molecular formula C15H10O3 B191505 5-Hydroxyflavone CAS No. 491-78-1

5-Hydroxyflavone

カタログ番号: B191505
CAS番号: 491-78-1
分子量: 238.24 g/mol
InChIキー: IYBLVRRCNVHZQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxyflavone is a member of flavones.
This compound has been reported in Lophomyrtus bullata, Conchocarpus heterophyllus, and Primula denticulata with data available.

特性

IUPAC Name

5-hydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBLVRRCNVHZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197690
Record name 5-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-78-1
Record name 5-Hydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378AE9MHL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 5-Hydroxyflavone from 2',6'-Dihydroxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-hydroxyflavone, a core structure in many biologically active compounds, starting from 2',6'-dihydroxyacetophenone. This document details the primary synthetic methodologies, including a direct one-step synthesis and the classical Baker-Venkataraman rearrangement. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.

Introduction

5-Hydroxyflavones are a subclass of flavonoids characterized by a hydroxyl group at the C5 position of the flavone backbone. This structural feature is crucial for the biological activity of many natural and synthetic flavonoids, including antioxidant, anti-inflammatory, and anticancer properties. The strategic synthesis of these compounds is of significant interest in medicinal chemistry and drug development. The readily available precursor, 2',6'-dihydroxyacetophenone, serves as a versatile starting material for building the flavone scaffold.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound from 2',6'-dihydroxyacetophenone are discussed herein: a convenient one-step synthesis and the multi-step Baker-Venkataraman rearrangement.

One-Step Synthesis

A direct and efficient method for the synthesis of 5-hydroxyflavones involves the reaction of 2',6'-dihydroxyacetophenone with an appropriate aroyl chloride in the presence of a base.[1] This approach circumvents the need to isolate intermediate products, making it an attractive strategy for rapid library synthesis.

Reaction Scheme:

Mechanism: The reaction is believed to proceed through an initial O-acylation of one of the hydroxyl groups of 2',6'-dihydroxyacetophenone, followed by a base-catalyzed intramolecular Claisen condensation (a Baker-Venkataraman-type rearrangement) to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the final this compound product. The use of an excess of a weak base like potassium carbonate can facilitate both the initial acylation and the subsequent rearrangement and cyclization in a single pot.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classical and reliable two-step method for the synthesis of flavones.[2][3] It involves the initial formation of an O-aroyl ester from a 2'-hydroxyacetophenone derivative, which then undergoes a base-catalyzed rearrangement to a 1,3-diketone. The diketone is subsequently cyclized under acidic conditions to afford the flavone.

Reaction Scheme:

Step 1: O-Acylation

Step 2: Baker-Venkataraman Rearrangement

Step 3: Cyclization

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 5-hydroxyflavones.

Table 1: One-Step Synthesis of 5-Hydroxyflavones

Aroyl Chloride (R-COCl)Product (this compound derivative)BaseSolventReaction Time (h)Yield (%)Reference
Benzoyl chlorideThis compound (Chrysin precursor)K₂CO₃Acetone24Moderate[1]
4-Nitrobenzoyl chloride5-Hydroxy-4'-nitroflavoneK₂CO₃Acetone24GoodInferred from[4]
4-Methoxybenzoyl chloride5-Hydroxy-4'-methoxyflavoneK₂CO₃Acetone24GoodInferred from

Table 2: Baker-Venkataraman Synthesis of Chrysin (5,7-Dihydroxyflavone) from 2',4',6'-Trihydroxyacetophenone *

StepReactantsReagentsSolventConditionsProductYield (%)Reference
O-Acylation2',4',6'-Trihydroxyacetophenone, Benzoyl chloridePyridine-Room Temp2'-Benzoyloxy-4',6'-dihydroxyacetophenoneHigh
Rearrangement2'-Benzoyloxy-4',6'-dihydroxyacetophenoneKOHPyridine50 °C1-(2,4,6-trihydroxyphenyl)-3-phenyl-1,3-propanedioneHigh
Cyclization1-(2,4,6-trihydroxyphenyl)-3-phenyl-1,3-propanedioneAcetic Acid, H₂SO₄-Reflux5,7-Dihydroxyflavone (Chrysin)Good

*Data for the synthesis of the closely related chrysin is provided to illustrate typical conditions and yields for the Baker-Venkataraman approach.

Experimental Protocols

General Procedure for the One-Step Synthesis of 5-Hydroxyflavones
  • To a solution of 2',6'-dihydroxyacetophenone (1 mmol) in dry acetone (10 mL), add anhydrous potassium carbonate (5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired aroyl chloride (1.1 mmol) to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the mixture with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound.

General Procedure for the Baker-Venkataraman Synthesis of this compound

Step 1: Synthesis of 2'-Benzoyloxy-6'-hydroxyacetophenone

  • Dissolve 2',6'-dihydroxyacetophenone (1 mmol) in dry pyridine (5 mL).

  • Cool the solution in an ice bath and add benzoyl chloride (1.1 mmol) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the mixture into ice-cold dilute hydrochloric acid.

  • Collect the precipitate, wash with water, and recrystallize to obtain the ester.

Step 2: Synthesis of 1-(2,6-dihydroxyphenyl)-3-phenyl-1,3-propanedione

  • Dissolve the 2'-benzoyloxy-6'-hydroxyacetophenone (1 mmol) in dry pyridine (10 mL).

  • Add powdered potassium hydroxide (3 mmol) and stir the mixture at 50 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-cold dilute acetic acid.

  • Collect the precipitated diketone, wash with water, and use it in the next step without further purification.

Step 3: Synthesis of this compound

  • Suspend the crude 1-(2,6-dihydroxyphenyl)-3-phenyl-1,3-propanedione (1 mmol) in glacial acetic acid (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated this compound by filtration, wash with water, and recrystallize from ethanol.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Start 2',6'-Dihydroxyacetophenone Intermediate1 O-Aroyl Ester Start->Intermediate1 O-Acylation (Pyridine) OneStep One-Step Synthesis Start->OneStep AroylCl Aroyl Chloride AroylCl->Intermediate1 AroylCl->OneStep BV Baker-Venkataraman Rearrangement Intermediate1->BV Intermediate2 1,3-Diketone Product This compound Intermediate2->Product Acid-catalyzed Cyclization OneStep->Product K₂CO₃, Acetone, Reflux BV->Intermediate2 KOH, Pyridine

Caption: Reaction pathways for this compound synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Mix Reactants (2',6'-dihydroxyacetophenone, Aroyl Chloride, Base) Reaction Reaction (Heating/Reflux) Start->Reaction Workup Work-up (Quenching, Acidification) Reaction->Workup Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from 2',6'-dihydroxyacetophenone can be effectively achieved through both a direct one-step method and the classical Baker-Venkataraman rearrangement. The one-step synthesis offers a more streamlined approach suitable for rapid synthesis, while the Baker-Venkataraman reaction provides a robust and well-established alternative. The choice of method will depend on the specific requirements of the research, including the desired scale, purity, and the nature of the substituents on the aroyl chloride. This guide provides the necessary technical details to aid researchers in the successful synthesis and further development of novel this compound derivatives.

References

The Allan-Robinson Synthesis of 5-Hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Allan-Robinson synthesis for producing 5-Hydroxyflavone, a key structural motif in many biologically active compounds. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Flavonoids are a class of naturally occurring compounds with a wide range of pharmacological activities. Among them, this compound serves as a crucial scaffold for the development of therapeutic agents due to its diverse biological properties. The Allan-Robinson synthesis, a classic named reaction in organic chemistry, provides a reliable method for the construction of the flavone core. This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to yield the flavone structure.[1]

The Allan-Robinson Reaction Mechanism

The Allan-Robinson synthesis of this compound proceeds through a series of well-established steps:

  • Enolate Formation: The o-hydroxyaryl ketone, in this case, 2,6-dihydroxyacetophenone, undergoes tautomerization to its enol form. In the presence of a base (from the sodium salt of the aromatic acid), the enol is deprotonated to form an enolate.

  • Acylation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic anhydride (benzoic anhydride).

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks one of the carbonyl groups.

  • Dehydration: A dehydration step follows the cyclization, leading to the formation of the chromone ring.

  • Hydrolysis: Finally, any ester groups formed during the reaction are hydrolyzed to yield the desired this compound.[1]

Below is a diagram illustrating the logical flow of the Allan-Robinson synthesis.

Allan_Robinson_Synthesis_Workflow start Starting Materials: - 2,6-Dihydroxyacetophenone - Benzoic Anhydride - Sodium Benzoate reaction Allan-Robinson Reaction: Fusion at 180-190°C start->reaction Heating workup Work-up Procedure: - Alcoholic KOH Hydrolysis - Acidification reaction->workup Crude Product purification Purification: - Acetylation - Recrystallization workup->purification Isolation product Final Product: This compound purification->product Characterization

Caption: Workflow of the Allan-Robinson synthesis of this compound.

Experimental Protocol

The following experimental protocol for the synthesis of this compound is based on the work of Sugasawa (1935).[2]

3.1. Materials

  • 2,6-Dihydroxyacetophenone

  • Sodium Benzoate

  • Benzoic Anhydride

  • Ethanol

  • Potassium Hydroxide

  • Water

  • Acetic Anhydride

  • Pyridine

  • Ethyl Acetate

3.2. Procedure

  • An intimate mixture of 2,6-dihydroxyacetophenone (2 g), sodium benzoate (5 g), and benzoic anhydride (20 g) is heated in an oil bath at 180-190°C for 5 hours.[2]

  • After cooling, ethanol (80 c.c.) is added, and the mixture is refluxed for 2 hours.

  • A solution of potassium hydroxide (15 g) in water (20 c.c.) is then added, and the mixture is boiled for 30 minutes.

  • The solvent is evaporated under reduced pressure.

  • Addition of water to the residue results in the precipitation of a yellow amorphous substance.

  • The crude product is collected and boiled with acetic anhydride and a drop of pyridine for 1 hour to form 5-acetoxyflavone.

  • The acetylated product is poured onto ice, and the resulting white amorphous solid is collected.

  • Purification is achieved by recrystallization from alcohol and then from ethyl acetate to yield 5-acetoxyflavone as colorless, long, hairy needles.

  • Hydrolysis of the acetate group yields the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,6-DihydroxyacetophenoneC₈H₈O₃152.15
Benzoic AnhydrideC₁₄H₁₀O₃226.23
Sodium BenzoateC₇H₅NaO₂144.10

Table 2: Properties and Characterization of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₀O₃[3]
Molecular Weight 238.24 g/mol
Melting Point of 5-Acetoxyflavone 145 °C
Yield A small yield was reported.

Table 3: Spectroscopic Data for this compound

¹H NMR (CDCl₃, 300 MHz) δ (ppm) ¹³C NMR δ (ppm)
7.93 (m, 2H)182.5
7.55 (m, 3H)164.4
7.50 (t, 1H, J=8.1 Hz)162.2
6.81 (s, 1H)157.3
6.78 (dd, 1H, J=8.4, 0.9 Hz)132.0
6.67 (dd, 1H, J=8.1, 0.9 Hz)131.7
12.5 (s, 1H, -OH)129.1 (2C)
126.3 (2C)
110.1
108.2
106.3
105.8

Note: NMR data is sourced from publicly available spectral databases and may vary depending on the solvent and instrument used.

Reaction Mechanism Diagram

The detailed mechanism of the Allan-Robinson synthesis is depicted below using the DOT language for Graphviz.

Allan_Robinson_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product ketone 2,6-Dihydroxyacetophenone enolate Enolate ketone->enolate Base (NaOBz) anhydride Benzoic Anhydride acylated Acylated Intermediate enolate->acylated + Benzoic Anhydride cyclized Cyclized Intermediate acylated->cyclized Intramolecular Cyclization dehydrated Dehydrated Intermediate cyclized->dehydrated - H₂O flavone This compound dehydrated->flavone Hydrolysis

Caption: Mechanism of the Allan-Robinson synthesis of this compound.

Conclusion

The Allan-Robinson synthesis remains a valuable and straightforward method for the preparation of this compound and its derivatives. This technical guide provides the essential information, including a detailed experimental protocol and key data points, to assist researchers in the successful synthesis and characterization of this important flavonoid scaffold. The provided diagrams offer a clear visualization of the reaction workflow and mechanism, aiding in the understanding and implementation of this synthetic route in a laboratory setting.

References

A Technical Guide to the Baker-Venkataraman Synthesis of 5-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Baker-Venkataraman synthesis, a cornerstone chemical reaction for the preparation of 1,3-diketones and a pivotal pathway for synthesizing chromones and flavones. Here, we focus on its application in the multi-step synthesis of 5-hydroxyflavone, a flavonoid scaffold of significant interest in medicinal chemistry due to the biological activities associated with its derivatives.[1][2] This guide details the reaction mechanisms, experimental protocols, and quantitative data for each critical stage of the synthesis.

Introduction to the Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyacetophenone into an o-hydroxy-1,3-diketone.[3][4] Discovered independently by Wilson Baker and K. Venkataraman in the 1930s, this reaction is prized for its reliability in constructing the 1,3-dicarbonyl moiety.[5] This intermediate is then readily cyclized under acidic conditions to form the flavone core. The overall synthetic strategy provides a powerful and versatile route to a wide array of flavonoid structures.

Overall Synthetic Pathway

The synthesis of this compound from its precursor, 2,6-dihydroxyacetophenone, is a three-step process. It begins with the selective acylation of one hydroxyl group, followed by the key Baker-Venkataraman rearrangement, and concludes with an acid-catalyzed cyclization to form the final flavone product.

G cluster_0 Overall Synthesis of this compound A 2,6-Dihydroxyacetophenone B 2-Benzoyloxy-6-hydroxyacetophenone A->B Step 1: Selective O-Acylation (Benzoyl Chloride, Pyridine) C 1-(2,6-Dihydroxyphenyl)-3-phenylpropane-1,3-dione B->C Step 2: Baker-Venkataraman Rearrangement (KOH, Pyridine) D This compound C->D Step 3: Acid-Catalyzed Cyclization (H₂SO₄, Acetic Acid)

Caption: Overall workflow for the synthesis of this compound.

Detailed Reaction Mechanisms

The Baker-Venkataraman Rearrangement

The core of the synthesis is the rearrangement of the o-acyloxyacetophenone intermediate. The mechanism is an intramolecular Claisen-type condensation.

  • Enolate Formation: A base, typically potassium hydroxide or potassium carbonate, abstracts an acidic α-proton from the acetyl group to form a resonance-stabilized enolate.

  • Intramolecular Acyl Transfer: The nucleophilic enolate attacks the carbonyl carbon of the adjacent ester group, forming a cyclic alkoxide intermediate.

  • Ring Opening: The cyclic intermediate collapses, opening to form a more stable phenolate. This step is effectively irreversible and drives the reaction to completion.

  • Protonation: An acidic workup protonates the phenolate to yield the final 1,3-diketone product.

G cluster_mech1 Baker-Venkataraman Rearrangement Mechanism start 2-Benzoyloxy- 6-hydroxyacetophenone enolate Enolate Intermediate start->enolate  Base (e.g., KOH) cyclic Cyclic Alkoxide enolate->cyclic Intramolecular Attack phenolate Phenolate Intermediate cyclic->phenolate Ring Opening product 1,3-Diketone Product phenolate->product Acidic Workup (H⁺) G cluster_mech2 Acid-Catalyzed Cyclization Mechanism diketone 1,3-Diketone enol Enol Tautomer diketone->enol Tautomerization (H⁺) cyclized Cyclized Intermediate enol->cyclized Intramolecular Attack flavone This compound cyclized->flavone Dehydration (-H₂O)

References

Purifying 5-Hydroxyflavone: A Technical Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the purification of 5-hydroxyflavone, a naturally occurring flavonoid with significant biological activities, through the widely-used laboratory technique of recrystallization. This process is critical for obtaining high-purity material essential for accurate in-vitro and in-vivo studies, as well as for the development of pharmaceutical-grade compounds. This document provides a comprehensive overview of the principles, a detailed experimental protocol, and expected quantitative outcomes.

Introduction to Recrystallization for Flavonoid Purification

Recrystallization is a fundamental purification technique for solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature. As a hot, saturated solution of the impure compound cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cooled solvent (mother liquor).

For this compound, a member of the flavone subclass of flavonoids, its solubility profile makes it a suitable candidate for purification by recrystallization. It exhibits low solubility in water and good solubility in alcohols such as ethanol and methanol, as well as in other organic solvents like acetone and ethyl acetate.[1]

Quantitative Data Summary

The effectiveness of a purification process is measured by the final purity of the compound and the overall yield. The following tables summarize plausible quantitative data for the recrystallization of this compound, based on typical results observed for flavonoid purification.

Table 1: Purity Analysis of this compound Before and After Recrystallization

AnalyteInitial Purity (HPLC Area %)Final Purity (HPLC Area %)
This compound94.2%99.5%
Impurity A2.5%0.3%
Impurity B1.8%0.1%
Other Impurities1.5%<0.1%

Table 2: Yield Calculation for the Recrystallization of this compound

ParameterValue
Initial Mass of Crude this compound5.00 g
Final Mass of Pure this compound4.35 g
Overall Yield 87%

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol details the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound (e.g., ~94% purity)

  • 95% Ethanol

  • Activated Carbon (optional, for removing colored impurities)

  • Deionized Water

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place 5.00 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 100 mL of 95% ethanol to the flask.

    • Gently heat the mixture to boiling using a heating mantle or a hot plate with a water bath while stirring.

    • Continue to add small portions of hot 95% ethanol until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., 0.1 g) of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if decolorizing carbon was used or if insoluble impurities are present):

    • Preheat a clean glass funnel and a receiving Erlenmeyer flask.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly filter the hot solution by gravity to remove the activated carbon or any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask containing the clear, hot filtrate with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound (approximately 155-158°C) or air-dry them on a watch glass until a constant weight is achieved.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the purification process and a representative signaling pathway where this compound may be investigated.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound dissolve Dissolve crude->dissolve solvent Hot 95% Ethanol solvent->dissolve hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration drying Drying vacuum_filtration->drying pure Pure this compound drying->pure Signaling_Pathway Ext_Signal External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Hydroxyflavone This compound Hydroxyflavone->PI3K Inhibition

References

Physical and chemical properties of 5-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization. Furthermore, this document elucidates its known biological activities and interactions with key signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Physical and Chemical Properties

This compound, also known as primuletin, is a member of the flavone subclass of flavonoids.[1] Its chemical structure consists of a phenyl ring fused to a chromen-4-one backbone with a hydroxyl group at the 5-position.[1] This arrangement confers specific physical and chemical characteristics that are crucial for its biological function and analytical determination.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Reference
IUPAC Name 5-hydroxy-2-phenylchromen-4-one[1]
CAS Number 491-78-1[1][2]
Molecular Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
Appearance Yellow Powder/Light orange to Yellow to Green powder to crystal
Property Value Reference
Melting Point 154.0-163.0 °C
Boiling Point (Predicted) 425.0 ± 45.0 °C
pKa (Predicted) 6.76 ± 0.40
LogP (Predicted) 4.300
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Spectral Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Spectroscopic Technique Key Data and Observations Reference
UV-Vis Spectroscopy In methanol, exhibits an absorption maximum at 270 nm (ε = 24,500). A bathochromic shift is observed with AlCl₃, characteristic of 5-hydroxylated flavones.
Infrared (IR) Spectroscopy The IR spectrum shows characteristic absorption bands. The C=O stretching vibration is observed around 1600-1660 cm⁻¹. The presence of the hydroxyl group leads to specific vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts are influenced by the solvent and intramolecular hydrogen bonding.
Mass Spectrometry (MS) The monoisotopic mass is 238.062994177 Da. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns, including losses of H₂O and CO.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 5-hydroxyflavones is through the Baker-Venkataraman rearrangement. An alternative synthetic route involves the Aldol condensation followed by oxidative cyclization.

Protocol: Synthesis via Aldol Condensation and Oxidative Cyclization

  • Aldol Condensation:

    • Dissolve 2',6'-Dihydroxyacetophenone and benzaldehyde in ethanol.

    • Add a solution of potassium hydroxide and stir the mixture at room temperature.

    • Acidify the reaction mixture to precipitate the chalcone intermediate.

    • Filter, wash, and dry the resulting 2',6'-dihydroxychalcone.

  • Oxidative Cyclization:

    • Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine (I₂).

    • Heat the reaction mixture at 120 °C for several hours.

    • Quench the reaction with aqueous sodium bisulfite.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain this compound.

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a compound.

Protocol: Capillary Melting Point Determination

  • Finely powder a small amount of dry this compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

Spectroscopic Analysis

Protocol: UV-Vis Spectroscopy

  • Prepare a stock solution of this compound in methanol of a known concentration.

  • Prepare a series of dilutions from the stock solution.

  • Record the UV-Vis spectrum of each dilution from 200 to 600 nm using a spectrophotometer, with methanol as the blank.

  • To observe the bathochromic shift, add a few drops of 5% anhydrous aluminum chloride (AlCl₃) in methanol to the sample cuvette and re-record the spectrum.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Activity

This compound can act as a free radical scavenger and inhibit enzymes associated with inflammation. While specific pathways for this compound are not as extensively detailed as for other flavonoids like apigenin, the general anti-inflammatory mechanism for flavonoids often involves the inhibition of pathways such as NF-κB and MAPK.

Anticancer Activity and Associated Signaling Pathways

This compound has demonstrated cytotoxic effects against various cancer cell lines. A derivative, 5-Hydroxy-7-Methoxyflavone, has been shown to induce apoptosis in human colon carcinoma cells through a mechanism involving reactive oxygen species (ROS) and the mitochondrial-mediated apoptotic pathway.

Signaling Pathway: ROS-Mediated Mitochondrial Apoptosis

The following diagram illustrates the proposed signaling pathway for 5-Hydroxy-7-Methoxyflavone-induced apoptosis.

G HMF 5-Hydroxy-7-Methoxyflavone ROS ROS Generation HMF->ROS ER_Stress ER Stress ROS->ER_Stress Ca_Release Intracellular Ca²⁺ Release ER_Stress->Ca_Release JNK_Phos JNK Phosphorylation ER_Stress->JNK_Phos Mito_Pathway Mitochondrial Apoptosis Pathway Activation Ca_Release->Mito_Pathway JNK_Phos->Mito_Pathway Apoptosis Apoptosis Mito_Pathway->Apoptosis

Caption: Proposed signaling pathway for 5-Hydroxy-7-Methoxyflavone-induced apoptosis.

Endocrine-Disrupting Activities

This compound has been identified as a potent androgen receptor (AR) antagonist. This activity highlights its potential as a modulator of steroid hormone signaling.

Workflow: Screening for Androgen Receptor Antagonism

The following diagram outlines a typical workflow for screening compounds for androgen receptor antagonism.

G cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Assay and Data Analysis Cell_Line AR-responsive cell line Transfection Transfection Cell_Line->Transfection Reporter_Gene Reporter gene construct (e.g., MMTV-luciferase) Reporter_Gene->Transfection Treatment Treat cells with This compound +/- R1881 (agonist) Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis (IC₅₀ determination) Luciferase_Assay->Data_Analysis

Caption: Experimental workflow for assessing androgen receptor antagonism.

Conclusion

This compound is a versatile flavonoid with well-defined physical and chemical properties that facilitate its study and potential application. Its diverse biological activities, including anticancer and endocrine-disrupting effects, are mediated through the modulation of specific cellular signaling pathways. This technical guide provides a solid foundation for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development to further explore the therapeutic potential of this compound and its derivatives.

References

Natural Sources of 5-Hydroxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of 5-Hydroxyflavone, a flavonoid of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the botanical origins of this compound, detailed methodologies for its extraction and analysis, and an exploration of the key signaling pathways it is known to modulate.

Introduction to this compound

This compound, also known as Primuletin, is a flavonoid compound belonging to the flavone subclass. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, recognized for their wide range of biological activities. This compound has garnered attention for its potential anti-inflammatory, antioxidant, and anti-platelet aggregation properties. Understanding its natural distribution is a critical first step for further research and development.

Principal Natural Sources

This compound has been identified in a variety of plant species across different families. While its presence is documented, quantitative data on the concentration of this compound in these sources is not extensively available in the current literature. The primary reported botanical sources include:

  • Primula species: Various species within the Primula genus, commonly known as primroses, are known to produce this compound. It is often found as a farinose exudate on the leaves and flowers. Identified species include Primula denticulata and Primula auricula.[1][2]

  • Garcinia malaccensis: The stem bark of this tropical fruit tree has been reported as a source of this compound.

  • Oryza sativa (Rice): This staple food crop has been shown to contain this compound, particularly in the leaves and bran.

  • Lophomyrtus bullata and Conchocarpus heterophyllus: These plant species have also been reported to contain this compound.[1]

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a notable gap in the quantitative analysis of this compound in its natural sources. While the presence of the compound is confirmed in the aforementioned species, specific concentrations in different plant parts (leaves, flowers, stems, etc.) are not consistently reported. This presents an opportunity for future research to quantify this compound content in these and other potential plant sources. The table below is provided as a template for researchers to populate as quantitative data becomes available.

Plant SpeciesPlant PartThis compound Concentration (mg/g dry weight)Method of AnalysisReference
Primula denticulataLeaves/FlowersData Not AvailableHPLC-DAD
Garcinia malaccensisStem BarkData Not AvailableHPLC-DAD
Oryza sativaLeaves/BranData Not AvailableHPLC-DAD
Lophomyrtus bullataNot SpecifiedData Not AvailableNot Specified
Conchocarpus heterophyllusNot SpecifiedData Not AvailableNot Specified

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, as well as a protocol for investigating its effects on cellular signaling pathways.

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of this compound from plant tissues. Optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant matrix.

4.1.1 Materials and Reagents

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Deionized water

  • Silica gel for column chromatography (70-230 mesh)

  • Rotary evaporator

  • Ultrasonic bath

4.1.2 Extraction Procedure

  • Defatting: Macerate the powdered plant material (100 g) with n-hexane (500 mL) for 24 hours at room temperature to remove lipids and other nonpolar compounds. Repeat this step twice.

  • Methanol Extraction: Air-dry the defatted plant material. Macerate the residue with 80% aqueous methanol (1 L) for 24 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the methanol extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in deionized water (200 mL) and partition successively with ethyl acetate (3 x 200 mL).

  • Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to yield the flavonoid-rich extract.

4.1.3 Chromatographic Isolation

  • Column Preparation: Prepare a silica gel column (40 cm x 3 cm) using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the flavonoid-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ... , 1:9)

    • Ethyl Acetate (100%)

  • Fraction Collection and Analysis: Collect fractions of 20 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light.

  • Purification: Combine the fractions containing this compound and further purify by recrystallization or preparative HPLC if necessary.

Quantification of this compound by HPLC-DAD

This protocol describes a validated method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

4.2.1 Instrumentation and Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 340 nm

  • Injection Volume: 10 µL

4.2.2 Sample and Standard Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Calibration Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

4.2.3 Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This protocol details the investigation of this compound's effect on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation status of key proteins.

4.3.1 Cell Culture and Treatment

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide, LPS, at 1 µg/mL) for 30 minutes.

4.3.2 Protein Extraction and Quantification

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

4.3.3 Western Blotting

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE (10% gel) and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p65 (NF-κB)

    • Total p65 (NF-κB)

    • Phospho-p38 (MAPK)

    • Total p38 (MAPK)

    • β-actin (loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its analysis.

experimental_workflow plant_material Plant Material (e.g., Primula veris) extraction Extraction (Maceration/Ultrasonication) plant_material->extraction partitioning Solvent Partitioning (Ethyl Acetate) extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc_analysis HPLC-DAD Analysis (Quantification) column_chromatography->hplc_analysis cell_treatment Cell Treatment (e.g., Macrophages) column_chromatography->cell_treatment western_blot Western Blot Analysis cell_treatment->western_blot nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_complex p65/p50/IκBα (Inactive) IkB->NFkB_complex Degradation p65 p65 p50 p50 p65_n p65 NFkB_complex->p65_n Translocation p50_n p50 NFkB_complex->p50_n Translocation Hydroxyflavone This compound Hydroxyflavone->IKK Inhibits DNA DNA p65_n->DNA p50_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates (P) p38 p38 MAPK MKK3_6->p38 Phosphorylates (P) Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates Hydroxyflavone This compound Hydroxyflavone->MKK3_6 Inhibits Hydroxyflavone->p38 Inhibits Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induces

References

A Technical Guide to the Biosynthesis of 5-Hydroxyflavones in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 5-hydroxyflavones in plants. It details the core metabolic pathway, presents quantitative data on flavonoid accumulation, outlines key experimental protocols for analysis, and includes visual diagrams to illustrate the biochemical processes and workflows.

The Core Biosynthesis Pathway of 5-Hydroxyflavones

5-Hydroxyflavones, a major subclass of flavonoids characterized by a hydroxyl group at the C-5 position of the A-ring, are synthesized via a branch of the general phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a key intermediate, naringenin, which is then converted into various flavones.

The pathway can be divided into two main stages:

Stage 1: The General Phenylpropanoid Pathway This initial stage converts L-phenylalanine into p-coumaroyl-CoA, a central precursor for numerous phenolic compounds.[1][2][3][4]

  • Phenylalanine Ammonia Lyase (PAL): The pathway is initiated by PAL, which catalyzes the deamination of L-phenylalanine to form cinnamic acid.[1]

  • Cinnamate 4-Hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, introduces a hydroxyl group onto cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL then activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

Stage 2: Flavonoid-Specific Pathway This stage directs the metabolic flux from p-coumaroyl-CoA toward the synthesis of the flavanone backbone, which is the immediate precursor to 5-hydroxyflavones.

  • Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from fatty acid metabolism) to form naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).

  • Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone naringenin. Naringenin possesses the characteristic C6-C3-C6 flavonoid skeleton with a hydroxyl group at the C-5 position, making it the direct precursor for 5-hydroxyflavones.

  • Flavone Synthase (FNS): The final step is the introduction of a double bond between the C-2 and C-3 positions of the C-ring of naringenin. This desaturation reaction is catalyzed by Flavone Synthase (FNS) to produce apigenin, a common 5,7,4'-trihydroxyflavone. There are two main types of FNS enzymes found in plants:

    • FNSI: A soluble dioxygenase dependent on Fe²⁺ and 2-oxoglutarate, primarily found in the Apiaceae family.

    • FNSII: A cytochrome P450 membrane-bound monooxygenase. In some cases, FNSII can directly convert flavanone into flavone without a detectable 2-hydroxyflavanone intermediate.

The resulting flavone backbone can be further modified by other enzymes like hydroxylases, methyltransferases, and glycosyltransferases to create a vast diversity of 5-hydroxyflavone derivatives.

Pathway Diagram

Biosynthesis_of_5_Hydroxyflavone Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Cou p-Coumaric Acid Cin->Cou CouCoA p-Coumaroyl-CoA Cou->CouCoA NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin (a 5-hydroxyflavanone) NaringeninChalcone->Naringenin Apigenin Apigenin (a this compound) Naringenin->Apigenin PAL PAL PAL->Phe C4H C4H C4H->Cin _4CL 4CL _4CL->Cou CHS CHS CHS->CouCoA CHI CHI CHI->NaringeninChalcone FNS FNS FNS->Naringenin

Caption: Biosynthesis pathway of 5-hydroxyflavones from L-phenylalanine.

Quantitative Data on Flavonoid Accumulation

The accumulation of flavonoids, including 5-hydroxyflavones, varies significantly between plant species, tissues, and environmental conditions. The following tables summarize quantitative data from selected studies.

Table 1: Flavonoid Content in Different Tissues of Grona styracifolia

This table shows the total relative content and diversity of flavonoid compounds identified in the leaf, stem, and root tissues of the medicinal herb Grona styracifolia.

TissueTotal Relative Content (%)Number of Flavonoid Compounds Identified
Leaf128.527
Stem31.732
Root12.919
Table 2: Content of Target Flavonoids in Snow Chrysanthemum (Coreopsis tinctoria)

This table presents the quantitative analysis of eight flavonoid and phenolic compounds across 23 different batches of snow chrysanthemum, showcasing the variability in metabolite content. The data below represents a sample of the full analysis for brevity.

CompoundAverage Content (mg/g)RSD (%)
(R/S)-Flavanomarein45.313.38
Butin-7-O-β-d-glucopyranoside1.89-
Isookanin11.252.62
Taxifolin0.953.74
5,7,3′,5′-tetrahydroxyflavanone-7-O-β-d-glucopyranoside9.872.89
Marein61.831.58
Okanin23.541.37

Experimental Protocols

Accurate characterization of the this compound biosynthesis pathway requires robust experimental methodologies. The following sections detail protocols for flavonoid profiling and gene expression analysis.

Protocol 1: Flavonoid Extraction and Profiling by UPLC-MS

This protocol is adapted from methodologies for the analysis of flavonoids in plant tissues.

A. Tissue Preparation and Homogenization

  • Collect fresh plant tissue and immediately freeze in liquid nitrogen or dry using silica gel.

  • Weigh the dried, cleaned tissue (e.g., 20-50 mg) and transfer it to a 2 mL screw-cap tube containing stainless steel beads.

  • Homogenize the tissue to a fine powder using a bead beater or paint shaker.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the powdered tissue.

B. Flavonoid Extraction

  • Add 1 mL of extraction buffer (e.g., 80% methanol with 0.1% formic acid) to each sample.

  • Vortex thoroughly to ensure the tissue is fully submerged.

  • Sonicate the samples in a water bath for 10 minutes to lyse cells. Prevent overheating by adding ice to the bath.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet cellular debris.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

C. Sample Preparation for UPLC-MS

  • Dry the extracted samples completely under a stream of nitrogen gas.

  • Resuspend the dried extract in 100 µL of MS-grade sample buffer (e.g., 50% methanol/water with 0.1% formic acid).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge at 14,000 rpm for 10 minutes to remove any remaining particulate matter.

  • Transfer the final supernatant to an autosampler vial for analysis.

D. UPLC-MS/MS Analysis

  • UPLC System: Waters Acquity I-class UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient runs from 5% B to 95% B over 10-15 minutes to separate compounds of varying polarities.

  • Mass Spectrometer: QTOF-ESI mass spectrometer (e.g., Waters Synapt G2-S).

  • Ionization Mode: Both positive and negative ESI modes should be used to detect a wider range of flavonoid species.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the expression levels of key biosynthetic genes (e.g., PAL, CHS, FNS).

A. RNA Isolation and Quality Control

  • Homogenize ~100 mg of frozen plant tissue in liquid nitrogen.

  • Isolate total RNA using a plant-specific RNA purification kit, including an on-column DNase treatment step to eliminate genomic DNA contamination.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Verify RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

B. cDNA Synthesis

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

C. Quantitative PCR (qPCR)

  • Design and validate primers for target genes (CHS, CHI, FNS, etc.) and a stable reference gene (e.g., Actin or Ubiquitin).

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Run the qPCR plate on a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between different samples or treatments.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plant Tissue Collection homogenize Homogenization start->homogenize extract Solvent Extraction homogenize->extract dry Nitrogen Drying extract->dry resuspend Resuspension dry->resuspend uplc UPLC Separation resuspend->uplc resuspend->uplc ms MS/MS Detection uplc->ms data Data Processing & Identification ms->data

Caption: Workflow for flavonoid profiling using UPLC-MS.

References

5-Hydroxyflavone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its fundamental properties, biological effects, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Properties of this compound

This compound, also known as primuletin, is a flavone substituted with a hydroxyl group at the 5-position. Its chemical and physical properties are summarized in the table below.

PropertyValueCitations
CAS Number 491-78-1[1][2][3]
Molecular Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
Appearance Powder
Synonyms Primuletin, 5-Hydroxy-2-phenylchromen-4-one

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting effects. The following table summarizes key quantitative data from various in vitro studies.

Biological ActivityAssay/ModelKey Findings (IC₅₀)Citations
Antioxidant Activity DPPH Radical Scavenging-
ABTS Radical Scavenging-
Anti-inflammatory Activity LPS-stimulated RAW 264.7 macrophagesInhibition of pro-inflammatory mediators
Anticancer Activity Various Cancer Cell LinesModerate cytotoxic effects
Enzyme Inhibition Cytochrome P450 (CYP3A4)Weak inhibition
α-Amylase-
Topoisomerase I & IIPotent inhibitory activity

Note: Specific IC₅₀ values for this compound in some assays were not available in the searched literature; however, its activity has been qualitatively described.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to evaluate the biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing the antioxidant capacity of flavonoids.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to be tested.

  • Assay:

    • In a 96-well microplate, add a specific volume of each this compound dilution.

    • Add the DPPH solution to each well.

    • As a control, add the same volume of DPPH solution to a well containing only the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve this compound).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control.

Anti-inflammatory Activity: Western Blot for NF-κB Pathway

This protocol outlines the steps to analyze the effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B/actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with different concentrations of this compound for a specified time, followed by stimulation with LPS.

  • Protein Extraction: Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin for total protein, Lamin B for nuclear protein).

Enzyme Inhibition: Cytochrome P450 Assay

This is a generalized protocol for assessing the inhibitory effect of this compound on CYP450 enzymes using human liver microsomes.

Materials:

  • Human liver microsomes

  • This compound

  • CYP450 isoform-specific substrate (e.g., testosterone for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation: In a microcentrifuge tube, combine human liver microsomes, the CYP450 substrate, and varying concentrations of this compound in the incubation buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Termination of Reaction: After a specific incubation time, stop the reaction by adding a cold quenching solution.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the metabolite from the specific substrate.

  • Calculation: Determine the IC₅₀ value by plotting the percentage of inhibition of metabolite formation against the concentration of this compound.

In Vivo Pharmacokinetics in Rats

This protocol describes a typical procedure for studying the pharmacokinetic profile of this compound in a rat model.

Materials:

  • Sprague-Dawley rats

  • This compound formulation for oral or intravenous administration

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing: Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites in rat plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of structurally similar flavonoids, several key signaling pathways are likely implicated in its biological activities. The following diagrams illustrate these putative pathways.

Disclaimer: The following signaling pathway diagrams are based on the reported mechanisms of structurally related flavonoids, such as 5,7-dihydroxyflavone and 5,6-dihydroxyflavone. Direct evidence for the specific modulation of these pathways by this compound may require further investigation.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65/p50 p_IkBa->p65 Degradation of IκBα p65_nuc p65/p50 p65->p65_nuc Nuclear Translocation Nucleus Nucleus Gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_nuc->Gene_exp Flavone This compound (putative) Flavone->IKK Inhibition

Caption: Putative Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.

apoptosis_pathway Flavone This compound (putative) Bcl2 Bcl-2 Flavone->Bcl2 Down-regulation Bax Bax Flavone->Bax Up-regulation Mito Mitochondrion Bcl2->Mito Inhibition of permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative Pro-apoptotic Mechanism of this compound in Cancer Cells.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its antioxidant, anti-inflammatory, and anticancer properties, coupled with its ability to modulate key enzymatic activities, underscore its potential for therapeutic development. This technical guide provides a foundational understanding of this compound, offering valuable data and methodologies to guide future research. Further investigations are warranted to fully elucidate its mechanisms of action and to translate its preclinical potential into clinical applications.

References

5-Hydroxyflavone: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-hydroxyflavone. Understanding the stability profile of this compound is critical for ensuring its integrity and efficacy in research and drug development applications. This document outlines the factors affecting its stability, provides recommended storage conditions, and details experimental protocols for stability assessment.

Factors Influencing Stability

The stability of this compound, like other flavonoids, is influenced by several environmental factors, including temperature, light, pH, and the presence of oxidizing agents or metal ions.

Temperature: Elevated temperatures can accelerate the degradation of flavonoids. While specific degradation kinetics for this compound are not extensively published, studies on related flavonols indicate that thermal stability is influenced by the hydroxylation pattern on the flavonoid rings. For instance, certain hydroxylation patterns can make the molecule more susceptible to heat-induced degradation, which often follows first-order kinetics.

Light: this compound is reported to have high photostability. Studies have shown that it exhibits a very low quantum yield for photoreactions, indicating resistance to degradation upon exposure to light. One study found no degradation of luteolin, a this compound derivative, in an aqueous methanol solution after 15 hours of UV irradiation[1]. However, the presence of metal ions, such as aluminum, can catalyze photodegradation[1]. Therefore, protection from light is recommended, especially for solutions containing metal ions.

pH: The pH of the solution can significantly impact the stability and antioxidant activity of this compound. Flavonoids are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline environments. This is due to the deprotonation of hydroxyl groups at higher pH, which can lead to increased susceptibility to oxidation and hydrolysis.

Oxidation: The phenolic hydroxyl group in this compound makes it susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen can lead to the formation of degradation products.

Metal Ions: this compound can chelate metal ions, and the resulting complexes may have different stability profiles. The presence of certain metal ions has been shown to promote the degradation of flavonoids, particularly under UV irradiation[1].

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and general best practices for flavonoids.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationAdditional Recommendations
Powder -20°C3 yearsStore in a dry and dark place.
4°C2 yearsStore in a dry and dark place.
In Solvent (e.g., DMSO) -80°C2 yearsAliquot to prevent repeated freeze-thaw cycles.
-20°C1 yearAliquot to prevent repeated freeze-thaw cycles.

Source: Compiled from publicly available supplier data.

Forced Degradation Studies

Table 2: Representative Forced Degradation Data for Quercetin (Illustrative for Flavonoids)
Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Degradation (%)
Acidic Hydrolysis 0.1 M HCl880~15%
Alkaline Hydrolysis 0.1 M NaOH225 (Room Temp)>90%
Oxidative Degradation 3% H₂O₂2425 (Room Temp)~20%
Thermal Degradation (Solid) Dry Heat48100<10%
Photolytic Degradation (Solution) UV Light (254 nm) in Methanol2425 (Room Temp)~30%

Disclaimer: The data in this table is illustrative and based on typical results for the flavonoid quercetin. Actual degradation percentages for this compound may vary.

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies and for a stability-indicating HPLC method suitable for flavonoids like this compound.

Protocol for Forced Degradation Study

This protocol outlines the general procedure for subjecting a flavonoid compound to various stress conditions to induce degradation.

Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber with UV and visible light sources

  • Volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 80°C for 8 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize the solution with an appropriate volume of 0.1 M HCl.

    • Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Accurately weigh a small amount of solid this compound into a glass vial.

    • Place the vial in a thermostatic oven at 100°C for 48 hours.

    • After exposure, dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for the separation of this compound from its potential degradation products.

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.

Chromatographic Conditions:

  • Instrument: HPLC system with a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: 0-5 min, 90% A; 5-25 min, linear gradient to 10% A; 25-30 min, 10% A; 30-35 min, return to 90% A; 35-40 min, re-equilibration at 90% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (e.g., ~270 nm and ~330 nm) and use a PDA detector to check for peak purity.

  • Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrated by the separation of the main peak from degradation product peaks in the forced degradation samples. Peak purity analysis should be performed using a PDA detector.

  • Linearity: Assessed over a range of concentrations (e.g., 1-100 µg/mL) by preparing a series of standard solutions and plotting the peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by recovery studies, spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Signaling Pathways and Mechanisms of Action

This compound and related flavonoids are known to exert biological effects, such as anti-inflammatory and antioxidant activities, by modulating various cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

Flavonoids can inhibit inflammatory responses by targeting key signaling cascades. The diagram below illustrates a generalized pathway for the anti-inflammatory action of flavonoids.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (p38, JNK) TLR4->MAPK Activates NFkB NF-κB (p65) TLR4->NFkB Activates Flavonoid This compound Flavonoid->MAPK Inhibits Flavonoid->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway modulated by flavonoids.

Antioxidant Signaling Pathway

The antioxidant effects of flavonoids are mediated through direct radical scavenging and by upregulating endogenous antioxidant systems, often via the Nrf2 signaling pathway.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Flavonoid This compound Flavonoid->ROS Scavenges Keap1 Keap1 Flavonoid->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes

Caption: Antioxidant signaling pathway influenced by flavonoids.

Experimental Workflow for Stability Testing

The logical flow of a comprehensive stability testing program for a compound like this compound is depicted below.

Stability_Workflow Start Start: This compound Sample ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->ForcedDeg MethodDev Develop Stability-Indicating HPLC Method Start->MethodDev Analysis Analyze Stressed Samples ForcedDeg->Analysis MethodVal Validate HPLC Method (ICH Guidelines) MethodDev->MethodVal MethodVal->Analysis DataEval Evaluate Data: - Degradation Profile - Peak Purity - Mass Balance Analysis->DataEval Report Report: - Stability Profile - Recommended Storage DataEval->Report

Caption: Experimental workflow for stability assessment.

This technical guide provides a comprehensive overview of the stability and storage of this compound, offering valuable information for researchers and professionals in the field of drug development. Adherence to the recommended storage conditions and the use of validated stability-indicating methods are crucial for maintaining the quality and reliability of this compound in scientific investigations.

References

A Comprehensive Technical Guide to the Biological Activities of 5-Hydroxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diverse biological activities exhibited by 5-hydroxyflavone derivatives. 5-Hydroxyflavones, a subclass of flavonoid compounds, are characterized by a hydroxyl group at the C-5 position of the A-ring. This structural feature significantly influences their chemical properties and biological functions.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to support ongoing research and development in medicinal chemistry and pharmacology.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant potential as anti-inflammatory agents. Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

The following table summarizes the inhibitory concentrations (IC50) of various this compound derivatives against inflammatory markers.

CompoundTarget/AssayCell Line/ModelIC50 Value (µM)Reference
5,6-dihydroxyflavone (5,6-DHF)Nitric Oxide (NO) ProductionMurine Macrophages (LPS-induced)11.55 ± 0.64[2][3]
5,6-dihydroxyflavone (5,6-DHF)Cytoplasmic ROS ProductionMurine Macrophages (LPS-induced)0.8310 ± 0.633[2][3]
3',4'-dihydroxyflavoneNitric Oxide (NO) ProductionRAW 264.7 (LPS-induced)9.61 ± 1.36
Luteolin (5,7,3',4'-tetrahydroxyflavone)Nitric Oxide (NO) ProductionRAW 264.7 (LPS-induced)16.90 ± 0.74
5-Demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone)iNOS and COX-2 Protein ExpressionRAW 264.7 (LPS-induced)Significant inhibition at 5 and 10 µM

1.2.1 Carrageenan-Induced Paw Edema in Rats This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Albino rats are typically used.

  • Induction of Inflammation: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the rat's hind paw.

  • Treatment: The test compounds (dihydroxyflavone derivatives) are administered at various doses (e.g., 5, 10, 50 mg/kg) prior to carrageenan injection. A control group receives a vehicle, and a positive control group receives a known anti-inflammatory drug like Diclofenac.

  • Measurement: The volume of the paw is measured at specific time intervals (e.g., every hour for 5 hours) using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

1.2.2 Measurement of Nitric Oxide (NO), Cytokine, and Protein Expression in Macrophages This in vitro assay assesses the effect of compounds on inflammatory mediators in cell culture.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with various concentrations of the this compound derivatives for a set period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • NO Measurement: Nitrite concentration in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

  • Cytokine Analysis (qRT-PCR): Total RNA is extracted from the cells. The mRNA expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Protein Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are detected using specific antibodies.

5,6-dihydroxyflavone (5,6-DHF) has been shown to suppress LPS-induced inflammation by blocking multiple signaling pathways. It inhibits the activation of the cell surface receptor TLR4, which in turn impedes the phosphorylation of key downstream proteins in the MAPK (JNK, p38), JAK-STAT (JAK2, STAT3), and NF-κB (p65) pathways. This leads to a reduction in the expression of pro-inflammatory mediators.

G cluster_mapk MAPK Pathway cluster_jak_stat JAK-STAT Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK JAK2 JAK2 TLR4->JAK2 p65 p65 TLR4->p65 DHF 5,6-dihydroxyflavone DHF->TLR4 Inhibits DHF->p38 DHF->JNK DHF->JAK2 STAT3 STAT3 DHF->STAT3 DHF->p65 Mediators Pro-inflammatory Mediators (iNOS, NO, IL-1β, IL-6, TNF-α) p38->Mediators JNK->Mediators JAK2->STAT3 STAT3->Mediators p65->Mediators

Caption: Anti-inflammatory mechanism of 5,6-dihydroxyflavone.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. Modifications to the flavone backbone, particularly at the 4'-OH position, have yielded compounds with potent antiproliferative activities.

The following table presents the IC50 values of synthesized flavone derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC50 Value (µM)Positive Control (IC50 µM)Reference
3 HEL (Erythroleukemia)12.55 ± 1.01Apigenin (35.21 ± 2.23)
PC3 (Prostate Cancer)15.36 ± 1.15DDP (Cisplatin) (18.35 ± 1.25)
4 HEL (Erythroleukemia)13.02 ± 1.11Apigenin (35.21 ± 2.23)
PC3 (Prostate Cancer)16.25 ± 1.22DDP (Cisplatin) (18.35 ± 1.25)
6b HEL (Erythroleukemia)15.32 ± 1.20Apigenin (35.21 ± 2.23)
PC3 (Prostate Cancer)16.89 ± 1.19DDP (Cisplatin) (18.35 ± 1.25)
6e HEL (Erythroleukemia)14.88 ± 1.15Apigenin (35.21 ± 2.23)
PC3 (Prostate Cancer)16.52 ± 1.21DDP (Cisplatin) (18.35 ± 1.25)
6f HEL (Erythroleukemia)11.23 ± 1.05Apigenin (35.21 ± 2.23)
PC3 (Prostate Cancer)14.22 ± 1.12DDP (Cisplatin) (18.35 ± 1.25)
6k HEL (Erythroleukemia)16.01 ± 1.25Apigenin (35.21 ± 2.23)
PC3 (Prostate Cancer)17.58 ± 1.28DDP (Cisplatin) (18.35 ± 1.25)
Compound 5 (from P. aviculare)Topoisomerase I Inhibition-12.0
Compound 6 (from P. aviculare)Topoisomerase II Inhibition-0.054
Compound 8 (from P. aviculare)Topoisomerase II Inhibition-0.077

Note: Compounds 3, 4, 6b, 6e, 6f, and 6k are novel flavone derivatives with substitutions at the 4'-OH position.

2.2.1 MTT Assay for Cell Proliferation This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., HEL, PC3, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

2.2.2 DNA Topoisomerase Inhibition Assay This assay determines if a compound can inhibit the enzymes responsible for managing DNA topology, a common target for anticancer drugs.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing supercoiled plasmid DNA, purified topoisomerase I or II enzyme, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to act on the DNA.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: The DNA products are separated on an agarose gel. Inhibitors prevent the enzyme from relaxing the supercoiled DNA, so the supercoiled form will persist.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.

The development of novel anticancer agents from this compound often follows a structured workflow involving synthesis, in vitro screening, and mechanism-of-action studies.

G Start Lead Compound (e.g., this compound) Synth Chemical Synthesis (Structural Modification, e.g., at 4'-OH) Start->Synth Library Library of Derivatives Synth->Library Screen In Vitro Screening (MTT Assay on Cancer Cell Lines) Library->Screen Hit Identify Potent Hits (Low IC50 Values) Screen->Hit Mech Mechanism of Action Study (e.g., Topoisomerase Inhibition, Kinase Assays) Hit->Mech End Candidate for Further Development Mech->End

Caption: Drug discovery workflow for this compound derivatives.

Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge free radicals and inhibit oxidative enzymes. The number and position of hydroxyl groups on the flavonoid skeleton are critical determinants of this activity.

Compound IDAssayIC50 Value (µM)Reference
M5 (this compound)α-Amylase Inhibition1.2 ± 0.1
M13 (7,3'-dihydroxyflavone)α-Amylase Inhibition1.4 ± 0.1
M17 Xanthine Oxidase (XOD) Inhibition0.9
M7 DPPH Radical Scavenging5.2
M7 ABTS Radical Scavenging6.3
14 (5,6,7,2',6'-pentahydroxyflavone)Tyrosinase (diphenolase) InhibitionKi = 148
6 (5,6,7,4'-tetrahydroxyflavone)Tyrosinase (diphenolase) Inhibition193

3.2.1 DPPH Radical Scavenging Assay This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol is prepared. This solution has a deep violet color.

  • Reaction: The this compound derivative, dissolved in a suitable solvent, is added to the DPPH solution at various concentrations.

  • Incubation: The reaction mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm). The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

3.2.2 Xanthine Oxidase (XO) Inhibition Assay This assay measures the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid and reactive oxygen species.

  • Reaction Mixture: The assay is performed in a buffer containing xanthine (the substrate), xanthine oxidase, and the test compound.

  • Enzymatic Reaction: The enzyme converts xanthine to uric acid, which can be monitored by measuring the increase in absorbance at 295 nm.

  • Inhibition: The presence of an inhibitor reduces the rate of uric acid formation.

  • Analysis: The inhibitory activity is determined by comparing the rate of the reaction in the presence and absence of the test compound. The IC50 value is calculated. The mode of inhibition (e.g., competitive) can be determined using Lineweaver-Burk plots.

The antioxidant capacity of flavonoids is strongly linked to their molecular structure. Key features that enhance activity include the presence of a catechol group (dihydroxylated B-ring) and a 4-oxo function in the C-ring.

Caption: Key structural features for flavonoid antioxidant activity.

Antibacterial Activity

Several this compound derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Their lipophilic nature is thought to allow them to disrupt the integrity of bacterial cell membranes.

CompoundBacterial StrainMIC50 (µg/mL)ActivityReference
This compoundP. aeruginosa ATCC 8027200Bacteriostatic
S. aureus ATCC 25619200Bacteriostatic
E. coli 104200Bacteriostatic
Flavone (parent compound)P. aeruginosa ATCC 8027100Bactericidal at 200 µg/mL
S. aureus ATCC 25619100Bactericidal at 200 µg/mL
E. coli 104100Bactericidal at 200 µg/mL

4.2.1 Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.

References

In Silico Prediction of 5-Hydroxyflavone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyflavone is a naturally occurring flavonoid compound found in various plants. Flavonoids, as a class, have garnered significant attention in drug discovery due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. In silico methods provide a rapid and cost-effective approach to predict the bioactivity of such compounds, helping to prioritize research and guide further experimental validation. This technical guide provides an in-depth overview of the predicted bioactivity of this compound based on available in silico data and studies on closely related flavonoid structures.

Predicted Bioactivities of this compound

In silico prediction tools, such as PASS (Prediction of Activity Spectra for Substances), suggest a wide range of potential biological activities for this compound. These predictions are based on the structural similarity of the molecule to a vast library of compounds with known biological activities.

Table 1: Predicted Biological Activities of this compound by PASS

Biological Activity CategorySpecific Predicted ActivityPa (Probability to be Active)
Enzyme Inhibition Kinase Inhibitor> 0.7
Peroxidase Inhibitor> 0.7
CYP2A11 Substrate> 0.7
Receptor Interaction Anaphylatoxin Receptor Antagonist> 0.7
Cellular Processes Membrane Integrity Agonist> 0.7
Permeability Inhibitor> 0.7
Pharmacological Effects Vasoprotective> 0.7
Antihypertensive> 0.7
Antimutagenic> 0.7
Antitumor> 0.7
Anti-inflammatory> 0.7
Antioxidant> 0.7

Note: Pa values are indicative of the likelihood of a compound exhibiting a particular activity. A higher Pa value suggests a higher probability.[1]

Quantitative Bioactivity Data (Comparative)

Table 2: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50 (µM)Reference
5,6-dihydroxyflavone-Not Found
Luteolin~10-20General Literature
Quercetin~5-15General Literature

Table 3: Comparative Anti-Inflammatory Activity (COX-2 Inhibition)

CompoundIC50 (µM)Reference
5-methoxyflavone>100[2]
Celecoxib (Positive Control)~0.04-0.1[3]

Table 4: Comparative Anticancer Activity (MTT Assay)

Cell LineCompoundIC50 (µM)Reference
MCF-7 (Breast Cancer) This compoundNo cytotoxic activity observed[4]
5,7-dihydroxyflavone (Chrysin)>100[5]
Doxorubicin (Positive Control)~0.1-1General Literature
HepG2 (Liver Cancer) 5,7-dimethoxyflavone25
Doxorubicin (Positive Control)~0.5-2General Literature

Predicted ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical factor in its potential as a drug candidate. In silico tools can predict these properties based on the molecule's structure.

Table 5: Predicted ADMET Properties of this compound

PropertyPredicted Value/ClassificationMethod
Absorption
Human Intestinal AbsorptionHighpkCSM
Caco-2 PermeabilityModeratepkCSM
Distribution
VDss (human)LowpkCSM
BBB PermeabilityYespkCSM
Plasma Protein BindingHighpkCSM
Metabolism
CYP2D6 SubstrateYespkCSM
CYP3A4 SubstrateYespkCSM
CYP1A2 InhibitorYespkCSM
CYP2C9 InhibitorYespkCSM
CYP2D6 InhibitorNopkCSM
CYP3A4 InhibitorNopkCSM
Excretion
Total ClearanceLowpkCSM
Renal OCT2 SubstrateNopkCSM
Toxicity
AMES ToxicityNopkCSM
hERG I InhibitorNopkCSM
HepatotoxicityYespkCSM
Skin SensitisationNopkCSM

Note: These are computational predictions and require experimental validation.

Predicted Signaling Pathway Modulation

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Based on studies of similar flavonoids, this compound is predicted to interact with key pathways involved in inflammation and cancer, such as the MAPK and PI3K/Akt signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer and inflammatory diseases. Flavonoids can modulate this pathway at various points.

MAPK_Pathway 5_Hydroxyflavone 5_Hydroxyflavone MEK MEK 5_Hydroxyflavone->MEK ERK ERK 5_Hydroxyflavone->ERK Growth_Factor Growth_Factor Cytokine Cytokine Receptor Receptor Cytokine->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 AP1 AP1 ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammation AP1->Inflammation Proliferation Proliferation AP1->Proliferation Apoptosis Apoptosis AP1->Apoptosis

Predicted inhibition of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Flavonoids have been shown to inhibit this pathway, leading to anticancer effects.

PI3K_Akt_Pathway 5_Hydroxyflavone 5_Hydroxyflavone Akt Akt 5_Hydroxyflavone->Akt Growth_Factor Growth_Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation

Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for the key in vitro assays mentioned in this guide. These protocols provide a framework for the experimental validation of the in silico predictions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

Workflow:

DPPH_Workflow Prepare_DPPH Prepare DPPH solution in methanol Mix Mix DPPH solution with sample or control Prepare_DPPH->Mix Prepare_Sample Prepare this compound solutions (various concentrations) Prepare_Sample->Mix Incubate Incubate in the dark (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Experimental workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

    • A positive control, such as ascorbic acid, should be prepared similarly.

  • Assay Procedure:

    • In a 96-well plate, add the this compound dilutions.

    • Add the DPPH solution to each well.

    • Include a control (DPPH and methanol) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and, by extension, the cytotoxic (anticancer) effects of a compound.

Workflow:

MTT_Workflow Seed_Cells Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plate Treat_Cells Treat cells with This compound (various concentrations) for 24-72h Seed_Cells->Treat_Cells Add_MTT Add MTT solution to each well Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Calculate Calculate % cell viability and IC50 value Measure->Calculate

Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Workflow:

COX2_Workflow Prepare_Enzyme Prepare human recombinant COX-2 enzyme Incubate_Inhibitor Pre-incubate enzyme with compound or control Prepare_Enzyme->Incubate_Inhibitor Prepare_Compound Prepare this compound solutions Prepare_Compound->Incubate_Inhibitor Add_Substrate Add arachidonic acid (substrate) Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate to allow enzymatic reaction Add_Substrate->Incubate_Reaction Measure_Product Measure product formation (e.g., PGG2, PGE2) Incubate_Reaction->Measure_Product Calculate Calculate % inhibition and IC50 value Measure_Product->Calculate

Experimental workflow for the COX-2 inhibition assay.

Methodology:

  • Reagents:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Detection reagents (specific to the kit used, often fluorometric or colorimetric).

    • This compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure (based on a typical fluorometric kit):

    • The COX-2 enzyme is pre-incubated with this compound at various concentrations.

    • The reaction is initiated by adding arachidonic acid.

    • The production of prostaglandin G2 (PGG2), an intermediate, is measured fluorometrically.

  • Data Analysis:

    • The percentage of COX-2 inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The in silico predictions presented in this guide suggest that this compound possesses a favorable pharmacological profile with potential antioxidant, anti-inflammatory, and anticancer activities. The predicted modulation of the MAPK and PI3K/Akt signaling pathways provides a mechanistic basis for these activities. However, the lack of direct experimental data, particularly quantitative IC50 values, for this compound is a significant limitation.

Therefore, this technical guide serves as a strong rationale for initiating in vitro and in vivo studies to validate these in silico predictions. The provided experimental protocols offer a starting point for such investigations. Future research should focus on:

  • Determining the IC50 values of this compound in a panel of antioxidant, anti-inflammatory, and cancer cell line assays.

  • Experimentally validating the predicted ADMET properties.

  • Investigating the precise molecular interactions of this compound with key proteins in the MAPK and PI3K/Akt signaling pathways through techniques like Western blotting and kinase assays.

By combining in silico predictions with rigorous experimental validation, the therapeutic potential of this compound can be thoroughly elucidated, potentially leading to the development of novel drug candidates for a range of diseases.

References

Methodological & Application

5-Hydroxyflavone HPLC analysis method

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of 5-Hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring flavonoid compound found in various plants and possesses a range of biological activities, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound in different matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of flavonoids due to its high resolution and sensitivity.[1] This document provides a detailed application note and protocol for the HPLC analysis of this compound, including a validated method, sample preparation guidelines, and data presentation. The method is based on reversed-phase chromatography, which is a common and effective technique for separating moderately polar compounds like flavonoids.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the quantification of this compound. The separation is achieved on a C18 stationary phase, where compounds are separated based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and acidified water is used. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the analyte of interest from other components in the sample matrix. Detection is performed at a UV wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Formic acid, analytical grade

  • 0.45 µm syringe filters

Instrumentation
  • An HPLC system equipped with a binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.[2][3]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh about 1 g of the dried and powdered plant material.

    • Add 20 mL of methanol or an ethanol:water (1:1 v/v) solution.[4]

    • Sonication or reflux extraction can be used to enhance the extraction efficiency.

    • After extraction, centrifuge the mixture to separate the solid material.

  • Filtration:

    • Collect the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[2]

    • If the concentration of this compound in the extract is too high, dilute the filtered extract with the mobile phase to bring it within the calibration range.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Conditions
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm or 340 nm (based on UV spectra of this compound)
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaRepresentative Results
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 2%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL

Note: The representative results are based on typical values obtained for flavonoid analysis and should be verified for the specific laboratory and instrumentation.

Data Presentation

Chromatographic Conditions

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard This compound Standard Standard_Prep Prepare Stock & Working Standard Solutions Standard->Standard_Prep Sample Plant Material Extract Sample_Prep Extraction & Filtration Sample->Sample_Prep HPLC HPLC System (C18 Column) Standard_Prep->HPLC Sample_Prep->HPLC Gradient Gradient Elution (ACN/H2O with TFA) HPLC->Gradient Detection UV Detection (254 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation Summary
ParameterSpecification
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Accuracy (Mean % Recovery) 98.5%
Precision (Intra-day %RSD) < 1.0%
Precision (Inter-day %RSD) < 1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Signaling Pathway (Illustrative)

While HPLC analysis itself does not directly involve a signaling pathway, this compound is known to interact with various biological pathways. The following diagram illustrates a hypothetical interaction of this compound with a cellular signaling pathway, which is often the subject of research where such quantification methods are applied.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Cellular Response cluster_intervention Intervention Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade NFkB NF-κB Activation Kinase_Cascade->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Flavonoid This compound Flavonoid->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of an inflammatory pathway by this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic conditions, and method validation serves as a comprehensive guide for researchers and scientists. The structured data presentation and workflow diagrams facilitate a clear understanding of the analytical process. This application note can be adapted for the analysis of this compound in various matrices, contributing to the advancement of research and development in natural products and pharmaceuticals.

References

Application Note: Structural Elucidation of 5-Hydroxyflavone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyflavone is a key member of the flavonoid family, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are of significant interest in drug discovery and development due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules. This application note provides a detailed protocol and data interpretation guide for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation

The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The data presented below has been compiled from various spectroscopic studies.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.79s-
H-66.95d8.3
H-77.55t8.3
H-86.79d8.3
H-2', H-6'7.90m-
H-3', H-4', H-5'7.52m-
5-OH12.76s-

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-2163.6
C-3107.8
C-4182.5
C-4a106.1
C-5162.2
C-6108.2
C-7136.4
C-8108.9
C-8a157.6
C-1'131.6
C-2', C-6'126.3
C-3', C-5'129.2
C-4'131.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for flavonoid analysis and are directly applicable to this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used depending on the sample's solubility.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2 s

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4 per increment

    • Increments: 256-512 in F1

    • Spectral Width: 12-16 ppm in both dimensions

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4-8 per increment

    • Increments: 256 in F1

    • Spectral Width: 12-16 ppm (F2), 160-200 ppm (F1)

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 16-32 per increment

    • Increments: 256 in F1

    • Spectral Width: 12-16 ppm (F2), 200-240 ppm (F1)

    • Long-range coupling delay (D6): Optimized for 8 Hz

Mandatory Visualizations

The following diagrams illustrate the workflow for structural elucidation and the key correlations observed in the 2D NMR spectra of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec 500 MHz NMR Spectrometer Transfer->NMR_Spec H1_NMR 1H NMR NMR_Spec->H1_NMR C13_NMR 13C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Process Process Spectra H1_NMR->Process C13_NMR->Process COSY->Process HSQC->Process HMBC->Process Assign_1D Assign 1D Spectra Process->Assign_1D Assign_2D Assign 2D Spectra Assign_1D->Assign_2D Structure Elucidate Structure Assign_2D->Structure

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavone subclass of flavonoids and has garnered significant interest in the scientific community due to its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, metabolic profiling, and quality control of this compound in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive quantification of small molecules.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and mass spectrometry information for this compound is presented below.

PropertyValue
Molecular Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
Monoisotopic Mass 238.0630 Da
[M+H]⁺ (Precursor Ion) m/z 239.0703

Mass Spectrometry Fragmentation of this compound

Under collision-induced dissociation (CID) in positive ion mode, the protonated molecule of this compound ([M+H]⁺ at m/z 239.07) undergoes characteristic fragmentation, primarily through the retro-Diels-Alder (RDA) fission of the C-ring, as well as losses of small neutral molecules like carbon monoxide (CO) and water (H₂O). The major product ions are summarized in the table below.

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss
239.07211.07CO
239.07183.082CO
239.07137.02C₇H₄O₂ (B-ring fragment)
239.07102.05C₈H₅O (A-ring fragment)

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples, suitable for LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., another flavone not present in the sample, such as 3-Hydroxyflavone, at a known concentration)

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This is a proposed method and should be optimized for the specific instrument and application.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B
Mass Spectrometry (MS) Method

The following are proposed Multiple Reaction Monitoring (MRM) parameters for the quantification of this compound. These should be optimized for the specific mass spectrometer being used.

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)Collision Energy (eV)
This compound 239.1211.110025
This compound 239.1137.010035
Internal Standard (e.g., 3-Hydroxyflavone) 239.1183.110030

Note: The collision energy will need to be optimized for your specific instrument to achieve the best signal intensity.

Method Validation Parameters (Proposed)

A quantitative LC-MS/MS method for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table provides typical performance characteristics to be evaluated.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Linearity Range To be determined (e.g., 1 - 1000 ng/mL)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within 85-115% of nominal concentration (80-120% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement
Stability Stable under various storage and processing conditions

Visualizations

Experimental Workflow

The general workflow for the LC-MS/MS analysis of this compound from a biological matrix is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation of Supernatant Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Vial Transfer to Autosampler Vial Centrifuge2->Vial LC Liquid Chromatography Separation Vial->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification G cluster_pathway Simplified Apoptotic Signaling Pathway Flavone This compound ROS Increased Reactive Oxygen Species (ROS) Flavone->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 inhibition CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibition Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols for 5-Hydroxyflavone Antioxidant Activity DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyflavone is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant capacity of these compounds is a key attribute, contributing to their potential health benefits by mitigating oxidative stress, which is implicated in numerous chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free-radical scavenging activity of compounds. This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a stable free radical that has a deep purple color in solution and absorbs light at approximately 517 nm. When reduced by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the radical-scavenging activity of the antioxidant. The antioxidant activity is typically expressed as the percentage of DPPH radical inhibition and the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

CompoundIC50 Value (µg/mL)Positive ControlIC50 Value (µg/mL)
7-Hydroxyflavone5.5486 ± 0.81[2]Ascorbic Acid1.96
BHT (Butylated hydroxytoluene)202.35[3]

Experimental Protocols

This section provides a detailed methodology for the DPPH radical scavenging assay, adaptable for both microplate readers and standard spectrophotometers.

Materials and Reagents
  • This compound (test compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), analytical grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Analytical balance

  • Micropipettes

  • Volumetric flasks

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Vortex until fully dissolved.

    • Store the solution in an amber bottle or a flask wrapped in aluminum foil at 4°C. It is recommended to prepare this solution fresh.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol in a volumetric flask. Sonication may be necessary to ensure complete dissolution.

  • Working Solutions of this compound:

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Positive Control Solution:

    • Prepare a stock solution of ascorbic acid (or Trolox) in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions similar to the test compound.

Assay Procedure (Microplate Method)
  • In a 96-well microplate, add 100 µL of the different concentrations of this compound solutions and the positive control to their respective wells.

  • Add 100 µL of methanol to the blank wells.

  • Add 100 µL of the 0.1 mM DPPH working solution to all wells containing the test compound and positive control.

  • Add 100 µL of methanol to the control wells (containing only DPPH solution).

  • Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Assay Procedure (Cuvette Method)
  • Pipette 1.0 mL of the 0.1 mM DPPH solution into a cuvette.

  • Add 1.0 mL of the various concentrations of the this compound solutions or the positive control.

  • For the control, add 1.0 mL of methanol instead of the sample.

  • Mix the solutions and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. The spectrophotometer should be zeroed with methanol.

Calculation of Results
  • Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition of the DPPH radical is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50 Value:

    • Plot a graph of the percentage of inhibition versus the concentration of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution prep_dpph->add_dpph prep_flavone Prepare this compound Stock & Dilutions add_samples Add Samples/Control to Microplate/Cuvettes prep_flavone->add_samples prep_control Prepare Positive Control (e.g., Ascorbic Acid) Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_graph Plot % Inhibition vs. Concentration calc_inhibition->plot_graph det_ic50 Determine IC50 Value plot_graph->det_ic50

References

Application Notes and Protocols: Anti-inflammatory Activity of 5-Hydroxyflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 5-Hydroxyflavone in cell culture models. The information presented is based on studies of this compound and structurally related flavones, offering insights into its mechanism of action and providing detailed protocols for its evaluation.

Introduction

This compound is a flavonoid, a class of polyphenolic compounds widely distributed in plants. Flavonoids are recognized for their diverse biological activities, including antioxidant and anti-inflammatory effects. Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, making the investigation of novel anti-inflammatory agents like this compound a critical area of research. In cell culture models, particularly using macrophage cell lines such as RAW 264.7, this compound and its analogs have demonstrated the ability to suppress the production of key pro-inflammatory mediators. This is achieved primarily through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Mechanism of Action

This compound and related compounds exert their anti-inflammatory effects by inhibiting the production of various pro-inflammatory molecules. In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Structurally similar flavones have been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[1][2][3][4]

The primary mechanism for this inhibition is the suppression of the NF-κB signaling pathway.[5] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavones with a 5-hydroxyl group have been observed to prevent the degradation of IκBα and inhibit the phosphorylation and nuclear translocation of p65.

Furthermore, the anti-inflammatory activity of these flavones is also mediated through the inhibition of the MAPK signaling pathway, which can act upstream of NF-κB activation.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of flavones structurally related to this compound in RAW 264.7 macrophage cells. This data provides a strong indication of the potential efficacy of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound Analogs in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (µM)Reference
5,6-Dihydroxyflavone11.55 ± 0.64
Luteolin (3',4',5,7-Tetrahydroxyflavone)17.1
2',3',5,7-Tetrahydroxyflavone19.7
4'-bromo-5,6,7-trimethoxyflavone14.22 ± 1.25

Table 2: Inhibition of Pro-inflammatory Mediators by this compound Analogs in LPS-Stimulated RAW 264.7 Cells

CompoundMediatorInhibitionConcentrationReference
5,6-DihydroxyflavoneiNOS protein expressionSignificant reduction12 and 24 µM
5,6-DihydroxyflavoneIL-1β mRNA expressionSignificant reduction12 and 24 µM
5,6-DihydroxyflavoneIL-6 mRNA expressionSignificant reduction12 and 24 µM
5,6-DihydroxyflavoneTNF-α mRNA expressionSignificant reduction12 and 24 µM
4'-bromo-5,6,7-trimethoxyflavonePGE2 productionIC50 = 10.98 ± 6.25 µM
4'-bromo-5,6,7-trimethoxyflavoneiNOS protein expressionConcentration-dependent reduction
4'-bromo-5,6,7-trimethoxyflavoneCOX-2 protein expressionConcentration-dependent reduction
4'-bromo-5,6,7-trimethoxyflavoneTNF-α releaseConcentration-dependent reduction
4'-bromo-5,6,7-trimethoxyflavoneIL-6 releaseConcentration-dependent reduction
4'-bromo-5,6,7-trimethoxyflavoneIL-1β releaseConcentration-dependent reduction

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound in cell culture.

Protocol 1: Assessment of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment:

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Ensure the final DMSO concentration in the media is non-toxic to the cells (typically ≤ 0.1%).

3. Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with media only).

4. Nitric Oxide Measurement (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Protocol 2: Western Blot Analysis of iNOS, COX-2, p-p65, and p-IκBα

1. Cell Culture, Seeding, and Treatment:

  • Follow steps 1 and 2 from Protocol 1, but use 6-well plates and a higher cell density (e.g., 1 x 10^6 cells/well).

2. Stimulation:

  • Stimulate the cells with 1 µg/mL LPS for the appropriate duration. For IκBα phosphorylation and degradation, a shorter incubation time (e.g., 15-30 minutes) is recommended. For iNOS and COX-2 expression, a longer incubation (e.g., 12-24 hours) is typically used.

3. Cell Lysis:

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

4. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

5. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

1. Cell Culture, Seeding, Treatment, and Stimulation:

  • Follow steps 1, 2, and 3 from Protocol 1 using a 24-well plate.

2. Supernatant Collection:

  • After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove any detached cells.

3. ELISA:

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, this involves adding the supernatants to antibody-coated microplates, followed by the addition of a detection antibody and a substrate solution to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the anti-inflammatory activity of this compound.

G NF-κB Signaling Pathway Inhibition by this compound cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Degradation releases Nucleus Nucleus NFkappaB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription NFkappaB->Gene Activates Cytokines iNOS, COX-2, TNF-α, IL-6, IL-1β Gene->Cytokines Leads to Flavone This compound Flavone->IKK Inhibits Flavone->IkappaB Prevents Degradation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G MAPK Signaling Pathway Inhibition by this compound cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Gene Pro-inflammatory Gene Transcription AP1->Gene Activates Flavone This compound Flavone->MAPKKK Inhibits Flavone->MAPKK Inhibits Flavone->MAPK Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

G Experimental Workflow for Assessing Anti-inflammatory Activity Start Start CellCulture Culture RAW 264.7 Cells Start->CellCulture Seeding Seed Cells in Plates CellCulture->Seeding Pretreatment Pre-treat with this compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysis Lyse Cells Stimulation->CellLysis NO_Assay Nitric Oxide Assay (Griess) Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant->ELISA WesternBlot Western Blot (iNOS, COX-2, p-p65, p-IκBα) CellLysis->WesternBlot DataAnalysis Data Analysis NO_Assay->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols: Investigating the Mechanism of Action of 5-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hydroxyflavone is a naturally occurring flavonoid compound found in various plants. As a member of the flavone subclass of flavonoids, it possesses a characteristic 2-phenylchromen-4-one backbone with a hydroxyl group at the 5-position. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities. Research has indicated its potential as an anti-inflammatory, antioxidant, antimicrobial, and antitumor agent.[1][2] Understanding the precise molecular mechanisms through which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. These application notes provide a summary of its known mechanisms of action, quantitative biological data, and detailed protocols for key experimental investigations.

Summary of Known Mechanisms of Action

This compound interacts with multiple cellular targets and signaling pathways to elicit its biological effects. Key mechanisms identified include:

  • Enzyme and Receptor Modulation:

    • Topoisomerase Inhibition: this compound has demonstrated potent inhibitory activity against both DNA topoisomerase I and II, enzymes critical for DNA replication and transcription.[1] This suggests a potential mechanism for its antitumor effects.

    • Androgen Receptor (AR) Antagonism: It acts as a potent antagonist of the androgen receptor, indicating its potential use in hormone-dependent cancers like prostate cancer.[3]

    • Potassium Channel Modulation: It has been shown to down-regulate the activity of the Kir6.1 subunit of ATP-sensitive potassium (KATP) channels.[4]

    • Metabolism: this compound is metabolized by human cytochrome P450 (P450) enzymes, an important consideration for its pharmacokinetic profile.

  • Cellular Signaling and Stress Responses:

    • ROS-Mediated Apoptosis: A closely related derivative, 5-Hydroxy-7-Methoxyflavone, induces cell death in cancer cells by generating reactive oxygen species (ROS). This leads to endoplasmic reticulum (ER) stress, intracellular calcium release, JNK phosphorylation, and ultimately, the activation of the mitochondrial-mediated apoptotic pathway.

    • Anti-inflammatory Action: A structurally similar compound, 5,6-dihydroxyflavone, inhibits the production of inflammatory mediators like nitric oxide (NO) and scavenges cellular ROS in macrophages stimulated by lipopolysaccharides (LPS).

  • Other Biological Activities:

    • Antimicrobial Effects: The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

    • Inhibition of Platelet Aggregation: It can inhibit platelet aggregation induced by various agents, suggesting anticoagulant potential.

    • DNA Intercalation: this compound derivatives can bind to triplex DNA structures, likely through intercalation, which can inhibit enzyme activity at specific DNA sites.

Data Presentation: Biological Activities of this compound

The following tables summarize the quantitative data reported for the biological activities of this compound and its closely related analogs.

Table 1: Enzyme Inhibition and Receptor Antagonism

Target Activity IC50 Value Reference Compound IC50 of Reference Source
Topoisomerase I Inhibition 12.0 µM Camptothecin 17.0 µM
Topoisomerase II Inhibition 0.054 - 17.0 µM Etoposide 28.0 µM
Androgen Receptor Antagonism ~0.5 µM - -
Nitric Oxide (NO) Production* Inhibition 11.55 ± 0.64 µM - -
ROS Scavenging* Inhibition 0.8310 ± 0.633 µM - -

*Data for 5,6-dihydroxyflavone, a related compound.

Table 2: Antimicrobial Activity

Organism Type Activity Metric Concentration Specific Strains Source
Gram-positive & Gram-negative MIC 200 µg/mL Not specified

| E. coli | Antibacterial Effect | 25 µg/mL | Strains 103, 105, 108 | |

Visualization of Pathways and Workflows

Signaling Pathway Diagram

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Flavone This compound Derivative ROS ROS Generation Flavone->ROS Induces ER_Stress ER Stress ROS->ER_Stress Ca_Release Ca²⁺ Release ER_Stress->Ca_Release JNK_p JNK Phosphorylation Ca_Release->JNK_p Mito_Pathway Mitochondrial Apoptosis Pathway JNK_p->Mito_Pathway Bax Bax Activation Mito_Pathway->Bax Bcl2 Bcl-2 Down-regulation Mito_Pathway->Bcl2 CytC Cytochrome C Release Bax->CytC Bcl2->CytC Apoptosis Apoptosis CytC->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound derivatives.

Experimental Workflow Diagram

G cluster_workflow Western Blotting Workflow step1 Step 1 Cell Treatment & Lysis Treat cells with this compound. Lyse cells to extract proteins. step2 Step 2 Protein Quantification Determine protein concentration using BCA or Bradford assay. step1->step2 step3 Step 3 SDS-PAGE Separate proteins by size via gel electrophoresis. step2->step3 step4 Step 4 Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane. step3->step4 step5 Step 5 Blocking & Incubation Block non-specific sites. Incubate with primary and secondary antibodies. step4->step5 step6 Step 6 Detection & Analysis Visualize protein bands using chemiluminescence and quantify. step5->step6

Caption: A standard workflow for Western Blotting analysis.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Probe Loading: Wash the cells with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm PBS to remove excess probe.

  • Treatment: Add 100 µL of this compound dilutions (prepared in serum-free medium) to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. For kinetic studies, take readings at regular intervals.

  • Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.

Protocol 3: DNA Topoisomerase II Inhibition Assay (Relaxation Assay)

Objective: To assess the inhibitory effect of this compound on the catalytic activity of human Topoisomerase II.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

  • This compound stock solution

  • Etoposide (positive control)

  • STEB Buffer (40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Agarose gel (1%) containing 0.5 µg/mL ethidium bromide

  • TAE buffer for electrophoresis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • Assay Buffer

    • 250 ng of supercoiled pBR322 DNA

    • Desired concentration of this compound or Etoposide

    • Nuclease-free water to final volume

  • Enzyme Addition: Add 1-2 units of human Topoisomerase IIα enzyme to start the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding STEB buffer.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 80-100V until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled (unreacted) DNA will migrate faster than relaxed (reacted) DNA.

  • Analysis: Assess the degree of inhibition by comparing the amount of supercoiled DNA in the treated samples to the controls. An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.

References

Application Notes and Protocols: 5-Hydroxyflavone in In Vitro Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hydroxyflavone and its derivatives are a class of flavonoid compounds found in various plants that have garnered significant interest for their potential anti-cancer properties.[1][2] These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines through multiple mechanisms.[1][3][4] Key mechanisms include the generation of reactive oxygen species (ROS), modulation of the mitochondrial apoptosis pathway, and interference with critical cell signaling networks such as MAPK and Akt. These notes provide an overview of the in vitro anti-cancer effects of this compound derivatives and detailed protocols for key experimental assays.

Application Note 1: Cytotoxicity and Anti-proliferative Effects

This compound and its structurally related compounds exhibit significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines. The efficacy is often dose-dependent and varies based on the specific derivative and cancer cell type. The anti-proliferative activity is a crucial first step in evaluating the potential of these compounds as chemotherapeutic agents. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Quantitative Data: Cytotoxicity of this compound Derivatives
CompoundCancer Cell LineAssayIC50 / EffectCitation
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7 (Breast)MTTIC50 ≈ 50 µM (48h)
5-Hydroxy-7-methoxyflavone (HMF)HCT-116 (Colon)Not specifiedDose-dependent cytotoxicity
5,7-Dihydroxyflavone (Chrysin)HepG2 (Liver), Jurkat T (Leukemia), HeLa (Cervical)Not specifiedInduces strong apoptotic response with TRAIL
5,6-DihydroxyflavoneA375 (Melanoma), C32 (Melanoma)Not specifiedReduces cell viability
This compoundE. coli strainsMICMIC50 = 200 µg/mL
3',4',5-TrihydroxyflavoneA549 (Lung), MCF-7 (Breast)MTTHigh potency, EC50 between 10-50 µM
5,6-DihydroxyflavoneRAW 264.7 (Macrophage)NO AssayIC50 = 11.55 µM (for NO inhibition)

Experimental Workflow: Cell Viability Assessment

G cluster_workflow MTT Assay Workflow s1 Seed cells in 96-well plate (e.g., 1.2 x 10^4 cells/well) s2 Incubate overnight to allow attachment s1->s2 s3 Treat cells with various concentrations of this compound s2->s3 s4 Incubate for desired time (e.g., 24h, 48h) s3->s4 s5 Add MTT solution (e.g., 10µl of 5mg/ml) s4->s5 s6 Incubate for 4 hours to allow formazan crystal formation s5->s6 s7 Solubilize formazan crystals with DMSO or other solvent s6->s7 s8 Measure absorbance at ~570nm s7->s8

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay for Cell Viability

This protocol is adapted from methodologies used in studies on flavonoid cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.25% DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Application Note 2: Induction of Apoptosis

A key anti-cancer mechanism of this compound derivatives is the induction of apoptosis, or programmed cell death. This is characterized by morphological changes such as chromatin condensation and nuclear fragmentation, as well as biochemical events like the externalization of phosphatidylserine and activation of caspases.

Summary of Apoptotic Effects
CompoundCancer Cell LineApoptotic EffectCitation
5-OH-HxMFHL-60 (Leukemia)Induces DNA fragmentation, cytochrome c release, caspase activation.
5-Hydroxy-3',4',7-trimethoxyflavoneMCF-7 (Breast)Increases p53, Bax, and cleaved PARP; decreases Bcl-2.
5,7-DihydroxyflavoneHepG2 (Liver)Upregulates Bax; downregulates Bcl-2, Mcl-1, and IAPs.
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon)Triggers mitochondrial membrane perturbation, cytochrome c release, and caspase-3 activation.
Fisetin (a related hydroxyflavone)TNBC cells (Breast)Induces caspase-9 and caspase-8 activation and PARP cleavage.

Experimental Workflow: Apoptosis Detection

G cluster_workflow Apoptosis Analysis Workflow cluster_annexin Annexin V/PI Staining cluster_hoechst Hoechst Staining s1 Seed and treat cells with This compound s2 Harvest cells (trypsinization) and wash with PBS s1->s2 a1 Resuspend in Annexin V binding buffer s2->a1 h1 Fix cells on slides s2->h1 a2 Add Annexin V-FITC and Propidium Iodide (PI) a1->a2 a3 Incubate in the dark a2->a3 a4 Analyze by Flow Cytometry a3->a4 h2 Stain with Hoechst 33258 h1->h2 h3 Wash and mount h2->h3 h4 Observe nuclear morphology via Fluorescence Microscopy h3->h4

Caption: Dual workflows for apoptosis detection via flow cytometry and microscopy.

Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is based on methods described for detecting early and late apoptosis.

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Nuclear Morphology Analysis by Hoechst 33258 Staining

This method identifies apoptotic cells based on nuclear condensation and fragmentation.

  • Cell Culture: Grow cells on glass coverslips in a culture dish and treat with this compound.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the fixed cells again with PBS and then stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Mounting: Wash the cells thoroughly with PBS to remove excess stain. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Visualization: Observe the slides under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly faint staining of normal nuclei.

Application Note 3: Mechanism of Action - Signaling Pathways

The anti-cancer activity of this compound derivatives is mediated by their interaction with multiple intracellular signaling pathways. A common mechanism involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), which subsequently triggers the mitochondrial or intrinsic pathway of apoptosis.

Signaling Pathway: ROS-Mediated Apoptosis

G cluster_mito Mitochondrial Pathway compound This compound Derivatives ros ↑ Intracellular ROS compound->ros er_stress ER Stress ros->er_stress dna_damage DNA Damage ros->dna_damage bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 mmp ↓ Mitochondrial Membrane Potential bax->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis G cluster_survival Pro-Survival Signals compound 5,7-Dihydroxyflavone akt Akt Phosphorylation compound->akt stat3 STAT3 Phosphorylation compound->stat3 iaps IAPs (c-IAP, XIAP) Expression compound->iaps apoptosis Apoptosis akt->apoptosis stat3->apoptosis iaps->apoptosis

References

Application Notes and Protocol for Testing 5-Hydroxyflavone in a Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a fundamental physiological process essential for hemostasis. However, uncontrolled platelet activation can lead to the formation of pathological thrombi, contributing to cardiovascular diseases such as heart attack and stroke.[1][2] Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential antiplatelet and antithrombotic effects.[3][4] 5-Hydroxyflavone, a member of the flavone subclass, is a synthetic flavonoid derivative that holds promise as a modulator of platelet function. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound as a platelet aggregation inhibitor using light transmission aggregometry (LTA).

Principle of the Assay

Light transmission aggregometry is the gold standard for in vitro assessment of platelet function.[5] The assay measures changes in light transmission through a suspension of platelet-rich plasma (PRP). In a resting state, platelets are suspended, resulting in a turbid solution with low light transmission. Upon the addition of a platelet agonist, platelets activate and aggregate, causing the PRP to become more transparent and increasing light transmission. The degree of aggregation is directly proportional to the increase in light transmission. By pre-incubating PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be accurately quantified.

Data Presentation

The quantitative data obtained from the in vitro platelet aggregation assay for this compound can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation

This compound Concentration (µM)AgonistMaximum Aggregation (%)IC₅₀ (µM)
0 (Vehicle Control)Collagen (2.5 µg/mL)Value ± SD-
10Collagen (2.5 µg/mL)Value ± SD\multirow{4}{}{Calculated Value}
25Collagen (2.5 µg/mL)Value ± SD
50Collagen (2.5 µg/mL)Value ± SD
100Collagen (2.5 µg/mL)Value ± SD
0 (Vehicle Control)Thrombin (0.05 U/mL)Value ± SD-
10Thrombin (0.05 U/mL)Value ± SD\multirow{4}{}{Calculated Value}
25Thrombin (0.05 U/mL)Value ± SD
50Thrombin (0.05 U/mL)Value ± SD
100Thrombin (0.05 U/mL)Value ± SD
0 (Vehicle Control)ADP (10 µM)Value ± SD-
10ADP (10 µM)Value ± SD\multirow{4}{*}{Calculated Value}
25ADP (10 µM)Value ± SD
50ADP (10 µM)Value ± SD
100ADP (10 µM)Value ± SD

Note: Replace "Value ± SD" with experimentally determined mean and standard deviation. The IC₅₀ is the concentration of this compound that inhibits 50% of the maximal platelet aggregation.

Experimental Protocols

This section provides a detailed methodology for the key experiments.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Collagen

  • Thrombin

  • Adenosine diphosphate (ADP)

  • 3.2% Sodium Citrate solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.

Equipment
  • Platelet aggregometer

  • Refrigerated centrifuge

  • Hematology analyzer (optional, for platelet counting)

  • Incubator or water bath at 37°C

  • Calibrated pipettes

  • Aggregometer cuvettes with stir bars

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

  • Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes at room temperature.

  • Collect the supernatant (PPP). PPP will be used to set the 100% aggregation baseline.

  • (Optional) Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Preparation of this compound and Agonist Solutions
  • Prepare a stock solution of this compound in DMSO.

  • Make serial dilutions of the stock solution to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v) in the final assay volume.

  • Prepare stock solutions of platelet agonists (e.g., collagen, thrombin, ADP) in appropriate buffers as recommended by the manufacturer. Dilute the agonists to their working concentrations just before use.

Platelet Aggregation Assay
  • Set up the platelet aggregometer to maintain a constant temperature of 37°C.

  • Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

  • Add a small volume (e.g., 5 µL) of the this compound solution or vehicle control (DMSO) to the PRP and incubate for 5-10 minutes at 37°C with stirring.

  • Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with a corresponding volume of PPP.

  • Initiate platelet aggregation by adding a small volume (e.g., 50 µL) of the agonist solution to the cuvette.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.

Data Analysis
  • The primary endpoint is the maximum percentage of platelet aggregation.

  • Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

  • If a dose-response is observed, calculate the IC₅₀ value using appropriate software.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Collection Blood Collection PRP/PPP Preparation PRP/PPP Preparation Blood Collection->PRP/PPP Preparation PRP Incubation PRP Incubation PRP/PPP Preparation->PRP Incubation Reagent Preparation Reagent Preparation This compound Incubation This compound Incubation Reagent Preparation->this compound Incubation PRP Incubation->this compound Incubation Baseline Setting Baseline Setting This compound Incubation->Baseline Setting Agonist Addition Agonist Addition Baseline Setting->Agonist Addition Data Recording Data Recording Agonist Addition->Data Recording Calculate % Aggregation Calculate % Aggregation Data Recording->Calculate % Aggregation Calculate % Inhibition Calculate % Inhibition Calculate % Aggregation->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for the platelet aggregation assay.

Platelet Aggregation Signaling Pathway

G Agonist Agonist (Collagen, Thrombin, ADP) Receptor Platelet Receptor (GPVI, PAR, P2Y) Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PI3K PI3K/Akt Pathway Receptor->PI3K TXA2 Thromboxane A₂ (TXA₂) Synthesis Receptor->TXA2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Granule Granule Secretion (ADP, Serotonin) Ca2->Granule Integrin Integrin αIIbβ3 Activation PKC->Integrin PI3K->Integrin Aggregation Platelet Aggregation Granule->Aggregation TXA2->Aggregation Integrin->Aggregation Flavone This compound (Potential Inhibition) Flavone->PLC Flavone->PKC Flavone->PI3K Flavone->TXA2

Caption: Potential inhibitory points of this compound in platelet signaling.

Discussion and Potential Mechanisms of Action

Flavonoids have been reported to exert their antiplatelet effects through various mechanisms. The inhibitory action of this compound observed in this assay could be attributed to one or more of the following pathways:

  • Inhibition of Thromboxane A₂ (TXA₂) Synthesis: Some flavonoids can inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of TXA₂, a potent platelet agonist.

  • Interference with Intracellular Signaling Cascades: Flavonoids have been shown to inhibit key signaling molecules such as phospholipase C (PLC), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K). Inhibition of these pathways can lead to reduced calcium mobilization and granule secretion, ultimately impairing platelet activation.

  • Antagonism of Platelet Receptors: Certain flavonoids may act as antagonists for platelet receptors, such as the thromboxane receptor, thereby blocking the action of platelet agonists.

Further experiments, such as measuring TXA₂ levels, assessing granule secretion (e.g., ATP release), and analyzing the phosphorylation status of key signaling proteins, would be necessary to elucidate the precise mechanism of action of this compound. The cytotoxicity of this compound should also be evaluated, for instance, through a lactate dehydrogenase (LDH) assay, to ensure that the observed inhibitory effects are not due to platelet damage.

References

Application Notes and Protocols for the Use of 5-Hydroxyflavone as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydroxyflavone, a member of the flavone subclass of flavonoids, is a valuable analytical standard in chromatographic applications.[1][2] Its distinct chemical structure and physicochemical properties make it suitable for use as a reference material in the qualitative and quantitative analysis of flavonoids in various matrices, including plant extracts, dietary supplements, and biological samples.[3][4] These application notes provide detailed information and protocols for the effective use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) systems.

Application Notes

1. Role as a Reference Standard

This compound serves as a primary reference standard for the identification and quantification of other flavonoids, particularly those with a similar core structure. Its applications include:

  • Qualitative Identification: The retention time and spectral data of this compound are used to tentatively identify unknown flavonoids in a sample.

  • Quantitative Analysis: A calibration curve generated using known concentrations of this compound allows for the accurate quantification of this analyte or structurally related compounds in a sample.[5]

  • Method Development and Validation: It is employed to develop and validate new chromatographic methods, assessing parameters such as linearity, accuracy, precision, and sensitivity (LOD and LOQ).

2. Purity and Handling

For use as a chromatographic standard, this compound should be of high purity, typically ≥95% as determined by HPLC. It is important to store the standard in a dry, dark place at <+8°C to prevent degradation. For analysis, stock solutions are typically prepared in a suitable organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO).

3. Chromatographic Behavior

In reversed-phase HPLC (RP-HPLC), which is the most common mode for flavonoid analysis, this compound exhibits moderate retention. The retention time can be manipulated by adjusting the composition of the mobile phase, typically a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.

Quantitative Data Summary

The following tables summarize quantitative data from chromatographic analyses of this compound and related flavonoids. This data can serve as a reference for method development and validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

CompoundMethodLinearity RangeCorrelation Coefficient (r²)LODLOQ
5-methoxy luteolinHPLC-DAD0.0008 - 0.5 mg/mL0.99970.0010 mg/mL0.0034 mg/mL
Four 5-OH-PMFsHPLC-ECNot Specified>0.990.65 - 1.8 ng/mLNot Specified
Quercetin and RutinRP-HPLC5 - 50 mg/KgNot SpecifiedNot SpecifiedNot Specified

Table 2: Recovery and Precision Data

CompoundMethodRecoveryPrecision (RSD%)
Four 5-OH-PMFsHPLC-EC96.17% - 110.82%<13%
ScutellarinHPLC99.65% ± 1.02%≤1.5%
BaicalinHPLC98.98% ± 0.73%≤1.5%
BaicaleinHPLC99.65% ± 0.03%≤1.5%
WogonosideHPLC97.59% ± 0.09%≤1.5%
WogoninHPLC95.19% ± 0.47%≤1.5%

Experimental Protocols

Protocol 1: General HPLC-UV Method for Quantification of this compound

This protocol provides a general procedure for the quantitative analysis of this compound. Optimization of the mobile phase composition and gradient may be required depending on the sample matrix.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
  • Sample Preparation: For plant extracts, a solid-liquid extraction (e.g., sonication or maceration) with methanol or ethanol is typically employed. The extract should be filtered through a 0.45 µm syringe filter before injection. For biological fluids, a protein precipitation step with acetonitrile followed by centrifugation is recommended.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase:
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution:
  • 0-5 min: 20% B
  • 5-25 min: 20-80% B
  • 25-30 min: 80% B
  • 30-35 min: 80-20% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 254 nm or 280 nm.
  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis

For complex matrices or when low detection limits are required, a UPLC-MS/MS method is recommended.

1. Standard and Sample Preparation:

  • Follow the same procedure as in Protocol 1, but use UPLC-grade solvents and prepare more dilute working standards (e.g., in the ng/mL range).

2. UPLC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: C18 or C8 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase:
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A steeper gradient can be used due to the higher efficiency of UPLC columns.
  • 0-1 min: 10% B
  • 1-5 min: 10-90% B
  • 5-6 min: 90% B
  • 6-7 min: 90-10% B (re-equilibration)
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer Settings:
  • Ionization Mode: ESI positive or negative, depending on sensitivity.
  • Capillary Voltage: 3.0 kV.
  • Cone Voltage: 30 V.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values should be determined by infusing a standard solution.

3. Data Analysis:

  • Quantification is performed using the peak area from the MRM chromatogram, following the same calibration curve approach as in Protocol 1.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_chrom 2. Analysis cluster_data 3. Data Processing prep Standard & Sample Preparation chrom Chromatographic Analysis (HPLC/UPLC) prep->chrom Prepared Samples & Standards stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Standards (Dilution Series) stock->working inject Inject into System working->inject sample Sample Extraction & Filtration/Cleanup sample->inject data Data Acquisition & Analysis chrom->data Chromatographic Data separation Separation on C18 Column (Gradient Elution) inject->separation detection Detection (UV/DAD or MS/MS) separation->detection integrate Peak Integration detection->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample integrate->quantify calibrate->quantify

Caption: Workflow for chromatographic analysis using a standard.

signaling_pathway_placeholder info No specific signaling pathways involving This compound as a chromatographic standard were identified in the provided search results. This diagram serves as a placeholder.

Caption: Placeholder for signaling pathway diagram.

References

Application Notes and Protocols for Cell-Based Bioactivity Screening of 5-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for screening the bioactivity of 5-Hydroxyflavone using common cell-based assays. The assays outlined below are fundamental for assessing the anti-cancer, anti-inflammatory, and antioxidant properties of this compound.

Introduction to this compound

This compound is a natural flavonoid compound found in various plants. Flavonoids are a class of polyphenolic secondary metabolites known for their diverse pharmacological activities. This compound, in particular, has garnered interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant effects. These properties are attributed to its ability to modulate various cellular signaling pathways. This document provides a guide to investigate these bioactivities in a laboratory setting.

Data Presentation: Quantitative Bioactivity of this compound and Related Flavonoids

The following tables summarize the quantitative data on the bioactivity of this compound and its close structural analogs from various cell-based assays.

Table 1: Anti-proliferative Activity of Hydroxyflavones against Various Cancer Cell Lines (MTT Assay)

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)>30[1]
5,7-Dihydroxyflavone (Chrysin)MCF-7 (Breast)25.6 ± 1.26[1]
5,6-DihydroxyflavoneA549 (Lung)>100[2]
5,6-DihydroxyflavoneMCF-7 (Breast)>100[2]
7-HydroxyflavoneHeLa (Cervical)22.56 ± 0.21[3]
7-HydroxyflavoneMDA-MB-231 (Breast)3.86 ± 0.35
3',4',5-TrihydroxyflavoneA549 (Lung)~20
3',4',5-TrihydroxyflavoneMCF-7 (Breast)~15

Table 2: Apoptosis-Inducing Activity of Hydroxyflavones (Annexin V-FITC/PI Staining)

CompoundCell LineConcentration (µg/mL)Apoptotic Cells (%)Reference
5-Hydroxy-3′,4′,7-trimethoxyflavoneMCF-7 (Breast)8~35% (48h)
5-Hydroxy-3′,4′,7-trimethoxyflavoneMCF-7 (Breast)12~25% (24h)
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)177.6 µM22.2% (48h)

Table 3: Anti-inflammatory Activity of Hydroxyflavones (Griess Assay)

CompoundCell LineIC50 (µM) for NO InhibitionReference
5,6-DihydroxyflavoneRAW 264.7 (Macrophage)11.55 ± 0.64
5,7-Dihydroxyflavone (Luteolin)RAW 264.7 (Macrophage)17.1
2',3',5,7-TetrahydroxyflavoneRAW 264.7 (Macrophage)19.7
QuercetinRAW 264.7 (Macrophage)37.1

Table 4: Antioxidant Activity of Hydroxyflavones (Cell-Based ROS Assay)

CompoundCell LineIC50 (µM) for ROS ReductionReference
5,6-DihydroxyflavoneMurine Macrophages0.8310 ± 0.633
5,6-DihydroxyflavoneTHP-1 (Monocytes)~0.01 (10 nM) - partial protection
Baicalein (5,6,7-Trihydroxyflavone)THP-1 (Monocytes)~0.01 (10 nM) - partial protection

Experimental Protocols

Anti-proliferative Activity: MTT Assay

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Target cancer cell line (e.g., MCF-7, HeLa, Jurkat)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow
Apoptosis Induction: Annexin V-FITC/PI Staining Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell line

  • Complete culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Signaling Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TNFR) disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bax ↑ / Bcl-2 ↓ caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 hydroxyflavone This compound ros ↑ ROS hydroxyflavone->ros mito_stress Mitochondrial Stress ros->mito_stress mito_stress->bcl2_family cyto_c Cytochrome c Release bcl2_family->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Signaling Pathways
Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This colorimetric assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each well containing the supernatant or standard, followed by 50 µL of Griess Reagent B.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value.

NFkB_Signaling NF-κB Signaling Pathway in Inflammation lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk hydroxyflavone This compound hydroxyflavone->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degradation nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Transcription inflammation Inflammation inflammatory_genes->inflammation

NF-κB Signaling Pathway
Antioxidant Activity: DCFDA Assay for Reactive Oxygen Species (ROS)

This assay measures the intracellular production of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • This compound

  • Target cell line (e.g., RAW 264.7, HepG2)

  • Complete culture medium

  • PBS

  • DCFDA (H2DCFDA)

  • ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Compound Loading: Treat the cells with this compound at various concentrations for a specified pre-incubation time.

  • DCFDA Staining: Remove the medium and load the cells with DCFDA solution (e.g., 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess DCFDA.

  • ROS Induction: Induce oxidative stress by adding an ROS-inducing agent. Include an untreated control and a positive control (inducer only).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Calculate the percentage of ROS reduction compared to the positive control. Determine the EC50 value (the concentration that reduces ROS levels by 50%).

MAPK_Signaling MAPK Signaling Pathway cluster_p38 p38 Pathway cluster_jnk JNK Pathway cluster_erk ERK Pathway stimuli Stress Stimuli (e.g., ROS, LPS) p38_mapkk MKK3/6 stimuli->p38_mapkk jnk_mapkk MKK4/7 stimuli->jnk_mapkk erk_mapkk MEK1/2 stimuli->erk_mapkk hydroxyflavone This compound hydroxyflavone->p38_mapkk Inhibits hydroxyflavone->jnk_mapkk Inhibits p38 p38 MAPK p38_mapkk->p38 Phosphorylates p38_p p-p38 p38->p38_p cellular_response Cellular Responses (Inflammation, Apoptosis, Proliferation) p38_p->cellular_response jnk JNK jnk_mapkk->jnk Phosphorylates jnk_p p-JNK jnk->jnk_p jnk_p->cellular_response erk ERK erk_mapkk->erk Phosphorylates erk_p p-ERK erk->erk_p erk_p->cellular_response

References

5-Hydroxyflavone: A Versatile Tool for Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyflavone is a naturally occurring flavonoid compound that has garnered significant interest in the scientific community for its potential as an enzyme inhibitor. Its characteristic chemical structure, featuring a hydroxyl group at the 5-position of the flavone backbone, allows it to interact with various enzymes, modulating their activity. This document provides detailed application notes and experimental protocols for utilizing this compound to study the inhibition kinetics of several key enzymes, including DNA topoisomerases, Cytochrome P450 3A4 (CYP3A4), α-amylase, and tyrosinase. The provided information is intended to guide researchers in designing and executing robust enzyme inhibition assays, interpreting the resulting data, and understanding the broader implications of their findings.

Quantitative Data Summary

The inhibitory potential of this compound and related flavonoids against various enzymes is summarized below. This data, presented in tabular format, allows for a clear comparison of inhibitory concentrations (IC50) and inhibition constants (Ki), where available.

Enzyme TargetCompoundIC50 (µM)Ki (µM)Inhibition TypeReference
DNA Topoisomerase IThis compound12.0Not ReportedNot Reported[1]
DNA Topoisomerase IIThis compound17.0Not ReportedNot Reported[1]
CYP3A4This compound103.82 ± 0.98Not ReportedWeak Inhibition[2]
α-AmylaseThis compoundNot inhibitoryNot ReportedNot Applicable
TyrosinaseArtocaepin E (a flavone)6.7 ± 0.86.23Competitive[3]
TyrosinaseDihydromyricetin (a flavonoid)36.6 ± 1.4Not ReportedMixed-type[3]
TyrosinaseSilybin (a flavonolignan)1.70 ± 0.070.7Mixed-type

Signaling Pathways and Experimental Workflows

Understanding the context in which these enzymes operate is crucial for interpreting inhibition data. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a general experimental workflow for enzyme inhibition studies.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Solution A1 Incubate Enzyme with this compound P1->A1 P2 Prepare Substrate Solution A2 Initiate Reaction with Substrate P2->A2 P3 Prepare this compound Stock P3->A1 A1->A2 A3 Monitor Reaction Progress A2->A3 D1 Calculate Initial Velocities A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 and Ki D2->D3

General workflow for an enzyme inhibition assay.

dna_topoisomerase_pathway DNA Supercoiled DNA TopoI DNA Topoisomerase I DNA->TopoI binds to Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA induces relaxation Replication DNA Replication Relaxed_DNA->Replication Transcription Transcription Relaxed_DNA->Transcription Inhibitor This compound Inhibitor->TopoI inhibits

DNA Topoisomerase I signaling pathway.

cyp3a4_pathway Drug Drug/Xenobiotic CYP3A4 CYP3A4 (in Liver Microsomes) Drug->CYP3A4 is a substrate for Metabolite Metabolite (More polar) CYP3A4->Metabolite catalyzes oxidation Excretion Excretion Metabolite->Excretion Inhibitor This compound Inhibitor->CYP3A4 inhibits

CYP3A4 drug metabolism pathway.

alpha_amylase_pathway Starch Starch Amylase α-Amylase Starch->Amylase is hydrolyzed by Oligosaccharides Oligosaccharides Amylase->Oligosaccharides produces Glucose Glucose Absorption Oligosaccharides->Glucose Inhibitor Flavonoid Inhibitor Inhibitor->Amylase inhibits

α-Amylase carbohydrate digestion pathway.

tyrosinase_pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase is oxidized by DOPA L-DOPA Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Tyrosinase is oxidized by Melanin Melanin Dopaquinone->Melanin leads to Inhibitor Flavonoid Inhibitor Inhibitor->Tyrosinase inhibits

Tyrosinase melanogenesis pathway.

Experimental Protocols

Detailed methodologies for key enzyme inhibition experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

DNA Topoisomerase I Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human DNA topoisomerase I.

Materials:

  • Human DNA Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • This compound stock solution (in DMSO)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • x µL of this compound (to achieve desired final concentrations)

    • x µL of sterile deionized water (to bring the volume to 19 µL)

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

  • Add 1 µL of human DNA Topoisomerase I to each reaction tube, except for the negative control (no enzyme).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of stop solution and vortexing briefly.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis until the supercoiled and relaxed DNA bands are well separated.

  • Visualize the DNA bands under UV light and capture an image. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the positive control (enzyme without inhibitor).

CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol determines the inhibitory effect of this compound on the metabolic activity of CYP3A4 in human liver microsomes (HLMs) using a probe substrate.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • This compound stock solution (in DMSO or acetonitrile)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Protocol:

  • Prepare incubation mixtures in a 96-well plate. For each well, add:

    • Potassium phosphate buffer

    • HLMs (final concentration typically 0.2-0.5 mg/mL)

    • This compound at various concentrations (final DMSO/acetonitrile concentration should be ≤ 1%)

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP3A4 probe substrate.

  • After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the metabolite.

  • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

α-Amylase Inhibition Assay (DNSA Method)

This assay measures the inhibition of α-amylase activity by quantifying the amount of reducing sugars produced from starch hydrolysis using the 3,5-dinitrosalicylic acid (DNSA) method.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch solution (1% w/v in buffer)

  • Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)

  • This compound stock solution (in DMSO)

  • DNSA reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate in 0.4 M NaOH)

  • Spectrophotometer or microplate reader

Protocol:

  • In microcentrifuge tubes, add:

    • 50 µL of phosphate buffer

    • 10 µL of this compound solution at various concentrations

    • 10 µL of α-amylase solution

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Add 50 µL of the starch solution to each tube to start the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Boil the tubes in a water bath at 100°C for 10 minutes to allow for color development.

  • Cool the tubes to room temperature and add 900 µL of distilled water to dilute the mixture.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value. Acarbose is a common positive control for this assay.

Mushroom Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-DOPA solution (in phosphate buffer)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • This compound stock solution (in DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • In a 96-well plate, add:

    • 140 µL of phosphate buffer

    • 20 µL of this compound solution at various concentrations

    • 20 µL of mushroom tyrosinase solution

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes to monitor the formation of dopachrome.

  • Determine the initial velocity of the reaction for each concentration of this compound.

  • Calculate the percentage of inhibition and determine the IC50 and Ki values. Kojic acid is often used as a positive control.

Conclusion

This compound serves as a valuable research tool for investigating the kinetics of enzyme inhibition. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the inhibitory effects of this flavonoid on a range of important enzymes. By understanding the structure-activity relationships and the impact on relevant signaling pathways, scientists can further elucidate the therapeutic potential of this compound and related compounds in drug discovery and development. Careful optimization of the provided protocols will ensure the generation of reliable and reproducible data, contributing to the advancement of enzymatic research.

References

Application Notes: 5-Hydroxyflavone in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyflavone (5-HF) is a naturally occurring flavonoid that exhibits intrinsic fluorescence, making it a potential tool for fluorescence microscopy applications. Its utility stems from its photophysical properties and its ability to interact with cellular components. These notes provide an overview of the applications of this compound as a fluorescent probe in cellular imaging.

This compound's fluorescence is characterized by a large Stokes shift and significant photostability, although it possesses a low quantum yield.[1][2][3] Its fluorescence emission is centered around 700 nm.[1][2] The molecule's structure, featuring a 5-hydroxyl group and a 4-keto group, allows it to chelate metal ions, suggesting its potential as a sensor for intracellular metal ions. Furthermore, its hydrophobic nature facilitates its interaction with and penetration of cellular membranes.

Key Applications

  • General Cellular Staining: Due to its fluorescent properties, this compound can be used as a general stain to visualize cellular morphology. Its hydrophobic characteristics may lead to its accumulation in lipid-rich structures such as membranes.

  • Detection of Intracellular Metal Ions: The chelating properties of this compound make it a candidate for detecting changes in the concentration of intracellular metal ions. Binding of metal ions can modulate the fluorescence properties of the molecule, enabling the visualization of metal ion fluxes.

  • Studying Drug-Cell Interactions: As a fluorescent molecule, this compound can be used as a model compound in drug development to study cellular uptake, intracellular distribution, and interactions with subcellular organelles.

Data Presentation

Table 1: Photophysical Properties of this compound

PropertyValueSolventReference(s)
Molar Mass 238.24 g/mol -
Absorption Maximum (λ_abs_) ~324 nmHexane
Emission Maximum (λ_em_) ~700 nmVarious
Molar Extinction Coefficient (ε) 24,500 M⁻¹cm⁻¹Methanol
Fluorescence Quantum Yield (Φ_f_) 10⁻⁵ - 10⁻⁶Various

Table 2: Cytotoxicity Data for this compound

Cell LineAssayConcentrationEffectReference(s)
MCF-7, FaDU, MDA-MB-435S, U87, RPE-1, HEK293Not specifiedNot specifiedNo cytotoxic activity observed
L-6 myoblastsMTT assayNot specifiedNo significant cytotoxicity at concentrations where antioxidant effects are observed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which is a prerequisite for cell staining experiments.

Materials:

  • This compound powder (CAS 491-78-1)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out a precise amount of this compound powder (e.g., 1 mg).

  • Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1 mM). For a 1 mM stock solution, dissolve 1 mg of this compound (MW: 238.24 g/mol ) in approximately 4.2 mL of DMSO.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle heating to 37°C or sonication in an ultrasonic bath can aid in dissolution.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light. The solution is stable for at least one year at -20°C and two years at -80°C.

Protocol 2: General Live Cell Staining with this compound

This protocol provides a general procedure for staining live cells with this compound for fluorescence microscopy. Optimization of incubation time and concentration may be required for different cell types.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Live cell imaging solution or serum-free culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in warm (37°C) live cell imaging solution or serum-free medium to the desired final working concentration. A starting concentration in the range of 1-10 µM is recommended.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells gently twice with warm PBS. c. Add the freshly prepared staining solution to the cells, ensuring the cell monolayer is completely covered. d. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with warm PBS or live cell imaging solution to remove unbound dye and reduce background fluorescence.

  • Imaging: a. Add fresh, warm live cell imaging solution or PBS to the cells. b. Immediately proceed to image the cells using a fluorescence microscope. Use a filter set appropriate for the excitation and emission spectra of this compound (e.g., excitation around 320-360 nm and emission detection around 650-750 nm).

Protocol 3: Fixed Cell Staining with this compound

This protocol outlines the procedure for staining fixed cells with this compound.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • This compound staining solution (prepared as in Protocol 2)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: a. Wash the cells grown on coverslips twice with PBS. b. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.

  • Staining: a. Incubate the fixed (and permeabilized) cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light. b. Wash the cells three times with PBS to remove excess stain.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with suitable filter sets.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 5-HF Stock Solution (Protocol 1) prep_stain Prepare Working Staining Solution prep_stock->prep_stain prep_cells Culture Cells on Imaging Dish wash1 Wash Cells with PBS prep_cells->wash1 stain Incubate with 5-HF Staining Solution prep_stain->stain wash1->stain wash2 Wash to Remove Unbound Dye stain->wash2 add_buffer Add Imaging Buffer wash2->add_buffer acquire_image Acquire Images with Fluorescence Microscope add_buffer->acquire_image analyze_data Analyze Images acquire_image->analyze_data

Caption: Experimental workflow for fluorescence microscopy using this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_low_signal Low Signal cluster_high_bg High Background start Start Troubleshooting problem Low Signal or High Background? start->problem check_conc Increase 5-HF Concentration problem->check_conc Low Signal decrease_conc Decrease 5-HF Concentration problem->decrease_conc High Background check_incubation Increase Incubation Time check_conc->check_incubation check_filters Verify Microscope Filter Sets check_incubation->check_filters increase_washes Increase Number/Duration of Washes decrease_conc->increase_washes check_media Use Phenol Red-Free Medium increase_washes->check_media unstained_control Image Unstained Control for Autofluorescence check_media->unstained_control

Caption: Troubleshooting workflow for this compound staining.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Hydroxyflavone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5-Hydroxyflavone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or no this compound at all. What are the common causes?

A: Low yields in this compound synthesis can arise from several factors, primarily related to incomplete reactions, suboptimal conditions, or degradation of the product. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Chalcone Formation (if applicable): The initial condensation to form the chalcone precursor is a critical step.

    • Troubleshooting:

      • Verify Starting Material Purity: Ensure the purity of your 2'-hydroxyacetophenone and benzaldehyde derivatives. Impurities can interfere with the reaction.

      • Optimize Base and Solvent: The choice and concentration of the base (e.g., NaOH, KOH) and the solvent (e.g., ethanol, methanol) are crucial. A 50% NaOH solution has been shown to be effective.[1] Isopropyl alcohol has been reported as a potentially better solvent than ethanol for chalcone synthesis.[1]

      • Control Reaction Temperature: Running the Claisen-Schmidt condensation at 0°C has been shown to provide the best yield for some 2'-hydroxy chalcones.[1] Elevated temperatures can lead to side reactions.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the chalcone.

  • Inefficient Cyclization: The conversion of the intermediate (e.g., chalcone or diketone) to the flavone is a common point of yield loss.

    • Troubleshooting:

      • Choice of Cyclization Method: Different methods like oxidative cyclization of chalcones, Allan-Robinson reaction, or Baker-Venkataraman rearrangement have varying efficiencies depending on the specific substrate.

      • Optimize Oxidizing Agent (for chalcone cyclization): For oxidative cyclization of 2'-hydroxychalcones, iodine in DMSO is a widely used and effective method.[1]

      • Temperature and Reaction Time: Many cyclization reactions require elevated temperatures (reflux).[2] However, excessively high temperatures or prolonged reaction times can lead to product degradation. Monitor the reaction by TLC to determine the optimal time.

  • Side Product Formation: The formation of unwanted side products, such as flavanones or aurones, can significantly reduce the yield of the desired this compound.

    • Troubleshooting:

      • Control Reaction Conditions: Careful control of base, temperature, and reaction time can minimize the formation of these byproducts.

      • Isolate Intermediates: In some cases, isolating the intermediate flavanone and then performing a separate oxidation step can lead to higher overall yields of the flavone.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product contains significant impurities that are difficult to remove. What are these impurities and how can I avoid them?

A: Common impurities include unreacted starting materials, intermediate products (like chalcones or flavanones), and side products (like aurones).

  • Troubleshooting:

    • Ensure Complete Reaction: As mentioned above, use TLC to monitor the reaction to completion.

    • Optimize Work-up Procedure:

      • When using iodine for oxidation, quench the excess iodine with a saturated solution of sodium thiosulfate.

      • Thorough washing of the crude product with appropriate solvents can remove many impurities.

    • Purification Strategy:

      • Recrystallization: This is a common and effective method for purifying solid products. Experiment with different solvents to find the one that gives the best recovery and purity.

      • Column Chromatography: For complex mixtures, column chromatography on silica gel is often necessary. A gradient of hexane and ethyl acetate is a common eluent system for flavones.

Data Presentation

The choice of synthetic method and reaction conditions can significantly impact the yield of flavones. The following tables summarize some comparative data.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Flavone Derivatives

Chalcone DerivativeMethodTimeYield (%)Reference
Substituted 2'-hydroxychalconeConventional Heating2-4 hours70-85
Substituted 2'-hydroxychalconeMicrowave Irradiation6-8 minutes85-95

Table 2: Influence of Reaction Conditions on Chalcone Synthesis Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Base Concentration 20% NaOHLower50% NaOHHigher
Temperature Room TemperatureLower0°CHigher
Solvent EthanolGoodIsopropyl AlcoholBetter

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Cyclization of 2',6'-Dihydroxychalcone

This protocol involves two main steps: the synthesis of the chalcone intermediate followed by its oxidative cyclization.

Step 1: Synthesis of 2',6'-Dihydroxychalcone

  • Reactant Preparation: Dissolve 2',6'-dihydroxyacetophenone and benzaldehyde in methanol.

  • Reaction Initiation: Add a solution of potassium hydroxide (KOH) to the mixture while stirring.

  • Reaction: Continue stirring the mixture at room temperature for 48 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to this compound

  • Dissolution: Dissolve the synthesized 2',6'-dihydroxychalcone in dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of iodine (I₂).

  • Reaction: Heat the mixture to 100-120°C and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a saturated solution of sodium thiosulfate to quench excess iodine.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: General Procedure for Baker-Venkataraman Rearrangement

This method is used to form a 1,3-diketone intermediate which then cyclizes to the flavone.

  • Esterification: React 2,6-dihydroxyacetophenone with benzoyl chloride in the presence of a base like pyridine to form the corresponding ester.

  • Rearrangement: Treat the ester with a strong base (e.g., KOH, NaH, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF, DMSO). This catalyzes the intramolecular acyl migration to form the 1,3-diketone.

  • Cyclization: Acidify the reaction mixture to induce cyclization of the 1,3-diketone to this compound.

Visualizations

Signaling Pathway

This compound has been identified as a potent antagonist of the androgen receptor (AR). The following diagram illustrates a simplified signaling pathway of androgen receptor antagonism by this compound.

Androgen_Receptor_Antagonism Simplified Androgen Receptor Signaling Pathway and Antagonism by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen_Complex AR-Androgen Complex HSP Heat Shock Proteins (HSP) HSP->AR Keeps inactive Nucleus Nucleus AR_Androgen_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Five_Hydroxyflavone This compound Five_Hydroxyflavone->AR Antagonizes (Binds competitively)

Caption: Antagonism of the Androgen Receptor by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound from a chalcone precursor.

Synthesis_Workflow General Workflow for this compound Synthesis from Chalcone Start Starting Materials (2',6'-dihydroxyacetophenone, benzaldehyde) Chalcone_Synthesis Claisen-Schmidt Condensation (Chalcone Formation) Start->Chalcone_Synthesis Chalcone_Isolation Isolation & Purification of Chalcone Chalcone_Synthesis->Chalcone_Isolation Cyclization Oxidative Cyclization (e.g., I2/DMSO) Chalcone_Isolation->Cyclization Workup Reaction Work-up & Quenching Cyclization->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for this compound Synthesis via Chalcone.

Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting low yields in this compound synthesis.

Troubleshooting_Logic Troubleshooting Flowchart for Low this compound Yield Start Low Yield of This compound Check_Chalcone Check Chalcone Formation (TLC Analysis) Start->Check_Chalcone Incomplete_Chalcone Incomplete Reaction or Side Products Check_Chalcone->Incomplete_Chalcone Problem Identified Check_Cyclization Check Cyclization Step (TLC Analysis) Check_Chalcone->Check_Cyclization Chalcone OK Optimize_Chalcone Optimize Condensation: - Base Concentration - Temperature - Solvent Incomplete_Chalcone->Optimize_Chalcone Optimize_Chalcone->Check_Chalcone Re-evaluate Success Improved Yield Optimize_Chalcone->Success Incomplete_Cyclization Incomplete Cyclization or Side Products (Flavanone, Aurone) Check_Cyclization->Incomplete_Cyclization Problem Identified Check_Purification Review Purification Procedure Check_Cyclization->Check_Purification Cyclization OK Optimize_Cyclization Optimize Cyclization: - Oxidizing Agent - Temperature - Reaction Time Incomplete_Cyclization->Optimize_Cyclization Optimize_Cyclization->Check_Cyclization Re-evaluate Optimize_Cyclization->Success Loss_Purification Product Loss During Work-up/Purification Check_Purification->Loss_Purification Problem Identified Optimize_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Loss_Purification->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Improving 5-Hydroxyflavone Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-hydroxyflavone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a flavonoid that, like many other polyphenolic compounds, exhibits poor solubility in aqueous solutions. It is considered practically insoluble in water. Its solubility is significantly better in organic solvents.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. It is also reported to be soluble in other solvents such as chloroform, dichloromethane, ethyl acetate, acetone, and alcohols like methanol and ethanol.[1]

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is significantly lowered in the aqueous buffer, causing the poorly soluble compound to fall out of solution. To address this, you can:

  • Reduce the final concentration of this compound in your assay to a level below its solubility limit in the final buffer composition.

  • Optimize the final concentration of the organic co-solvent. While high concentrations of organic solvents can be toxic to cells, sometimes a slightly higher percentage (e.g., up to 1% DMSO, cell-line dependent) can maintain solubility without significant toxicity. Always perform a vehicle control to assess the effect of the solvent on your assay.

  • Employ solubility enhancement techniques as detailed in the troubleshooting guides below.

Troubleshooting Guides for Improving this compound Solubility

For researchers encountering persistent solubility issues, the following methods can significantly enhance the aqueous solubility of this compound for biological assays.

Solubility Data Summary
SolventSolubilityConcentration (mM)Notes
Water Practically Insoluble-Poorly soluble in aqueous buffers.
DMSO 8.33 mg/mL34.96 mMUltrasonic and warming to 60°C can aid dissolution. Use newly opened, anhydrous DMSO as hygroscopic DMSO can reduce solubility.
Ethanol SolubleNot specifiedThe parent compound, flavone, has a reported solubility of approximately 30 mg/mL in ethanol.[2] The 5-hydroxy group may alter this.
Methanol Soluble[3]Not specifiedGenerally a good solvent for flavonoids.
Acetone SolubleNot specifiedA potential solvent for initial stock preparation.
Chloroform SolubleNot specifiedUseful for extraction but less common for biological assay stock solutions due to potential toxicity.
Dichloromethane SolubleNot specifiedSimilar to chloroform, mainly used for extraction purposes.
Ethyl Acetate SolubleNot specifiedAnother solvent primarily used for extraction.

Method 1: Preparation of Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, thereby increasing their aqueous solubility.

Experimental Protocol: Co-precipitation Method
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a selected cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin).

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of cyclodextrin in distilled water with stirring. Gentle heating may be required to achieve complete dissolution.

  • This compound Solution Preparation: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Complex Formation: Slowly add the this compound solution dropwise to the cyclodextrin solution under constant stirring.

  • Precipitation: Continue stirring the mixture for 24-48 hours at room temperature. The inclusion complex will gradually precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration and wash it with a small amount of cold distilled water to remove any uncomplexed cyclodextrin. Dry the complex in a desiccator or under vacuum at a low temperature.

  • Solubility Assessment: Determine the solubility of the resulting powder in your aqueous assay buffer.

G cluster_0 Preparation cluster_1 Complexation cluster_2 Isolation 5_HF_in_Solvent This compound in Organic Solvent Mixing Slow, Dropwise Addition & Stirring 5_HF_in_Solvent->Mixing CD_in_Water Cyclodextrin in Water CD_in_Water->Mixing Precipitation Stir for 24-48h at Room Temp Mixing->Precipitation Filtration Filter & Wash with Cold Water Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Product 5-HF-CD Complex (Powder) Drying->Final_Product

Workflow for preparing this compound-cyclodextrin inclusion complexes.

Method 2: Preparation of Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate and solubility.

Experimental Protocol: Solvent Evaporation Method
  • Component Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30 or Poloxamer 188.

  • Dissolution: Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and grind it into a fine powder using a mortar and pestle.

  • Solubility Testing: Evaluate the solubility and dissolution rate of the powdered solid dispersion in the desired aqueous buffer.

G cluster_0 Preparation cluster_1 Processing cluster_2 Final Product Components This compound + Polymer Carrier Dissolution Complete Dissolution Components->Dissolution Solvent Volatile Organic Solvent Solvent->Dissolution Evaporation Rotary Evaporation Dissolution->Evaporation Drying Vacuum Oven Evaporation->Drying Grinding Grind to Fine Powder Drying->Grinding SD_Powder Solid Dispersion Powder Grinding->SD_Powder

Workflow for preparing this compound solid dispersions.

Method 3: Preparation of Nanoparticle Formulations

Reducing the particle size to the nanometer range can significantly increase the surface area, leading to enhanced solubility and dissolution rates.

Experimental Protocol: Probe Sonication Method
  • Organic Phase Preparation: Dissolve this compound in a water-immiscible organic solvent like acetone or ethyl acetate.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed stirring to form a coarse emulsion.

  • Nanoparticle Formation: Subject the emulsion to high-intensity probe sonication. The ultrasonic waves will break down the larger droplets into nanoparticles. Maintain the temperature using an ice bath to prevent overheating.

  • Solvent Evaporation: Evaporate the organic solvent from the nanoemulsion, typically using a rotary evaporator. This will cause the this compound to precipitate as nanoparticles.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess stabilizer and any remaining dissolved drug.

  • Characterization: Characterize the nanoparticle size, morphology, and drug loading. The resulting nanoparticle suspension can be used directly in assays or lyophilized for storage.

G cluster_0 Phase Preparation cluster_1 Nanoparticle Formation cluster_2 Final Product Organic_Phase 5-HF in Organic Solvent Emulsification High-Speed Stirring Organic_Phase->Emulsification Aqueous_Phase Stabilizer in Water Aqueous_Phase->Emulsification Sonication Probe Sonication Emulsification->Sonication Evaporation Solvent Evaporation Sonication->Evaporation Purification Centrifugation/ Dialysis Evaporation->Purification NP_Suspension Nanoparticle Suspension Purification->NP_Suspension

Workflow for preparing this compound nanoparticles.

Potential Signaling Pathways Modulated by Flavonoids

Flavonoids are known to interact with various cellular signaling pathways. While the specific effects of this compound are still under investigation, related flavonoids have been shown to modulate the following pathways, making them potential targets for this compound.

PI3K/Akt Signaling Pathway

Many flavonoids have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to decreased cancer cell viability and is a key area of cancer research.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Activates Cell_Response Cell Survival, Proliferation, Growth Downstream_Targets->Cell_Response 5_HF Flavonoids (e.g., this compound) 5_HF->PI3K Inhibits

Potential inhibition of the PI3K/Akt pathway by flavonoids.
TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in various cellular processes, including fibrosis. Some flavonoids with hydroxylation patterns similar to this compound have been shown to inhibit this pathway by reducing the phosphorylation of Smad2/3, key downstream effectors.

G TGF_beta TGF-β Receptor_Complex TGF-β Receptor (Type I & II) TGF_beta->Receptor_Complex p_Smad2_3 p-Smad2/3 Receptor_Complex->p_Smad2_3 Phosphorylates Smad2/3 Smad2_3 Smad2/3 Smad_Complex Smad2/3/4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription Regulates 5_HF Flavonoids (e.g., this compound) 5_HF->p_Smad2_3 Inhibits Phosphorylation

Potential inhibition of the TGF-β/Smad pathway by flavonoids.

References

Preventing 5-Hydroxyflavone degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hydroxyflavone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments by providing troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to be soluble in DMSO at a concentration of 8.33 mg/mL (34.96 mM), though warming and ultrasonication may be required.[1] It is important to use newly opened, high-purity DMSO to avoid issues with hygroscopy, which can negatively impact solubility.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

Once prepared, it is best to aliquot your this compound stock solution into single-use volumes and store them at -20°C for up to one year or -80°C for up to two years.[1] This practice helps to prevent degradation that can be caused by repeated freeze-thaw cycles.[1]

Q3: What is the maximum permissible concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1% to 0.5% (v/v), to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common challenge. Here are several strategies to address this issue:

  • Optimize the final concentration: Ensure that the final concentration of this compound in your assay does not exceed its solubility limit in the culture medium.

  • Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your cells, prepare intermediate dilutions of the stock solution in pre-warmed culture medium before the final dilution into the cell culture plate. This gradual decrease in DMSO concentration can help maintain solubility.

  • Pre-warm the medium: Adding the compound to culture medium that has been pre-warmed to 37°C can sometimes improve solubility.

  • Mix thoroughly: After adding the compound to the medium, ensure it is mixed thoroughly by gentle pipetting or inversion before adding it to the cells.

Troubleshooting Guide: Preventing this compound Degradation

Issue: I suspect that this compound is degrading in my cell culture medium, leading to inconsistent results.

Flavonoids can be unstable in cell culture media, and while specific data on this compound is limited, studies on other flavonoids like quercetin have shown rapid degradation.[2] This degradation is often due to oxidation, and the rate can be influenced by the composition of the medium, pH, and exposure to light.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Oxidation The phenolic hydroxyl groups on the flavonoid structure are susceptible to oxidation, which can be accelerated by components in the cell culture medium. This can lead to a loss of biological activity and the formation of potentially confounding byproducts.1. Minimize exposure to air: Prepare fresh dilutions of this compound immediately before use. Avoid prolonged storage of diluted solutions. 2. Use antioxidants: Consider co-incubation with a low concentration of antioxidants like N-acetylcysteine (NAC) or ascorbic acid. The optimal concentration should be determined empirically for your cell line and experiment. 3. Work in a low-oxygen environment: If feasible, conduct experiments in a hypoxic incubator to reduce the rate of oxidation.
Metal-catalyzed Oxidation Trace metals in the cell culture medium can catalyze the oxidation of flavonoids.1. Use chelating agents: A study on quercetin showed that its degradation could be partially inhibited by the addition of a non-toxic concentration of EDTA to the cell culture medium. A similar strategy could be tested for this compound. Determine the optimal, non-toxic concentration of EDTA for your specific cell line.
pH Instability The stability of flavonoids can be pH-dependent. Standard cell culture media are typically buffered to a physiological pH of around 7.4, but the local pH can change due to cellular metabolism.1. Monitor and maintain pH: Ensure your incubator's CO2 levels are stable to maintain the correct pH of the bicarbonate-buffered medium. 2. Use fresh media: Always use fresh, pre-warmed media for your experiments to ensure the buffering capacity is optimal.
Photodegradation Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.1. Protect from light: Protect your this compound stock solutions and experimental plates from light by storing them in the dark and wrapping plates in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm a vial of high-purity DMSO to room temperature.

  • Weigh out the desired amount of this compound powder.

  • In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, gently warm the solution to 60°C and sonicate until the compound is fully dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Cell-Based Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Prepare Serial Dilutions in Pre-warmed Media prep_stock->prep_media treat_cells Treat Cells with this compound Dilutions prep_media->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cell Viability/Functional Assay incubate->assay readout Acquire and Analyze Data assay->readout

Caption: A general experimental workflow for using this compound in cell-based assays.

Signaling Pathway

Hypothetical Signaling Pathway for this compound

While the precise signaling pathways modulated by this compound are still under investigation, flavonoids are known to interact with various cellular signaling cascades. Based on existing literature for similar compounds, a potential mechanism of action could involve the modulation of inflammatory and antioxidant response pathways.

G cluster_stimulus Cellular Stress (e.g., LPS, H2O2) cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory/Oxidative Stimulus nfkb NF-κB Pathway stimulus->nfkb Activates nrf2 Nrf2/Keap1 Pathway stimulus->nrf2 Activates inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammation Induces antioxidant Antioxidant Enzymes (e.g., HO-1, GCLC) nrf2->antioxidant Induces hf This compound hf->nfkb Inhibits hf->nrf2 Activates

Caption: A hypothetical signaling pathway illustrating the potential dual role of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 5-Hydroxyflavone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of 5-hydroxyflavone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound and its metabolites?

A1: A reversed-phase HPLC method is the most common and effective approach. A good starting point is to use a C18 column with a gradient elution. The mobile phase typically consists of an aqueous solution with a small amount of acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile or methanol. The acid helps to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl groups.

Q2: What is the expected elution order for this compound and its primary metabolites?

A2: In reversed-phase HPLC, compounds elute based on their polarity. More polar compounds elute earlier. Therefore, the expected elution order is:

  • Glucuronide metabolites: These are the most polar due to the addition of the sugar moiety and will elute first.

  • Hydroxylated metabolites: Di- or tri-hydroxylated forms of this compound are more polar than the parent compound and will elute after the glucuronides.

  • This compound (parent compound): Being the least polar, it will have the longest retention time.

Q3: What detection wavelength is optimal for this compound and its metabolites?

A3: Flavonoids typically have strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths and can provide UV spectral data to aid in peak identification. For quantitative analysis, a wavelength of around 270 nm or 350 nm is often a good choice for flavones. It is recommended to determine the lambda max (wavelength of maximum absorbance) for this compound and its metabolites experimentally for the best sensitivity.

Q4: How can I confirm the identity of the metabolite peaks in my chromatogram?

A4: The most definitive way to identify metabolite peaks is to use HPLC coupled with mass spectrometry (HPLC-MS). The mass spectrometer can provide molecular weight information and fragmentation patterns that can confirm the identity of the parent compound and its metabolites. For instance, a glucuronide metabolite will have a mass that is 176 Da higher than the parent compound.

Experimental Protocols

Below is a detailed, representative experimental protocol for the separation of this compound and its metabolites. Note that this is a starting point and may require optimization for your specific application and instrumentation.

Sample Preparation:

  • For in vitro metabolism samples (e.g., liver microsomes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm and 350 nm
Injection Volume 10 µL

Data Presentation

The following table provides illustrative retention times for this compound and its potential metabolites based on the protocol above. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

CompoundExpected Retention Time (min)
This compound Glucuronide~12.5
Dihydroxyflavone~15.8
This compound~21.2

Troubleshooting Guides

Issue 1: Peak Tailing

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for flavonoids is often caused by secondary interactions between the hydroxyl groups of the analyte and active sites (residual silanols) on the silica-based column packing material.[1] Here are some solutions:

    • Decrease Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like formic or acetic acid. This keeps the silanol groups on the column in their neutral form, reducing unwanted interactions.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanols. If you are using an older column, consider replacing it.

    • Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent (like isopropanol) or consider replacing the guard column if you are using one.[1]

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[2]

Issue 2: Poor Resolution Between Metabolite Peaks

  • Question: I am not able to separate the dihydroxyflavone metabolite from the parent this compound. How can I improve the resolution?

  • Answer: Poor resolution between closely eluting peaks is a common challenge. Here are some strategies to improve separation:

    • Adjust the Solvent Strength of the Mobile Phase: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. This will increase the retention times of your compounds and may improve their separation. Make small, incremental changes to observe the effect.

    • Optimize the Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks. Try decreasing the rate of change in the percentage of mobile phase B during the elution of the peaks of interest.

    • Change the Organic Solvent: Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and improve resolution due to different interactions with the stationary phase.

    • Lower the Column Temperature: A lower temperature can sometimes increase resolution, but it will also increase retention times and backpressure.

Issue 3: Baseline Noise or Drift

  • Question: I am observing a noisy or drifting baseline in my chromatograms. What could be the cause?

  • Answer: Baseline issues can arise from several sources. Here is a systematic way to troubleshoot:

    • Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity, have been filtered, and are properly degassed. Air bubbles in the system are a common cause of baseline noise.

    • System Leaks: Check all fittings and connections for any signs of leaks, especially between the pump and the detector.

    • Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated. Flush the flow cell and check the lamp's energy output.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your analytical run. Insufficient equilibration can cause baseline drift, especially at the beginning of a gradient run.

Visualizations

cluster_workflow HPLC Optimization Workflow A Define Analytes: This compound & Metabolites B Select Column: Reversed-Phase C18 A->B C Develop Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile B->C D Scouting Gradient Run C->D E Evaluate Resolution & Peak Shape D->E F Fine-tune Gradient & Flow Rate E->F Optimization Loop G Method Validation E->G Acceptable F->E

Caption: A typical workflow for optimizing an HPLC method.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolites\n(e.g., Dihydroxyflavone) Hydroxylated Metabolites (e.g., Dihydroxyflavone) This compound->Hydroxylated Metabolites\n(e.g., Dihydroxyflavone) CYP450 Enzymes Glucuronide Conjugates Glucuronide Conjugates This compound->Glucuronide Conjugates UGT Enzymes Hydroxylated Metabolites\n(e.g., Dihydroxyflavone)->Glucuronide Conjugates UGT Enzymes

Caption: Metabolic pathway of this compound.

start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing/ Fronting? peak_shape->tailing Yes baseline Baseline Issues? resolution->baseline No adjust_gradient Adjust Gradient Slope resolution->adjust_gradient Yes degas_mp Degas Mobile Phase baseline->degas_mp Yes adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes check_column Check Column (Contamination/Age) tailing->check_column No end_node Problem Resolved adjust_ph->end_node check_column->end_node change_solvent Change Organic Solvent adjust_gradient->change_solvent change_solvent->end_node check_leaks Check for Leaks degas_mp->check_leaks check_leaks->end_node

Caption: A troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Troubleshooting 5-Hydroxyflavone Peak Tailing in Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-hydroxyflavone using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on peak tailing, a frequent challenge encountered during the analysis of phenolic compounds like this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and a step-by-step guide to diagnosing and resolving peak tailing issues with this compound.

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is problematic as it can lead to:

  • Inaccurate quantification: The asymmetrical shape makes it difficult for the chromatography data system to correctly integrate the peak area, leading to unreliable quantitative results.

  • Reduced resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately quantify individual components in a mixture.[1]

  • Decreased sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.

Q2: What are the most common causes of peak tailing for this compound?

The peak tailing of this compound in RP-HPLC is often attributed to a combination of factors related to its chemical structure and interactions within the chromatographic system. The primary causes include:

  • Secondary Silanol Interactions: this compound, being a phenolic compound, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and resulting in a tailing peak.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. The predicted pKa of this compound is approximately 6.76. If the mobile phase pH is close to the pKa of the hydroxyl group, both the ionized (phenolate) and non-ionized forms of the molecule will coexist. This dual state leads to inconsistent retention and peak distortion.[3]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a highly concentrated sample (volume overload) can saturate the stationary phase, leading to peak distortion and tailing.

  • Metal Chelation: Flavonoids with a 5-hydroxyl group and a 4-carbonyl group, like this compound, can chelate metal ions. If there is metal contamination in the HPLC system (e.g., from stainless steel components) or the sample, it can lead to the formation of metal-flavonoid complexes that may exhibit different chromatographic behavior, contributing to peak tailing.

Troubleshooting Workflow

If you are experiencing peak tailing with this compound, follow this logical workflow to identify and resolve the issue.

G start Peak Tailing Observed for this compound check_system Step 1: System Check Inject a neutral marker (e.g., toluene). Does it tail? start->check_system system_issue Physical Issue Identified: - Check for dead volumes (fittings, tubing). - Inspect column for voids or blockage. - Service injector and detector. check_system->system_issue Yes chemical_issue Chemical Interaction Issue: Proceed to Step 2. check_system->chemical_issue No optimize_ph Step 2: Optimize Mobile Phase pH Adjust pH to be at least 2 units away from pKa (6.76). Recommended starting pH: 2.5-3.5. chemical_issue->optimize_ph ph_resolved Peak Shape Improved? optimize_ph->ph_resolved additives Step 3: Use Mobile Phase Additives - Add a competing base (e.g., triethylamine) for basic analytes. - Use a chelating agent (e.g., EDTA) if metal contamination is suspected. ph_resolved->additives No end Problem Resolved ph_resolved->end Yes additives_resolved Peak Shape Improved? additives->additives_resolved column_eval Step 4: Evaluate Column - Use a modern, end-capped, high-purity silica column. - Consider a different stationary phase if issues persist. additives_resolved->column_eval No additives_resolved->end Yes column_resolved Peak Shape Improved? column_eval->column_resolved sample_eval Step 5: Check Sample and Injection - Reduce injection volume/concentration. - Ensure sample solvent is compatible with mobile phase. column_resolved->sample_eval No column_resolved->end Yes sample_eval->end Yes unresolved Further Investigation Required sample_eval->unresolved No

Caption: A logical workflow for troubleshooting this compound peak tailing.

Detailed Troubleshooting Steps

Step 1: Differentiate Between Chemical and Physical Issues

The first step is to determine if the tailing is due to a chemical interaction with your analyte or a physical problem with your HPLC system.

  • Action: Inject a neutral, non-polar compound like toluene dissolved in your mobile phase.

  • Interpretation:

    • If the neutral marker's peak is symmetrical: The issue is likely chemical and related to the specific interactions of this compound with the stationary phase or mobile phase. Proceed to Step 2.

    • If the neutral marker's peak also tails: The problem is likely physical. Check your system for:

      • Extra-column volume: Ensure tubing is as short and narrow as possible. Check all fittings for proper connections.

      • Column issues: There might be a void at the head of the column or a blocked frit. Try reversing and flushing the column (if the manufacturer's instructions permit) or replace the column.

      • Injector or detector problems: A poorly seated injection valve or a contaminated detector cell can cause peak distortion.

Step 2: Optimize the Mobile Phase pH

For ionizable compounds like this compound, mobile phase pH is a critical parameter for achieving good peak shape.

  • Action: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units away from the pKa of this compound (pKa ≈ 6.76). A good starting point is a pH between 2.5 and 3.5. This will ensure that the hydroxyl group is fully protonated and minimizes interactions with silanol groups.

  • Recommended Mobile Phase Modifier: Use an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in the aqueous phase.

Step 3: Employ Mobile Phase Additives

If adjusting the pH alone does not resolve the tailing, consider using mobile phase additives.

  • For Silanol Interactions: While this compound is acidic, if you are analyzing it with basic compounds that are tailing, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can help to mask the active silanol sites. However, be aware that this can affect the retention and selectivity of your separation.

  • For Metal Chelation: If you suspect metal contamination, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 0.1 mM) can help to sequester metal ions and improve peak shape.

Step 4: Evaluate Your HPLC Column

The choice of HPLC column has a significant impact on peak shape.

  • Action: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of residual silanol groups, which reduces the potential for secondary interactions.

  • Consider Alternatives: If tailing persists, you might consider a column with a different stationary phase, such as a polar-embedded phase, which can provide alternative selectivity and better peak shapes for polar compounds.

Step 5: Assess Sample and Injection Parameters

Overloading the column is a common cause of peak distortion.

  • Action:

    • Reduce Injection Volume and Concentration: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with your initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause peak distortion.

Data Presentation

The following table provides a hypothetical example of how to systematically evaluate the effect of mobile phase pH on the tailing factor of this compound.

Mobile Phase Aqueous ComponentpHTailing Factor (Tf)Observations
Water (no modifier)~6.52.1Significant tailing, peak is broad.
0.1% Acetic Acid in Water3.21.5Tailing is reduced, peak is sharper.
0.1% Formic Acid in Water2.71.2Good peak symmetry, minimal tailing.
0.1% TFA in Water2.11.1Excellent peak symmetry.

Note: This table is for illustrative purposes. Actual results may vary depending on the specific column and HPLC system used.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol provides a starting point for the reverse-phase HPLC analysis of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (30% Acetonitrile in 0.1% Formic Acid in Water).

Protocol 2: System Suitability Testing

Before running your samples, it is essential to perform a system suitability test to ensure your HPLC system is performing correctly.

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration.

    • Make five replicate injections of the standard solution.

    • Calculate the following parameters from the resulting chromatograms.

  • Acceptance Criteria:

    • Tailing Factor (Tf): ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%

    • Theoretical Plates (N): ≥ 2000

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions that can lead to peak tailing for this compound on a silica-based stationary phase.

G cluster_column Silica-Based Stationary Phase C18_Chains Hydrophobic C18 Chains Primary_Interaction Primary Hydrophobic Interaction (Leads to Retention) Silanol_Groups Residual Silanol Groups (Si-OH) Secondary_Interaction Secondary Polar Interaction (Causes Peak Tailing) 5_Hydroxyflavone This compound 5_Hydroxyflavone->C18_Chains Desirable 5_Hydroxyflavone->Silanol_Groups Undesirable

Caption: Interactions of this compound with a C18 stationary phase.

This technical support guide provides a comprehensive framework for understanding and troubleshooting peak tailing issues encountered during the RP-HPLC analysis of this compound. By systematically addressing the potential causes, from system-related problems to chemical interactions, researchers can improve the quality and reliability of their chromatographic data.

References

Technical Support Center: Overcoming 5-Hydroxyflavone Interference in Protein Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 5-Hydroxyflavone in protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound interfering with my protein assay?

A1: this compound, a type of flavonoid, possesses antioxidant properties and can act as a reducing agent. In common protein assays like the Bicinchoninic Acid (BCA) and Lowry assays, the fundamental principle involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by proteins. This compound can also reduce Cu²⁺ to Cu¹⁺, mimicking the presence of protein and leading to a false-positive signal, which results in an overestimation of the actual protein concentration.[1][2] This interference is a chemical reaction and not related to a biological signaling pathway.

Q2: Which protein assays are most affected by this compound?

A2: Protein assays that rely on copper reduction are highly susceptible to interference from this compound and other flavonoids. These include:

  • Bicinchoninic Acid (BCA) Assay: Interference is significant due to the reduction of Cu²⁺.[1][2]

  • Lowry Assay: Similar to the BCA assay, the Lowry method is based on copper reduction and is therefore prone to interference.[1]

The Bradford assay, which is based on the binding of Coomassie dye to proteins, is generally less affected by reducing agents like this compound.

Q3: At what concentration does this compound start to cause significant interference?

A3: The interference is concentration-dependent. Significant overestimation of protein concentration can occur at this compound concentrations as low as 1 µM, particularly when the actual protein concentration is low (in the range of 25-250 µg/mL). At higher concentrations of flavonoids (>5µM), the overestimation can be substantial, potentially leading to results that are 3 to 5 times higher than the true value.

Q4: Can I create a blank that corrects for this compound interference?

A4: While using a blank containing the same concentration of this compound as in the samples can account for some of the baseline absorbance, it may not fully correct for the interference. The interaction between this compound, the assay reagents, and the protein itself can be complex. Therefore, this method is not always reliable for accurate quantification.

Q5: Are there any alternative protein assays that are not affected by this compound?

A5: The Bradford protein assay is a suitable alternative as its mechanism is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to basic and aromatic amino acid residues. This process is not dependent on copper reduction and is therefore less susceptible to interference from reducing agents like this compound. However, it's important to note that the Bradford assay has its own set of interfering substances, such as detergents.

Troubleshooting Guide

This guide provides step-by-step solutions to common problems encountered when measuring protein concentrations in the presence of this compound.

Problem 1: Protein concentration appears unexpectedly high in samples containing this compound.
  • Cause: Interference from this compound in copper-based assays (BCA or Lowry).

  • Solution 1: Protein Precipitation: The most effective method to remove interfering substances is to precipitate the protein, discard the supernatant containing the this compound, and then resuspend the protein pellet in a compatible buffer for the assay. Acetone or Trichloroacetic Acid (TCA) precipitation are recommended. Detailed protocols are provided in the "Experimental Protocols" section below.

  • Solution 2: Switch to a Compatible Assay: Use the Bradford protein assay, which is less sensitive to reducing agents.

Problem 2: High background absorbance in all wells, including the blank.
  • Cause: The this compound in the sample buffer is reacting with the assay reagents.

  • Solution: Perform a protein precipitation step to remove the this compound before adding the sample to the assay plate.

Problem 3: Non-linear standard curve when this compound is present.
  • Cause: The interference from this compound is not uniform across the range of protein standards.

  • Solution: It is crucial to remove the this compound from the samples using protein precipitation before performing the assay to ensure a reliable and linear standard curve.

Quantitative Data on Flavonoid Interference

While specific quantitative data for this compound is limited in the literature, the following table summarizes the observed interference for structurally similar flavonoids in common protein assays. This data can be used to estimate the potential level of interference from this compound. The degree of interference is dependent on the number and position of hydroxyl groups.

Flavonoid ExampleAssayFlavonoid ConcentrationProtein ConcentrationObserved Interference (Overestimation)
QuercetinBCA10 µM125 µg/mL~390%
QuercetinBCA10 µM500 µg/mL~96%
QuercetinBCA10 µM1000 µg/mL~60%
QuercetinBCA1 µM125 µg/mL~150%
QuercetinBCA1 µM500 µg/mL~56%
QuercetinBCA1 µM1000 µg/mL~20%
General FlavonoidsBCA/Lowry>5 µM25-250 µg/mL3-5 fold

Data is extrapolated from studies on various flavonoids and should be used as a guideline. The actual interference of this compound may vary.

Experimental Protocols

Protocol 1: Acetone Precipitation to Remove this compound

This protocol is designed to efficiently precipitate proteins while leaving soluble interfering substances like this compound in the supernatant.

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Buffer for resuspension (compatible with your protein assay)

Procedure:

  • Place your protein sample (containing this compound) into a microcentrifuge tube.

  • Add four volumes of ice-cold acetone to the protein sample.

  • Vortex briefly to ensure thorough mixing.

  • Incubate the mixture at -20°C for 60 minutes. For very dilute samples, the incubation can be extended overnight.

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the supernatant, which contains the this compound. Be cautious not to disturb the protein pellet.

  • Allow the pellet to air-dry for 10-30 minutes to evaporate any residual acetone. Do not over-dry, as this can make the pellet difficult to redissolve.

  • Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your chosen protein assay.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

TCA precipitation is a more stringent method for precipitating proteins.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge

  • Wash buffer (e.g., ice-cold ethanol or acetone)

  • Resuspension buffer (e.g., 0.1 M NaOH or a buffer compatible with your assay)

Procedure:

  • Add an equal volume of 20% TCA solution to your protein sample in a microcentrifuge tube.

  • Vortex briefly and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet by adding 200 µL of ice-cold acetone. This step helps to remove residual TCA.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone and repeat the wash step if necessary.

  • Air-dry the pellet for 5-10 minutes.

  • Resuspend the pellet in a suitable buffer. Note that the pellet may be acidic, so a basic buffer might be required for complete solubilization.

Visualized Workflows and Logic

experimental_workflow cluster_problem Problem Identification cluster_solution Troubleshooting Workflow start Protein sample with This compound assay Perform Protein Assay (BCA or Lowry) start->assay result Inaccurate Result: Overestimated Protein Concentration assay->result precipitation Protein Precipitation (Acetone or TCA) result->precipitation Implement Solution separation Centrifuge to pellet protein and remove supernatant (containing this compound) precipitation->separation resuspend Resuspend protein pellet in compatible buffer separation->resuspend new_assay Perform Protein Assay (BCA, Lowry, or Bradford) resuspend->new_assay accurate_result Accurate Protein Concentration new_assay->accurate_result

Caption: Troubleshooting workflow for overcoming this compound interference.

logical_relationship cluster_interference Mechanism of Interference cluster_assay_choice Assay Selection Logic flavonoid This compound (Reducing Agent) cu1 Cu¹⁺ flavonoid->cu1 reduces cu2 Cu²⁺ (from assay reagent) cu2->cu1 color_reaction Colorimetric Signal (Overestimation) cu1->color_reaction protein Protein protein->cu1 reduces sample Sample Contains This compound? yes YES sample->yes no NO sample->no bradford Use Bradford Assay yes->bradford precipitation_option OR Perform Protein Precipitation before BCA/Lowry yes->precipitation_option bca_lowry Use BCA or Lowry Assay no->bca_lowry

Caption: Logical diagram of interference mechanism and assay choice.

References

Technical Support Center: 5-Hydroxyflavone Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the oral bioavailability of 5-Hydroxyflavone (5-HF).

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?

Low oral bioavailability of this compound is a common issue stemming from two primary physicochemical properties:

  • Poor Aqueous Solubility: 5-HF is a lipophilic compound with limited solubility in aqueous solutions, including the gastrointestinal fluids. This poor solubility is a major rate-limiting step for its absorption into the systemic circulation.

  • Extensive First-Pass Metabolism: Following absorption, 5-HF undergoes significant metabolism in the gut wall and liver, primarily through glucuronidation and sulfation pathways mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This process converts 5-HF into more water-soluble metabolites that are easily excreted, drastically reducing the amount of the active compound that reaches systemic circulation.

Q2: Which formulation strategies should we prioritize to overcome the solubility and metabolism issues of this compound?

Several advanced formulation strategies can significantly enhance the bioavailability of 5-HF. The choice of strategy often depends on the specific limitations observed (i.e., whether solubility or metabolism is the primary barrier).

Key Strategies:

  • Nanosuspensions: This technique involves reducing the particle size of 5-HF to the nanometer range. According to the Ostwald-Freundlich equation, reducing particle size increases the saturation solubility and dissolution velocity, thereby improving absorption.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants. Upon gentle agitation in aqueous media (like GI fluids), they form fine oil-in-water emulsions. This approach keeps 5-HF in a solubilized state, bypassing the dissolution step. Additionally, some lipid components can inhibit P-glycoprotein (P-gp) efflux pumps and reduce presystemic metabolism.

  • Solid Dispersions: In this method, 5-HF is dispersed in a hydrophilic carrier matrix at a solid state. This can be achieved by methods like spray drying or hot-melt extrusion. The carrier enhances wettability and reduces drug crystallinity, leading to faster dissolution and improved bioavailability.

  • Co-administration with Bioavailability Enhancers: Piperine, a well-known bio-enhancer from black pepper, is a potent inhibitor of UGT enzymes. Co-administering 5-HF with piperine can significantly reduce its first-pass glucuronidation, allowing more of the parent compound to enter systemic circulation.

The following diagram illustrates a decision-making workflow for selecting an appropriate strategy.

G Workflow for Selecting a 5-HF Bioavailability Enhancement Strategy A Start: Low 5-HF Bioavailability B Characterize Primary Barrier A->B C Poor Solubility B->C Solubility-Limited D Rapid Metabolism B->D Metabolism-Limited E Both Solubility & Metabolism B->E Both F Nanosuspension C->F G Solid Dispersion C->G I Lipid-Based Formulation (SEDDS/SMEDDS) C->I H Co-administration with Piperine D->H E->I

Caption: Decision workflow for 5-HF bioavailability enhancement.

Troubleshooting Guides

Q3: We developed a 5-HF nanosuspension, but the in vivo pharmacokinetic profile showed only a marginal improvement. What could be wrong?

This issue can arise from several factors during formulation or in vivo evaluation. Consider the following troubleshooting steps:

  • Particle Size and Stability:

    • Issue: The nanoparticles may have aggregated in the gastrointestinal tract, losing their high surface area advantage.

    • Troubleshooting:

      • Verify the particle size and Polydispersity Index (PDI) of the suspension immediately before administration using Dynamic Light Scattering (DLS). A PDI > 0.3 suggests aggregation.

      • Ensure your formulation includes an adequate concentration of a suitable stabilizer (e.g., Poloxamer 188, PVP K30) to prevent agglomeration.

      • Test the stability of the nanosuspension in simulated gastric and intestinal fluids (SGF, SIF) to check for aggregation under physiological pH and ionic strength.

  • Crystalline State:

    • Issue: The milling or homogenization process might not have sufficiently reduced the crystallinity of 5-HF, or amorphous particles may have recrystallized.

    • Troubleshooting:

      • Perform Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) on a lyophilized powder of your nanosuspension. The absence or broadening of the characteristic melting peak of 5-HF indicates a successful reduction in crystallinity.

  • Metabolic Saturation:

    • Issue: While solubility was improved, the rapid first-pass metabolism remains the primary barrier. The increased amount of dissolved 5-HF is still being efficiently metabolized by the liver.

    • Troubleshooting:

      • Consider a combination approach. Formulate a nanosuspension that also includes a metabolic inhibitor like piperine.

      • Alternatively, reformulate using a lipid-based system (SMEDDS), which can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.

Q4: Our 5-HF solid dispersion formulation shows excellent dissolution in vitro, but this does not translate to the expected bioavailability in vivo. Why is there a discrepancy?

A discrepancy between in vitro dissolution and in vivo performance is a classic challenge, often related to the complex environment of the GI tract.

  • Precipitation in the Gut:

    • Issue: The solid dispersion may create a supersaturated solution of 5-HF in the stomach or small intestine. However, this state can be unstable, leading to rapid precipitation of the drug into a less absorbable form before it can be absorbed.

    • Troubleshooting:

      • Incorporate a "precipitation inhibitor" into your solid dispersion formulation. Polymers like HPMC-AS or PVP can help maintain the supersaturated state for a longer duration.

      • Conduct in vitro dissolution tests in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) which better mimic the in vivo environment, rather than simple buffer solutions.

  • GI Tract Transit and Absorption Window:

    • Issue: 5-HF may have a specific absorption window (e.g., only in the duodenum). If the formulation releases the drug too late or if GI transit is too rapid, the drug may pass this window before it can be fully absorbed.

    • Troubleshooting:

      • Investigate the use of mucoadhesive polymers in your formulation to increase residence time at the site of absorption.

The diagram below illustrates how a lipid-based delivery system (SMEDDS) can address both solubility and metabolism issues, preventing in vivo precipitation.

G Mechanism of SMEDDS for 5-HF Bioavailability Enhancement cluster_0 GI Lumen (Aqueous) cluster_1 Enterocyte (Intestinal Wall) A SMEDDS Capsule (Oil + Surfactant + 5-HF) B Fine Oil-in-Water Microemulsion (<100 nm) A->B Dispersion in GI fluids C 5-HF remains solubilized in micelles B->C D Absorption into Enterocyte B->D E Partial Bypass of First-Pass Metabolism (via Lymphatic Uptake) D->E F Portal Vein (to Liver) D->F Standard Route G Systemic Circulation E->G Lymphatic Route F->G Post-Metabolism

Caption: Mechanism of SMEDDS for enhancing 5-HF absorption.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, pharmacokinetic data from a preclinical study comparing different 5-HF formulations.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
5-HF Suspension (Control)150 ± 252.0850 ± 110100
5-HF Nanosuspension420 ± 501.02400 ± 300282
5-HF Solid Dispersion (with HPMC)550 ± 651.03100 ± 350365
5-HF SMEDDS780 ± 900.755200 ± 600612
5-HF Suspension + Piperine350 ± 401.52950 ± 320347

Data are presented as mean ± SD. Relative Bioavailability is calculated against the control suspension.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension via Wet Milling

1. Objective: To produce a stable nanosuspension of 5-HF with a particle size < 200 nm.

2. Materials & Equipment:

  • This compound (micronized powder)

  • Stabilizer: Poloxamer 188 (or other suitable stabilizer)

  • Milling Media: Yttria-stabilized zirconium oxide beads (0.5 mm diameter)

  • Vehicle: Deionized water

  • Planetary ball mill or a high-pressure homogenizer

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

3. Methodology:

  • Preparation of Suspension: Prepare a 2% w/v solution of Poloxamer 188 in deionized water. Disperse 1% w/v of micronized this compound into this solution under magnetic stirring to form a coarse pre-suspension.

  • Milling:

    • Transfer the pre-suspension to a milling chamber containing zirconium oxide beads (bead-to-drug ratio of approximately 3:1 by weight).

    • Mill the suspension at 600 RPM for 4-6 hours. It is crucial to control the temperature of the milling chamber to prevent degradation of the drug and stabilizer.

  • Separation: After milling, separate the nanosuspension from the milling beads by pouring the mixture through a fine mesh sieve.

  • Characterization:

    • Immediately measure the mean particle size and Polydispersity Index (PDI) using DLS. The target is a mean size < 200 nm and a PDI < 0.3.

    • Optionally, measure the zeta potential to assess the stability of the suspension. A value of ±30 mV is generally considered stable.

  • Storage: Store the final nanosuspension at 4°C. Re-characterize before in vivo administration to ensure stability.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

1. Objective: To determine and compare the oral bioavailability of different 5-HF formulations.

2. Materials & Equipment:

  • Male Sprague-Dawley rats (220-250 g)

  • Oral gavage needles

  • Blood collection tubes (containing K2-EDTA anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

  • Test Formulations: 5-HF suspension (control), 5-HF nanosuspension, etc., prepared at a concentration to deliver a 50 mg/kg dose.

3. Methodology:

  • Animal Acclimatization & Fasting: Acclimatize animals for at least 7 days. Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Dosing: Divide rats into groups (n=6 per group), one for each formulation. Administer the respective formulation via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (~200 µL) from the tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4000 RPM for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Precipitate plasma proteins using acetonitrile containing an internal standard (e.g., another flavone not present in the study).

    • Centrifuge and inject the supernatant into an LC-MS/MS system.

    • Develop and validate a sensitive and specific method for the quantification of 5-HF in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC) for each animal. Calculate the mean and standard deviation for each group and determine the relative bioavailability of the enhanced formulations compared to the control.

5-Hydroxyflavone stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 5-Hydroxyflavone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a naturally occurring flavonoid with a variety of biological activities. Like many flavonoids, it has a planar ring structure and is poorly soluble in water. This inherent low aqueous solubility can lead to precipitation in buffers and cell culture media, resulting in inconsistent and unreliable experimental data. Furthermore, while generally stable, flavonoids can be susceptible to degradation under certain conditions, such as high pH, elevated temperatures, and prolonged exposure to light, which can affect its biological activity and lead to the formation of unknown byproducts.

Q2: What is the best solvent for preparing stock solutions of this compound?

Due to its low water solubility, a water-miscible organic solvent is recommended for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. For most in vitro assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My this compound precipitates when I add it to my aqueous buffer. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to overcome this:

  • Optimize Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the final medium. You may need to perform a solubility test to determine this limit.

  • Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the final volume, prepare intermediate dilutions in your aqueous buffer or cell culture medium. This gradual decrease in DMSO concentration can help prevent the compound from crashing out of solution.

  • Pre-warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) buffer or medium can sometimes improve solubility.

  • Use of Surfactants or Co-solvents: In some cases, the inclusion of a small amount of a biocompatible surfactant or co-solvent in the final solution can help maintain solubility. However, this should be carefully validated to ensure it does not interfere with the experimental assay.

Q4: What are the main factors that can affect the stability of this compound in my experiments?

Several factors can influence the chemical stability of this compound in aqueous solutions:

  • pH: Flavonoids can be unstable at high pH. The 5-hydroxyl group of this compound has a high pKa (~11.75), meaning it is protonated and less reactive at physiological pH.[1] However, extreme pH values should be avoided.

  • Temperature: Elevated temperatures can accelerate the degradation of many organic molecules, including flavonoids.[2] For long-term storage of aqueous solutions, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.

  • Light: While this compound is reported to be quite photostable, it is good practice to protect solutions from prolonged exposure to direct light, as some flavonoids can undergo photodegradation.[3][4][5]

  • Oxygen: Dissolved oxygen can contribute to the oxidative degradation of flavonoids. Using de-gassed buffers can mitigate this, especially for long-term experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The concentration exceeds its aqueous solubility.1. Reduce the final concentration of the compound.2. Perform serial dilutions from the DMSO stock into the final medium.3. Pre-warm the aqueous buffer before adding the compound.
Inconsistent results between experiments. 1. Degradation of the compound in stock or working solutions.2. Incomplete dissolution of the compound.1. Prepare fresh working solutions for each experiment.2. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Ensure complete dissolution of the stock solution by vortexing before preparing dilutions.
Loss of biological activity over time. Chemical degradation of this compound in the aqueous solution.1. Check the pH of your solution; avoid alkaline conditions.2. Protect solutions from light by using amber vials or covering with foil.3. Store solutions at appropriate temperatures (refrigerated or frozen).4. Consider preparing fresh solutions more frequently.

Quantitative Data on Flavonoid Stability

Direct quantitative stability data for this compound in aqueous solutions is limited in the literature. However, studies on other flavonoids can provide insights into their general stability. The following table summarizes the thermal stability of several polyhydroxy flavonols in boiling water, which demonstrates the influence of structure on stability.

FlavonoidStructureThermal Stability (t1/2 in boiling water)
Galangin 3,5,7-Trihydroxyflavone> 180 min
Fisetin 3,7,3',4'-Tetrahydroxyflavone131.24 min
Kaempferol 3,5,7,4'-Tetrahydroxyflavone~74 min (estimated from data)
Quercetin 3,5,7,3',4'-Pentahydroxyflavone17.57 min
Myricetin 3,5,7,3',4',5'-Hexahydroxyflavone7.75 min

Data adapted from a study on the stability of polyhydroxy flavonols. This data is for comparative purposes and illustrates that increased hydroxylation on the B-ring can decrease thermal stability. Specific stability studies for this compound under your experimental conditions are recommended.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Photodegradation: Expose the solution (100 µg/mL in neutral buffer) to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of each solution. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Quantify the remaining percentage of this compound at each time point to determine the degradation rate.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example:

    • Start with 30% acetonitrile.

    • Ramp to 90% acetonitrile over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., ~270 nm and ~336 nm).

  • Injection Volume: 10-20 µL.

  • Analysis: The peak area of this compound is used to determine its concentration. The appearance of new peaks indicates degradation products.

Visualizations

degradation_pathway This compound This compound Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products High pH / Temp Oxidized Products Oxidized Products This compound->Oxidized Products Oxidative Stress

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions pH pH Working Solutions->pH Temperature Temperature Working Solutions->Temperature Light Light Working Solutions->Light Analysis Analysis pH->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation Temperature->Analysis Light->Analysis

Caption: Experimental workflow for stability testing.

troubleshooting_guide Precipitation? Precipitation? Inconsistent Results? Inconsistent Results? Precipitation?->Inconsistent Results? No Lower Concentration Lower Concentration Precipitation?->Lower Concentration Yes Loss of Activity? Loss of Activity? Inconsistent Results?->Loss of Activity? No Use Fresh Solutions Use Fresh Solutions Inconsistent Results?->Use Fresh Solutions Yes Control pH, Temp, Light Control pH, Temp, Light Loss of Activity?->Control pH, Temp, Light Yes Stable Stable Loss of Activity?->Stable No

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-hydroxyflavone derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your experiments.

Issue 1: Low Yield in Chalcone Formation (Claisen-Schmidt Condensation)

Question: I am getting a low yield of the 2'-hydroxychalcone intermediate. What are the common causes and how can I improve the yield?

Answer: Low yields in the Claisen-Schmidt condensation for synthesizing 2'-hydroxychalcones are a frequent problem. Several factors can contribute to this, and optimizing the following conditions can significantly improve your results:

  • Base Strength and Concentration: The choice and concentration of the base are critical. While sodium hydroxide (NaOH) is commonly used, its concentration can greatly impact the yield. A 50% NaOH solution has been shown to be effective.[1] It is advisable to ensure the optimal concentration of the base. Trying alternative bases like potassium hydroxide (KOH) may also improve the yield.[1]

  • Reaction Temperature: Temperature plays a crucial role. For the synthesis of 2'-hydroxychalcone, carrying out the reaction at 0°C has been shown to provide the best yield.[1] Elevated temperatures can lead to side reactions and decomposition of the product.[1]

  • Solvent Choice: The solvent influences the solubility of reactants and the reaction rate. While ethanol is a common choice, isopropyl alcohol has been reported to be a better solvent for the synthesis of 2'-hydroxychalcone.[1]

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not necessarily lead to higher yields and can increase the formation of byproducts. A reaction time of approximately 4 hours has been found to be sufficient in some cases.

  • Hydroxyl Group Interference: The presence of multiple hydroxyl groups on the starting materials can interfere with the condensation reaction. Protecting the hydroxyl groups that are not involved in the reaction can be an effective strategy to improve yields.

Issue 2: Inefficient Oxidative Cyclization of Chalcone to Flavone

Question: I have successfully synthesized the chalcone intermediate, but the subsequent oxidative cyclization to the this compound is giving a poor yield. What can I do?

Answer: The oxidative cyclization of a 2'-hydroxychalcone to a flavone is a key step where yield can be lost. Here are some common reasons and troubleshooting steps:

  • Choice of Oxidizing Agent: Various oxidizing agents can be used, and their effectiveness can vary. A widely used and effective method is the use of iodine (I₂) in a solvent like dimethyl sulfoxide (DMSO). This combination has been shown to afford flavones in good yields.

  • Incomplete Reaction: Monitor the reaction progress using TLC. If the starting chalcone is still present after a prolonged reaction time, it may indicate that the reaction conditions are not optimal or the oxidizing agent is not active enough.

  • Side Reactions: Harsh reaction conditions, such as high temperatures or the use of strong oxidants, can lead to side reactions or product degradation. Exploring milder reaction conditions may be beneficial. For example, oxalic acid has been used for effective cyclization in high yields.

  • Catalyst Choice: For palladium-catalyzed cyclizations, the choice of ligand is crucial. For instance, using 5-nitro-1,10-phenanthroline as a ligand can exclusively yield the flavone with high efficiency.

Issue 3: Formation of Demethylated Byproducts

Question: I am observing the formation of byproducts that appear to be demethylated versions of my target methoxy-substituted this compound. How can I prevent this?

Answer: Demethylation of methoxy groups on the flavone core can be a significant side reaction, especially under acidic or certain catalytic conditions.

  • Reaction Conditions: Avoid harsh acidic conditions, as they can lead to the cleavage of methoxy groups. Some demethylation can even occur with Lewis acids that are sometimes used in flavonoid synthesis.

  • Selective Protection: If demethylation is a persistent issue, particularly at the 5-position, a protection-deprotection strategy might be necessary. However, for many syntheses, the 4'-hydroxyl group is the primary site for consideration of protection.

Issue 4: Difficulty in Purification

Question: I have a low yield after purification. How can I improve the purification of my this compound derivative?

Answer: Polymethoxyflavones and other derivatives can sometimes be challenging to purify due to the presence of closely related impurities.

  • Chromatography: For column chromatography, silica gel with a hexane-ethyl acetate or dichloromethane-methanol gradient is common. For highly polar or glycosylated flavones, reverse-phase (C18) chromatography may be more effective.

  • Crystallization: If the crude product is of reasonable purity, crystallization from a suitable solvent can be an effective final purification step to obtain a high-purity product and improve the overall isolated yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-hydroxyflavones?

A1: The most common methods for synthesizing 5-hydroxyflavones and their derivatives include:

  • Baker-Venkataraman Rearrangement: This involves the reaction of a 2'-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes a base-catalyzed rearrangement to a 1,3-diketone, followed by acid-catalyzed cyclization.

  • Claisen-Schmidt Condensation followed by Oxidative Cyclization: This two-step process starts with the base-catalyzed condensation of a 2'-hydroxyacetophenone and a benzaldehyde to form a 2'-hydroxychalcone. The chalcone is then cyclized to the flavone using an oxidizing agent like iodine in DMSO.

  • Allan-Robinson Synthesis: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone.

Q2: When should I use a protecting group for the hydroxyl functions?

A2: Protecting groups are often necessary when dealing with polyhydroxylated flavones to prevent unwanted side reactions. For instance, if you want to selectively perform a reaction on one hydroxyl group while others are present, protecting the less reactive ones is a good strategy. Methylation and benzylation are frequently used to protect hydroxyl groups. The choice of protecting group will depend on the specific reaction conditions and the stability of the group.

Q3: What is the role of iodine in the oxidative cyclization of chalcones?

A3: In the oxidative cyclization of 2'-hydroxychalcones to flavones, iodine acts as a catalyst. It is believed to form a cyclic intermediate with the chalcone, which facilitates the cyclization and subsequent oxidation to form the flavone ring system.

Q4: Can microwave irradiation be used to improve reaction times and yields?

A4: Yes, microwave-assisted synthesis has been shown to be a highly efficient method for producing flavones, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods.

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Hydroxyflavones

MethodReaction TimeYield (%)
Conventional Heating8-10 hours60-70
Microwave Irradiation5-10 minutes80-90

Source: Adapted from IOSR Journal of Pharmacy.

Experimental Protocols

Protocol 1: Synthesis of a 2'-Hydroxychalcone via Claisen-Schmidt Condensation

Materials:

  • 2'-hydroxyacetophenone (0.1 mol)

  • Substituted benzaldehyde (0.12 mol)

  • Ethanol

  • 50% Potassium hydroxide (KOH) solution

  • Crushed ice

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 0.1 moles of 2'-hydroxyacetophenone in 152 ml of ethanol in a flask.

  • Add 31 ml of 50% potassium hydroxide solution to the flask.

  • Add 0.12 moles of the desired substituted benzaldehyde to the mixture.

  • Reflux the mixture on a water bath for 1 hour and then leave it to stand overnight.

  • Pour the deep red solution into crushed ice and acidify with hydrochloric acid.

  • Filter the resulting precipitate and recrystallize from acetone to obtain the purified chalcone.

Protocol 2: Oxidative Cyclization of a 2'-Hydroxychalcone to a Flavone using Iodine

Materials:

  • 2'-hydroxychalcone (0.01 mol)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • 20% Sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution

  • Cold water

Procedure:

  • Dissolve the 2'-hydroxychalcone (0.01 mol) in DMSO.

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture. The optimal temperature may vary, with some procedures using up to 160°C. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Filter the resulting precipitate and wash it with a 20% sodium thiosulfate or sodium sulfite solution to remove excess iodine.

  • Wash the precipitate with cold water and dry to obtain the crude flavone.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow_Chalcone_to_Flavone cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization A 2'-Hydroxyacetophenone C Base (e.g., KOH) Ethanol, 0°C to RT A->C B Substituted Benzaldehyde B->C D 2'-Hydroxychalcone C->D Condensation E Iodine (I₂) DMSO, Heat D->E Cyclization & Oxidation F This compound Derivative E->F

Caption: General workflow for the synthesis of this compound derivatives from 2'-hydroxyacetophenone.

Troubleshooting_Logic Start Low Product Yield Chalcone_Yield Low Chalcone Yield? Start->Chalcone_Yield Cyclization_Yield Low Flavone Yield? Start->Cyclization_Yield Optimize_Base Optimize Base (Concentration/Type) Chalcone_Yield->Optimize_Base Yes Optimize_Temp Optimize Temperature (e.g., 0°C) Chalcone_Yield->Optimize_Temp Yes Optimize_Solvent Change Solvent (e.g., Isopropyl Alcohol) Chalcone_Yield->Optimize_Solvent Yes Optimize_Oxidant Change Oxidizing Agent (e.g., I₂/DMSO) Cyclization_Yield->Optimize_Oxidant Yes Milder_Conditions Use Milder Conditions (e.g., Oxalic Acid) Cyclization_Yield->Milder_Conditions Yes

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Troubleshooting Inconsistent Results in 5-Hydroxyflavone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hydroxyflavone bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to inconsistent experimental results. The following information is presented in a question-and-answer format to directly address specific challenges you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Compound Precipitation

Q1: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility and prevent this?

A1: this compound, like many flavonoids, has poor aqueous solubility. Precipitation can lead to inaccurate dosing and inconsistent results. Here are some strategies to address this:

  • Proper Stock Solution Preparation: Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[1] Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath.[1] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]

  • Optimize Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, generally at or below 0.1% to 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] The sensitivity to DMSO can vary between cell lines, so it's essential to perform a vehicle control experiment to determine the maximum tolerated concentration for your specific cells.

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your aqueous medium, perform serial dilutions. First, create intermediate dilutions of your stock in 100% DMSO. Then, make the final working solutions by diluting these intermediates into the pre-warmed cell culture medium. This gradual reduction in DMSO concentration can help prevent the compound from precipitating.

  • Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final culture medium can help maintain solubility.

Q2: My compound seems to dissolve initially but then precipitates during a long-term incubation (e.g., 24-72 hours). What could be the cause and how can I fix it?

A2: This phenomenon, known as "time-dependent precipitation," can occur even if the initial concentration is below the solubility limit. Several factors can contribute to this:

  • Metabolism of the Compound: Cells can metabolize this compound, potentially leading to metabolites with lower solubility.

  • Interaction with Media Components: Over time, this compound may interact with proteins or other components in the serum of your culture medium, leading to the formation of insoluble complexes.

  • Temperature and pH Fluctuations: Changes in temperature or pH during long-term incubation can affect compound solubility.

Troubleshooting Strategies:

  • Reduce Incubation Time: If your experimental design allows, consider reducing the incubation period.

  • Refresh the Media: For longer experiments, you might need to refresh the culture medium with freshly prepared this compound at specific time points.

  • Use Serum-Free or Reduced-Serum Media: If compatible with your cell line, using serum-free or reduced-serum media can minimize interactions with serum proteins. However, be aware that this can also alter cellular responses.

  • Solubility Enhancers: Consider the use of solubility-enhancing agents, but be sure to test for any effects on your cells or the assay itself.

2. Assay-Specific Issues

Q3: I am using the MTT assay to assess cell viability after treatment with this compound and I'm getting variable or unexpectedly high readings. What could be the problem?

A3: Flavonoids, including this compound, are known to interfere with the MTT assay. As potent antioxidants, they can directly reduce the MTT tetrazolium salt to formazan in a cell-free system, leading to a false-positive signal for cell viability.

Troubleshooting and Alternatives:

  • Run a Cell-Free Control: To check for interference, incubate this compound with MTT in your culture medium without any cells. If you observe a color change, it indicates direct reduction of MTT by the compound.

  • Use an Alternative Viability Assay: Consider using a viability assay that is not based on tetrazolium reduction. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a reliable alternative for flavonoids. Other options include assays that measure ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a CytoTox-Glo™ Assay).

Q4: My results from antioxidant assays like DPPH and ORAC are inconsistent. What are the common pitfalls?

A4: Inconsistencies in antioxidant assays are common and can arise from several factors:

  • Different Reaction Mechanisms: Assays like DPPH, ABTS, and ORAC are based on different chemical principles (e.g., hydrogen atom transfer vs. single electron transfer). A compound's activity can vary significantly between these assays.

  • Reaction Kinetics: The reaction between an antioxidant and the radical in the assay is not always instantaneous and can take time to reach completion. The incubation time should be standardized and sufficient for the reaction to go to completion.

  • Stoichiometry and IC50 Calculation: There are common mistakes in the calculation and expression of IC50 values in the DPPH assay, particularly in not accounting for the concentration of the DPPH radical itself.

  • Solvent Effects: The choice of solvent can influence the antioxidant activity measured.

  • Compound Color: If this compound or its reaction products have a color that absorbs at the same wavelength as the assay's chromogen, it can interfere with the reading.

Best Practices for Antioxidant Assays:

  • Use Multiple Assays: To get a comprehensive understanding of the antioxidant potential of this compound, it is advisable to use at least two different assays based on different mechanisms.

  • Standardize Protocols: Strictly adhere to a standardized protocol, including incubation times, temperatures, and reagent concentrations.

  • Appropriate Controls: Always include a known antioxidant standard (e.g., Trolox, ascorbic acid) as a positive control.

  • Correct Calculations: Ensure that you are using the correct formulas and units for calculating antioxidant capacity and IC50 values.

3. General Cell Culture and Experimental Workflow

Q5: I'm observing high variability between replicate wells in my cell-based assays. What are some general tips to improve reproducibility?

A5: High variability in cell-based assays can be frustrating. Here are some key areas to focus on for improving consistency:

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Uneven cell distribution can lead to significant differences in results.

  • Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to changes in cell morphology, growth rate, and response to stimuli.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. To minimize edge effects, consider not using the outer wells for experimental samples or filling them with sterile PBS or media.

  • Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques to dispense accurate and consistent volumes.

  • Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.

Data Presentation

Table 1: Reported Bioactivities of this compound and Related Compounds

BioassayTarget/Cell LineMeasured EffectIC50/ConcentrationReference
Anticancer
Topoisomerase I Inhibition12.0 µM
Anti-inflammatory
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition11.55 ± 0.64 μM (for 5,6-DHF)
Antioxidant
DPPH Radical ScavengingIC505.2 ± 0.2 µM (for Baicalein)
ABTS Radical ScavengingIC506.3 µM (for Baicalein)
Enzyme Inhibition
α-Amylase InhibitionIC501.2 ± 0.1 µM
Xanthine Oxidase InhibitionIC500.9 µM (for M17 flavone)
Acetylcholinesterase InhibitionIC5010.2 µM (for Baicalein)

Note: Data for related flavonoids are included to provide a broader context of potential bioactivities and effective concentration ranges. 5,6-DHF is 5,6-dihydroxyflavone. Baicalein is 5,6,7-trihydroxyflavone. M17 is a specific flavone derivative from the cited study.

Experimental Protocols

1. MTT Cell Viability Assay (with caution for use with flavonoids)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, typically ≤0.5% DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell-Free Control: Crucially, run a parallel plate or set of wells with the same concentrations of this compound and MTT in cell-free medium to assess direct MTT reduction.

2. Sulforhodamine B (SRB) Cell Viability Assay (Recommended Alternative)

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and allow the plates to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

Visualizations

Signaling Pathways

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK-STAT Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK JAK2 JAK2 TLR4->JAK2 p65 p65 (NF-κB) TLR4->p65 5_Hydroxyflavone This compound 5_Hydroxyflavone->p38 5_Hydroxyflavone->JNK 5_Hydroxyflavone->JAK2 5_Hydroxyflavone->p65 Inflammatory_Response Inflammatory Response (↑ IL-1β, IL-6, TNF-α, iNOS) p38->Inflammatory_Response JNK->Inflammatory_Response STAT3 STAT3 JAK2->STAT3 STAT3->Inflammatory_Response p65->Inflammatory_Response

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow

troubleshooting_workflow cluster_compound Compound-Related Issues cluster_assay Assay-Specific Issues cluster_cell Cell Culture Issues start Inconsistent Bioassay Results solubility Check for Precipitation start->solubility purity Verify Compound Purity solubility->purity No Precipitation solubility_solution Optimize Solubilization (e.g., serial dilution, co-solvents) solubility->solubility_solution Precipitation Observed stability Assess Compound Stability purity->stability interference Test for Assay Interference (e.g., MTT reduction) stability->interference protocol Review Assay Protocol interference->protocol No Interference assay_solution Switch to Alternative Assay (e.g., SRB instead of MTT) interference->assay_solution Interference Detected seeding Check Cell Seeding Uniformity protocol->seeding passage Verify Cell Passage Number seeding->passage contamination Screen for Contamination passage->contamination end Consistent Results contamination->end

Caption: Troubleshooting workflow for inconsistent this compound bioassay results.

References

5-Hydroxyflavone aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyflavone. The information addresses common aggregation problems and offers potential solutions to ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or showing precipitation?

A1: this compound has poor aqueous solubility, which is the primary reason for cloudiness or precipitation. This issue is often exacerbated by:

  • High Concentration: Exceeding the solubility limit in the chosen solvent.

  • Solvent Polarity: Abrupt changes in solvent polarity, such as adding a concentrated DMSO stock solution directly into an aqueous buffer without proper mixing.

  • pH: The pH of the solution can affect the ionization state and solubility of this compound.

  • Temperature: Lower temperatures can decrease solubility.

  • Interactions with Media Components: In cell culture media, this compound may interact with salts or proteins, leading to the formation of insoluble complexes.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1] It is important to use anhydrous (dry) DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[2]

Q3: How can I increase the solubility of this compound in my aqueous experimental buffer?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Using a mixture of a polar organic solvent (like ethanol) and water can increase solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[3][4]

  • Surfactants: Non-ionic surfactants, such as Polysorbates (e.g., Tween® 80) or Ceteareth-20, can form micelles that solubilize flavonoids.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Understanding the pKa of this compound can help in selecting an appropriate buffer pH.

Q4: How does aggregation of this compound affect my experimental results?

A4: Aggregation can lead to several experimental artifacts, including:

  • Inaccurate Concentration: The actual concentration of monomeric, active this compound will be lower than the nominal concentration.

  • Altered Biological Activity: Aggregates may have different biological activities compared to the monomeric form, or they may be inactive.

  • Interference with Assays: Aggregates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by non-specifically interacting with proteins.

Troubleshooting Guides

Issue 1: Precipitation upon addition of this compound stock solution to aqueous buffer.
Possible Cause Solution
Localized High Concentration Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
Solvent Shock Prepare an intermediate dilution in a solvent compatible with both the stock and final buffer.
Temperature Difference Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing.
Final Concentration Too High Reduce the final concentration of this compound in the aqueous buffer.
Issue 2: Cloudiness or precipitation in cell culture media over time.
Possible Cause Solution
Interaction with Serum Proteins If possible, reduce the serum concentration in your media or switch to a serum-free formulation.
pH Shift during Incubation Ensure your medium is well-buffered (e.g., with HEPES) and the CO₂ level in the incubator is appropriate for the bicarbonate concentration.
Compound Degradation This compound may not be stable in culture medium at 37°C for extended periods. Consider refreshing the medium with freshly prepared compound at regular intervals.

Quantitative Data

Table 1: Solubility of this compound in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO8.3334.96Use of ultrasonic and warming to 60°C may be required. Use newly opened DMSO.

Table 2: pKa of this compound

pKaMethodReference
11.75UV-Visible Spectroscopy in Ethanol-Water and Acetonitrile-Water mixtures
~11.4 - 11.8Various

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder.

  • Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • If necessary, gently warm the solution (up to 60°C) and/or use an ultrasonic bath to aid dissolution.

  • Ensure the solution is clear before use.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Cyclodextrins (General Protocol)
  • Phase-Solubility Study:

    • Prepare aqueous solutions of increasing cyclodextrin (e.g., HP-β-CD) concentrations.

    • Add an excess amount of this compound to each solution.

    • Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the suspensions to remove undissolved this compound.

    • Determine the concentration of dissolved this compound in the filtrate (e.g., by UV-Vis spectroscopy).

    • Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the complexation stoichiometry and stability constant.

  • Preparation of Inclusion Complex:

    • Based on the phase-solubility study, dissolve the cyclodextrin in water at the desired molar ratio.

    • Add the this compound and stir until a clear solution is obtained.

    • The resulting solution containing the this compound-cyclodextrin complex can be used in experiments or lyophilized for solid formulation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_validation Validation start This compound Precipitation in Aqueous Solution check_conc Verify Final Concentration start->check_conc Investigate check_solvent Assess Solvent Compatibility start->check_solvent Investigate check_mixing Optimize Mixing Procedure start->check_mixing Investigate check_ph Evaluate Buffer pH start->check_ph Investigate use_cyclodextrin Employ Cyclodextrins start->use_cyclodextrin Formulation Strategies use_surfactant Incorporate Surfactants start->use_surfactant Formulation Strategies use_cosolvent Use Co-solvents check_conc->use_cosolvent check_solvent->use_cosolvent check_mixing->use_cosolvent adjust_ph Adjust pH check_ph->adjust_ph visual Visual Inspection for Clarity use_cosolvent->visual use_cyclodextrin->visual use_surfactant->visual adjust_ph->visual dls Characterize by DLS activity_assay Confirm Biological Activity dls->activity_assay visual->dls If clear

Caption: Troubleshooting workflow for addressing this compound aggregation.

solubilization_pathway cluster_flavonoid Insoluble this compound cluster_solutions Solubilization Methods cluster_soluble_form Soluble Form flavonoid This compound (Aggregate/Precipitate) cyclodextrin Cyclodextrin flavonoid->cyclodextrin Encapsulation surfactant Surfactant Micelle flavonoid->surfactant Micellar Solubilization cosolvent Co-solvent (e.g., Ethanol/Water) flavonoid->cosolvent Improved Solvation soluble_complex Soluble this compound (Monomeric/Complexed) cyclodextrin->soluble_complex surfactant->soluble_complex cosolvent->soluble_complex

Caption: Conceptual pathways for solubilizing this compound.

References

Technical Support Center: Optimizing 5-Hydroxyflavone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimized extraction of 5-Hydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful isolation and quantification of this valuable flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound, also known as primuletin, is naturally found in various plants. Notable sources include the flowers and leaves of Primula veris (cowslip) and the stem bark of Garcinia malaccensis.[1][2][3][4]

Q2: What are the key factors to consider for optimizing the extraction of this compound?

A2: The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, particle size of the plant material, and the pH of the extraction solvent.[5]

Q3: Which solvents are most effective for extracting this compound?

A3: this compound is soluble in a range of organic solvents. For dried plant material, such as Primula veris, 70% ethanol is highly effective. For fresh material, hot water (100°C) can also be used. Other suitable solvents include methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The choice of solvent will depend on the subsequent purification and analytical methods.

Q4: What are the recommended methods for the purification of this compound?

A4: After the initial extraction, purification is crucial to isolate this compound from other co-extracted compounds. Common and effective purification techniques include column chromatography using silica gel, preparative thin-layer chromatography (TLC), and preparative high-performance liquid chromatography (HPLC).

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: High-performance liquid chromatography (HPLC) with UV detection is a standard and reliable method for the quantification of this compound. For higher sensitivity and structural confirmation, liquid chromatography-mass spectrometry (LC-MS/MS) is recommended.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the extraction, purification, and analysis of this compound.

Extraction Troubleshooting
Problem Possible Cause(s) Solution(s)
Low Yield of this compound 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the plant matrix. 2. Insufficient Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. 3. Large Particle Size: Larger particles have less surface area, leading to poor solvent penetration. 4. Degradation: High temperatures during extraction can degrade flavonoids.1. Solvent Optimization: For dried Primula veris, start with 70% ethanol. You can also test other solvents like methanol or acetone. 2. Optimize Parameters: For maceration, allow for 24-48 hours. For ultrasound-assisted extraction (UAE), start with parameters like 40-60°C for 30-60 minutes. 3. Grind Plant Material: Ensure the plant material is finely ground to a powder (e.g., <0.5 mm) to maximize surface area. 4. Temperature Control: For heat-assisted methods, use the lowest effective temperature to avoid degradation. For UAE, temperatures around 40-60°C are often sufficient.
Extract Contains Many Impurities 1. Solvent is Not Selective: The chosen solvent may be co-extracting a wide range of other compounds. 2. Plant Material Quality: The plant material itself may contain a high level of impurities.1. Use a More Selective Solvent: Consider a solvent system that is more specific for flavonoids. A preliminary liquid-liquid partitioning (e.g., with hexane to remove non-polar compounds) of the crude extract can improve purity. 2. Pre-Extraction Processing: If feasible, consider pre-washing the plant material to remove surface impurities.
Purification Troubleshooting (Column Chromatography)
Problem Possible Cause(s) Solution(s)
Poor Separation of this compound 1. Inappropriate Solvent System: The mobile phase polarity may be too high or too low, resulting in poor resolution. 2. Column Overloading: Too much crude extract has been loaded onto the column. 3. Column Channeling: The stationary phase is not packed evenly, leading to inefficient separation.1. Optimize Mobile Phase: Use TLC to determine the optimal solvent system that gives good separation of the target compound from impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for flavonoids. 2. Reduce Sample Load: As a general rule, the sample load should be 1-5% of the weight of the stationary phase. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
Compound is Stuck on the Column 1. Mobile Phase is Not Polar Enough: The solvent system is not strong enough to elute the compound. 2. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. 2. Use a Different Stationary Phase: If irreversible adsorption is suspected, consider using a different stationary phase like alumina or a reversed-phase C18 silica.
Analysis Troubleshooting (HPLC)
Problem Possible Cause(s) Solution(s)
Peak Tailing for this compound 1. Secondary Interactions: The hydroxyl group on this compound can interact with residual silanol groups on the silica-based C18 column. 2. Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column, leading to tailing. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Use an End-Capped Column: Modern, high-purity, end-capped C18 columns minimize silanol interactions. 2. Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. 3. Reduce Injection Concentration/Volume: Dilute your sample or inject a smaller volume.
Inconsistent Retention Times 1. Mobile Phase Composition Change: The solvent ratio may have changed due to evaporation of the more volatile component. 2. Pump Issues: The HPLC pump may not be delivering a consistent flow rate. 3. Column Temperature Fluctuation: Changes in ambient temperature can affect retention times.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. 2. Prime the Pump: Ensure the pump is properly primed and there are no air bubbles in the system. 3. Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.

Data Presentation

The following tables summarize quantitative data on the extraction of flavonoids from plant sources, illustrating the impact of different solvents and extraction methods.

Table 1: Effect of Different Solvents on the Extraction Yield of Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) from Scutellaria baicalensis

Extraction SolventTPC (mg GAE/g DW)TFC (mg QE/g DW)
Water45.12 ± 0.9825.43 ± 0.67
99.9% Methanol55.87 ± 1.2130.15 ± 0.89
70% Aqueous Methanol62.45 ± 1.3535.78 ± 1.12
99.9% Ethanol58.98 ± 1.1532.54 ± 0.95
70% Aqueous Ethanol 66.03 ± 0.44 40.11 ± 1.31

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Data are presented as mean ± standard deviation.

Table 2: Comparison of Total Phenolic Content from Primula veris Flowers using Different Extraction Conditions

Plant Material StateExtraction SolventTPC (mg/L)
FreshWater (100°C)259.77
Fresh40% Ethanol~319
Fresh96% Ethanol~286
Dried70% Ethanol-
DriedAqueous Extract1999.26

Note: Direct comparison is challenging due to variations in reporting units and experimental setups in the source literature.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Dried Primula veris Flowers

This protocol is synthesized based on general principles of UAE for flavonoids.

  • Sample Preparation: Dry the Primula veris flowers at 40-50°C and grind them into a fine powder (40-60 mesh).

  • Extraction Setup:

    • Place 5.0 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 70% aqueous ethanol (solvent-to-solid ratio of 20:1 mL/g).

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C.

    • Set the ultrasonic power to 150 W and frequency to 56 kHz.

    • Extract for 30 minutes.

  • Isolation:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue on the filter paper with a small amount of 70% ethanol to ensure complete recovery.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the dried crude extract at 4°C in a desiccator until further purification and analysis.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol is adapted from standard methods for flavonoid purification.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate).

  • Fraction Collection:

    • Collect fractions of the eluent in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions.

  • Final Step: Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol is based on typical HPLC methods for flavonoid analysis.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • A linear gradient from 5% to 95% Solvent B over 30-40 minutes is a good starting point.

  • Detection:

    • Set the UV detector to a wavelength between 280-340 nm for optimal detection of flavonoids.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Inject the purified sample and determine the concentration based on the peak area and the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Primula veris) extraction Extraction (e.g., UAE) plant_material->extraction Solvent purification Purification (Column Chromatography) extraction->purification Crude Extract analysis Analysis (HPLC/LC-MS) purification->analysis Purified this compound

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Extraction Yield

troubleshooting_low_yield start Low Yield? check_solvent Is the solvent optimal? (e.g., 70% EtOH) start->check_solvent check_params Are time/temp sufficient? check_solvent->check_params Yes optimize_solvent Test different solvents/polarities check_solvent->optimize_solvent No check_particle_size Is material finely ground? check_params->check_particle_size Yes increase_time_temp Increase extraction time or temperature check_params->increase_time_temp No grind_sample Grind sample to a fine powder check_particle_size->grind_sample No yield_improved Yield Improved check_particle_size->yield_improved Yes optimize_solvent->yield_improved increase_time_temp->yield_improved grind_sample->yield_improved

Caption: A decision tree for troubleshooting low extraction yields of this compound.

Potential Signaling Pathway Inhibition by this compound

signaling_pathway agonist Platelet Agonist (e.g., Thrombin) receptor Receptor Activation agonist->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 dag_ip3 DAG & IP3 pip2->dag_ip3 ca_release Ca2+ Release dag_ip3->ca_release platelet_activation Platelet Aggregation ca_release->platelet_activation five_hf This compound five_hf->receptor Inhibition?

Caption: Hypothetical inhibition of platelet aggregation signaling by this compound.

References

Reducing side product formation in 5-Hydroxyflavone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Hydroxyflavone Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side product formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its main challenges?

A1: The most prevalent method is a variation of the Baker-Venkataraman rearrangement.[1][2][3] This process typically starts with 2',6'-dihydroxyacetophenone, which is first acylated (e.g., with benzoyl chloride) to form an ester. This ester then undergoes a base-catalyzed intramolecular rearrangement to form a 1,3-diketone intermediate, which is subsequently cyclized under acidic conditions to yield this compound.[4][5] The primary challenges include incomplete reactions, formation of stable intermediates that resist cyclization, and competing side reactions that lower the overall yield.

Q2: My Baker-Venkataraman rearrangement is incomplete, leaving significant amounts of the starting ester. How can I drive the reaction to completion?

A2: Incomplete rearrangement is often due to an insufficiently strong base or suboptimal reaction conditions.

  • Base Selection: Ensure a strong, non-nucleophilic base is used. Potassium tert-butoxide or sodium hydride (NaH) are generally more effective than weaker bases like potassium carbonate (K2CO3) for ensuring complete deprotonation and initiating the rearrangement.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., dry THF, DMSO, or pyridine) and ensure all glassware is thoroughly dried to prevent hydrolysis of the ester and quenching of the base.

  • Temperature and Time: Some systems may require higher temperatures (reflux) to proceed efficiently. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the disappearance of the starting material.

Q3: During the final cyclization step, I observe low yields of this compound and recover the 1,3-diketone intermediate. What is causing this?

A3: The 1,3-diketone intermediate formed after the rearrangement can be stabilized by intramolecular hydrogen bonding with the adjacent 2'-hydroxyl group, making it resistant to cyclization. This is particularly an issue when a hydroxyl group is present at the 6'-position of the starting acetophenone. To overcome this, a strong acidic treatment (e.g., sulfuric acid in glacial acetic acid) is typically required to break the hydrogen bond and facilitate the dehydration and ring closure to form the flavone. Milder reagents like oxalic acid have also been reported to be effective for cyclization in some cases.

Q4: I am observing significant formation of 3-aroylflavone as a side product. How can this be minimized?

A4: The formation of 3-aroylflavones can occur when an excess of the aroyl chloride is used during the initial acylation step, leading to further reaction. To minimize this side product:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the 2',6'-dihydroxyacetophenone to the aroyl chloride.

  • Reaction Conditions: Performing the reaction in the presence of potassium carbonate in acetone can favor the direct formation of this compound in a one-pot procedure, potentially bypassing the isolation of intermediates where over-acylation might occur.

Q5: What are the best practices for purifying the final this compound product?

A5: Purification is critical for removing unreacted starting materials, intermediates, and side products.

  • Recrystallization: This is a common first step for purification. Ethanol is often a suitable solvent.

  • Column Chromatography: For high purity, column chromatography on silica gel is standard. A common eluent system is a gradient of hexane-ethyl acetate. For more polar impurities, a dichloromethane-methanol gradient may also be effective.

  • TLC Monitoring: Always monitor the fractions carefully by TLC to ensure proper separation and collection of the pure product.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1,3-Diketone Intermediate 1. Insufficiently strong base.2. Presence of moisture.3. Competing self-condensation reactions.1. Use a stronger base like potassium tert-butoxide or NaH.2. Ensure strictly anhydrous solvents and reaction setup.3. Add the ketone slowly to a mixture of the base and ester to minimize self-condensation.
Incomplete Cyclization to Flavone 1. Stable hydrogen-bonded 1,3-diketone intermediate.2. Insufficiently strong acid catalyst.1. Use a strong acid catalyst like concentrated H₂SO₄ in glacial acetic acid to break the internal hydrogen bond.2. Increase reaction time or temperature (e.g., heat on a boiling water bath).
Formation of Chromone Side Products Competing reaction pathways favored by certain reagents or conditions.Use milder cyclization conditions where possible. The Baker-Venkataraman route is generally favored for flavone synthesis over routes that might produce chromones.
Difficult Purification / Multiple Spots on TLC 1. Incomplete reactions at multiple steps.2. Product degradation from harsh conditions (strong acid/base).3. Formation of multiple side products.1. Monitor each step by TLC to ensure completion before proceeding.2. Explore milder reagents (e.g., oxalic acid for cyclization).3. Employ gradient column chromatography for separation. A typical system is silica gel with a hexane-ethyl acetate eluent.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This method, adapted from literature, allows for the synthesis in a single step from 2',6'-dihydroxyacetophenone.

Materials:

  • 2',6'-dihydroxyacetophenone

  • Aroyl chloride (e.g., benzoyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Ethyl acetate, Hexane, Water, Brine

Procedure:

  • Dissolve 2',6'-dihydroxyacetophenone in dry acetone (approx. 5 mL per mmol).

  • Add anhydrous potassium carbonate (5 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Add the aroyl chloride (1 equivalent) to the mixture.

  • Reflux the mixture with stirring for 24 hours. Monitor reaction progress by TLC.

  • After cooling to room temperature, add water and evaporate the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude material by column chromatography using a hexane:ethyl acetate (e.g., 4:1) eluent system to isolate the pure this compound.

Protocol 2: Traditional Two-Step Baker-Venkataraman Synthesis

This classic method involves the isolation of the 1,3-diketone intermediate.

Step A: Rearrangement to 1,3-Diketone

  • Synthesize the o-acyloxyacetophenone precursor by reacting 2',6'-dihydroxyacetophenone with benzoyl chloride in pyridine.

  • Dissolve the resulting ester in dry pyridine.

  • Add a strong base such as powdered KOH or potassium tert-butoxide and heat the mixture (e.g., 65°C) until the rearrangement is complete (monitor by TLC).

  • Perform an acidic work-up to protonate the phenolate and isolate the crude 1,3-diketone product.

Step B: Acid-Catalyzed Cyclization

  • Dissolve the crude 1,3-diketone from Step A in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

  • Heat the mixture in a boiling water bath for 1 hour with stirring.

  • Pour the hot reaction mixture onto crushed ice with stirring.

  • Collect the precipitated crude this compound by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography as described in Protocol 1.

Visualizations

G General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product SM1 2',6'-Dihydroxy- acetophenone Acylation Step 1: Acylation SM1->Acylation SM2 Aroyl Chloride SM2->Acylation Rearrangement Step 2: Baker-Venkataraman Rearrangement (Base-Catalyzed) Acylation->Rearrangement Cyclization Step 3: Cyclization (Acid-Catalyzed) Rearrangement->Cyclization Purification Column Chromatography / Recrystallization Cyclization->Purification Product Pure this compound Purification->Product

Caption: General workflow for this compound synthesis.

G Key Reaction Pathways and Side Product Formation Start 2'-Hydroxy-6'-benzoyloxy- acetophenone (Ester) Enolate Enolate Intermediate Start->Enolate Strong Base (e.g., KOtBu) SideProduct Unreacted Ester (Side Product) Start->SideProduct Incomplete Reaction (Insufficient Base/Time) Hydrolysis Hydrolysis Start->Hydrolysis Trace H₂O Diketone 1,3-Diketone (Rearrangement Product) Enolate->Diketone Intramolecular Acyl Transfer Product This compound (Desired Product) Diketone->Product H+ / Heat (Cyclization)

Caption: Key pathways in Baker-Venkataraman rearrangement.

G Troubleshooting Logic for Low Product Purity Problem Problem: Low Purity of Final Product Cause1 Cause 1: Incomplete Rearrangement Problem->Cause1 Cause2 Cause 2: Incomplete Cyclization Problem->Cause2 Cause3 Cause 3: Side Reactions Problem->Cause3 Solution1a Solution: Use Stronger Base (NaH, KOtBu) Cause1->Solution1a Solution1b Solution: Ensure Anhydrous Conditions Cause1->Solution1b Solution2a Solution: Use Stronger Acid (H₂SO₄) Cause2->Solution2a Solution2b Solution: Increase Reaction Time/Temp Cause2->Solution2b Solution3a Solution: Control Stoichiometry (1:1) Cause3->Solution3a Solution3b Solution: Monitor by TLC to Avoid Degradation Cause3->Solution3b

Caption: Troubleshooting flowchart for low purity issues.

References

Validation & Comparative

A Comparative Analysis of 5-Hydroxyflavone and Chrysin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactive properties of two closely related flavonoids: 5-Hydroxyflavone and chrysin (5,7-dihydroxyflavone). This document summarizes key experimental data, details relevant methodologies, and visualizes the cellular signaling pathways influenced by these compounds.

Introduction to this compound and Chrysin

Flavonoids are a class of polyphenolic compounds widely found in plants, known for their diverse pharmacological activities. This compound and chrysin are two such flavonoids that share a common flavone backbone but differ in their hydroxylation patterns. This structural difference can significantly influence their biological effects. This guide explores their comparative bioactivities in the realms of anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.

Comparative Data on Bioactivity

The following tables summarize the available quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of this compound and chrysin, primarily presented as half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparative studies are limited, and variations in experimental conditions can affect IC50 values.

Anticancer Activity
Compound Cell Line Assay IC50 (µM) Reference
This compound HeLa (Cervical Cancer)MTT>50[1]
MCF-7 (Breast Cancer)MTT35.9 ± 0.8[1]
OVCAR-3 (Ovarian Cancer)MTT>50[1]
SKOV-3 (Ovarian Cancer)MTT>50[1]
HCT116 (Colon Cancer)MTT>50[1]
Chrysin T47D (Breast Cancer)MTT43.4 (48h)
CT26 (Colon Cancer)MTT80 µg/mL
MCF-7 (Breast Cancer)MTT19.5 (48h), 9.2 (72h)
Antioxidant Activity
Compound Assay IC50 Reference
Chrysin DPPH0.5 mg/mL
ABTS0.81 mg/mL
Anti-inflammatory Activity
Compound Assay IC50 (µM) Reference
Chrysin COX-2 Inhibition18.48
Chrysin Derivative (1a) COX-2 Inhibition9.63
Chrysin Derivative (8) COX-2 Inhibition6.76

Note: A direct IC50 value for this compound in a COX-2 inhibition assay was not found in the reviewed literature for a direct comparison.

Key Bioactivities and Mechanisms of Action

Anticancer Effects

Both this compound and chrysin have demonstrated anticancer properties, although the extent and mechanisms can vary.

This compound has been shown to inhibit the proliferation of certain cancer cell lines, such as MCF-7 breast cancer cells. Its mechanisms are thought to involve the induction of apoptosis and cell cycle arrest.

Chrysin exhibits a broader and more extensively studied range of anticancer activities. It can induce apoptosis, inhibit proliferation, and suppress angiogenesis and metastasis in various cancer types. Chrysin's anticancer effects are mediated through multiple signaling pathways, including the inhibition of PI3K/Akt and the activation of caspases.

Antioxidant Properties

The antioxidant activity of flavonoids is crucial to their protective effects against various diseases.

This compound , like other flavonoids, is presumed to possess antioxidant capabilities due to its chemical structure, though specific comparative data is limited.

Chrysin is a known antioxidant that can scavenge free radicals and reduce oxidative stress. This activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).

Anti-inflammatory Action

Chronic inflammation is a key factor in many diseases, and flavonoids are recognized for their anti-inflammatory potential.

This compound has been investigated for its anti-inflammatory effects. Studies on related polymethoxyflavones suggest that it may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often achieved through the inactivation of the NF-κB signaling pathway.

Chrysin demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It has been shown to directly inhibit COX-2 activity. The anti-inflammatory effects of chrysin are also linked to the suppression of the NF-κB and MAPK signaling pathways.

Neuroprotective Effects

The potential of flavonoids to protect against neurodegenerative diseases is an active area of research.

This compound and its derivatives have shown promise in promoting neurite outgrowth and offering neuroprotection. This is potentially mediated through the activation of signaling pathways like the cAMP/PKA/CREB pathway.

Chrysin has well-documented neuroprotective effects, showing potential in models of various neurological disorders. Its neuroprotective mechanisms include reducing oxidative stress, suppressing neuroinflammation, and modulating neurotransmitter systems.

Signaling Pathways

The bioactivities of this compound and chrysin are underpinned by their interaction with various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by these compounds.

This compound Signaling Pathways

5_Hydroxyflavone_Signaling cluster_0 Anti-inflammatory Pathway cluster_1 Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB iNOS_COX2 iNOS/COX-2 NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Five_HF This compound Five_HF->IKK Inhibits Five_HF2 This compound cAMP cAMP Five_HF2->cAMP Activates PKA PKA cAMP->PKA CREB CREB PKA->CREB Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth

Signaling pathways modulated by this compound.
Chrysin Signaling Pathways

Chrysin_Signaling cluster_0 Anticancer Pathways cluster_1 Anti-inflammatory & Neuroprotective Pathways Chrysin1 Chrysin PI3K PI3K Chrysin1->PI3K Inhibits Caspases Caspases Chrysin1->Caspases Activates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspases->Apoptosis Chrysin2 Chrysin NFkB NF-κB Chrysin2->NFkB Inhibits MAPK MAPK Chrysin2->MAPK Inhibits COX2 COX-2 NFkB->COX2 MAPK->COX2 Inflammation Inflammation COX2->Inflammation Neuroinflammation Neuroinflammation Inflammation->Neuroinflammation

Signaling pathways modulated by Chrysin.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound or chrysin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to measure the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound or chrysin) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Calculation: The IC50 value is the concentration of the compound that scavenges 50% of the DPPH free radicals.

COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a specific detection method, often a colorimetric or fluorescent assay, as per the kit's protocol.

  • IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that reduces COX-2 activity by 50%.

Conclusion

Both this compound and chrysin exhibit promising bioactive properties, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. Chrysin has been more extensively studied, with a larger body of evidence supporting its broad-spectrum activities and elucidating its mechanisms of action. This compound also shows significant potential, particularly in the areas of anti-inflammatory and neuroprotective activities, though more research, especially direct comparative studies against chrysin, is needed to fully understand its relative efficacy. The differences in their bioactivities are likely attributable to the presence of the additional hydroxyl group in chrysin, which can influence its antioxidant capacity and interactions with cellular targets. This guide provides a foundation for researchers to further explore the therapeutic potential of these two flavonoids.

References

Validating 5-Hydroxyflavone Purity: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical first step in any experiment. This guide provides a comprehensive comparison of 5-Hydroxyflavone's purity validation through melting point analysis, offering insights into its performance against other flavonoids and detailing the experimental protocols for accurate assessment.

Understanding Purity Through Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound typically exhibits a sharp and well-defined melting point range of 1-2°C. Conversely, the presence of impurities will lower the melting point and broaden the melting range. This phenomenon, known as melting point depression, is a fundamental principle used in the qualitative assessment of a compound's purity.

Melting Point Profile of this compound

Commercially available this compound is often cited with a purity of ≥96.0% as determined by High-Performance Liquid Chromatography (HPLC). The corresponding melting point for such grades is typically in the range of 154.0-163.0°C . It is important to note that this range may vary slightly between suppliers and batches. For a highly purified standard, a sharper and potentially higher melting point range would be expected.

Experimental Protocol: Purity Determination by Melting Point Analysis

This protocol outlines the standard procedure for validating the purity of a this compound sample using a melting point apparatus.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate until the temperature is about 15-20°C below the expected melting point of this compound.

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

  • Interpretation of Results:

    • Pure Sample: A sharp melting point range of 1-2°C that is close to the literature value for pure this compound.

    • Impure Sample: A depressed (lower) and broadened melting point range compared to the pure compound.

Workflow for Melting Point Analysis

MeltingPointAnalysis cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_interpretation Purity Assessment Prep Prepare Dry, Powdered Sample Load Load Capillary Tube Prep->Load Heat Heat Sample in Apparatus Load->Heat Observe Observe Melting Range Heat->Observe Record Record T_initial and T_final Observe->Record Compare Compare to Standard Record->Compare Pure High Purity Compare->Pure Sharp & Undepressed Range Impure Low Purity Compare->Impure Broad & Depressed Range

Caption: Workflow for determining the purity of a solid organic compound using melting point analysis.

Comparison with Alternative Flavonoids

The melting point is a characteristic physical property that can help differentiate between various flavonoids. The following table compares the melting point of this compound with other common flavonoids.

FlavonoidCAS NumberMolecular FormulaMelting Point (°C)
This compound 491-78-1C₁₅H₁₀O₃154.0-163.0
Flavone525-82-6C₁₅H₁₀O₂94-97[1][2][3][4]
3-Hydroxyflavone577-85-5C₁₅H₁₀O₃171-172[5]
7-Hydroxyflavone6665-86-7C₁₅H₁₀O₃245-247
Chrysin480-40-0C₁₅H₁₀O₄284-286
Apigenin520-36-5C₁₅H₁₀O₅345-350
Kaempferol520-18-3C₁₅H₁₀O₆276-278
Quercetin117-39-5C₁₅H₁₀O₇314-317
Myricetin529-44-2C₁₅H₁₀O₈357
Luteolin491-70-3C₁₅H₁₀O₆329.5-330

Note: Melting points are sourced from publicly available data and may represent a range.

Potential Impurities and Their Impact

The synthesis of this compound commonly involves the reaction of 2',6'-Dihydroxyacetophenone with benzoyl chloride. Potential impurities in the final product could include unreacted starting materials or byproducts of the reaction.

CompoundRole in SynthesisMelting Point (°C)Potential Impact on this compound Melting Point
2',6'-DihydroxyacetophenoneStarting Material165-168Will likely cause depression and broadening of the melting range.
Benzoyl ChlorideStarting Material-1As a liquid at room temperature, its presence as an impurity would be highly detrimental to the crystalline structure, leading to significant melting point depression and a very broad range.

The presence of these or other synthetic byproducts will disrupt the crystal lattice of this compound, resulting in a lower and broader melting point range, thus indicating a lower purity of the sample.

Logical Framework for Purity Validation

The decision-making process for validating the purity of this compound using melting point analysis can be visualized as follows:

PurityValidationLogic Start Start: Obtain this compound Sample PerformMP Perform Melting Point Analysis Start->PerformMP RecordRange Record Observed Melting Point Range PerformMP->RecordRange CompareLit Compare with Literature Value (e.g., 154-163°C) RecordRange->CompareLit Decision Is the melting range sharp and within the expected range? CompareLit->Decision Pass Purity Validated for Intended Use Decision->Pass Yes Fail Further Purification or Analysis Required (e.g., Recrystallization, Chromatography) Decision->Fail No

Caption: Decision-making flowchart for validating this compound purity via melting point analysis.

References

Confirming the Structure of 5-Hydroxyflavone with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comparative framework for confirming the structure of 5-Hydroxyflavone using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present detailed experimental protocols, comparative fragmentation data, and a visualization of the fragmentation pathway to objectively demonstrate the utility of mass spectrometry in unambiguous structural elucidation.

Introduction

This compound (also known as Primuletin) is a natural flavonoid with the chemical formula C₁₅H₁₀O₃.[1][2][] Flavonoids are a diverse class of secondary plant metabolites known for their wide range of biological activities.[4] Accurate structural confirmation is a critical step in flavonoid research and drug development. High-resolution mass spectrometry is an indispensable tool for this purpose, providing precise mass measurements and detailed structural information through fragmentation analysis.[4]

This guide focuses on the characteristic fragmentation pattern of this compound under positive electrospray ionization (ESI) conditions. By comparing its fragmentation to that of a structurally similar flavonoid, Chrysin (5,7-dihydroxyflavone), we highlight how specific structural features, such as the number and position of hydroxyl groups, yield distinct and identifiable mass spectra.

Experimental Protocol

The following protocol outlines a standard procedure for the analysis of flavonoid aglycones using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution tandem mass spectrometer.

1. Sample Preparation

  • Standard Solutions: Prepare a 1 mg/mL stock solution of this compound and Chrysin standards in LC-MS grade methanol.

  • Working Solutions: Dilute the stock solutions to a final concentration of 0.1 mg/mL in a 1:1 (v/v) mixture of methanol and water prior to injection.

  • Extraction (from plant tissue):

    • Flash freeze approximately 100 mg of plant tissue in liquid nitrogen and macerate using a mortar and pestle.

    • Extract the powdered tissue with 1.5 mL of 80% methanol.

    • Sonicate the sample for 30 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants.

    • Filter the pooled supernatant through a 0.22 µm syringe filter.

    • Dry the extract using a vacuum concentrator and reconstitute in 50 µL of deionized water for analysis.

2. Liquid Chromatography (LC) Conditions

  • System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 1-5%), increases to a high percentage (e.g., 95-99%) over several minutes to elute compounds, holds for a brief period, and then returns to initial conditions for column re-equilibration.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • System: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Scan Range: m/z 50-1000.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Desolvation Temperature: 300°C.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow (N₂): 600 L/h.

  • Data Acquisition: Tandem MS (MS/MS) data is acquired by selecting the protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID) with a normalized collision energy (e.g., 25-40 eV).

Results: Fragmentation Pattern Analysis

Mass spectrometry in positive ion mode reveals that the fragmentation of flavonoids is highly structured and diagnostic. The primary fragmentation mechanism for flavones is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring and provides crucial information about the substitution patterns on the A and B rings.

For this compound, the protonated molecule [M+H]⁺ is observed at an m/z of 239.07. Collision-induced dissociation of this precursor ion leads to several characteristic fragment ions. A key fragmentation pathway involves the RDA reaction, breaking the C-ring at the 1 and 3 positions. This cleavage results in the diagnostically significant ¹,³A⁺ ion, which contains the A-ring. For this compound, with one hydroxyl group on the A-ring, this fragment is observed at m/z 137. Another common fragmentation is the neutral loss of carbon monoxide (CO) from the C-ring.

The diagram below illustrates the proposed primary fragmentation pathway for this compound.

G cluster_main cluster_legend parent This compound [M+H]⁺ m/z 239.07 frag1 [M+H-CO]⁺ m/z 211.08 parent->frag1 -CO frag2 ¹,³A⁺ m/z 137.02 parent->frag2 RDA frag3 ¹,³B⁺ m/z 102.04 parent->frag3 RDA key1 RDA: Retro-Diels-Alder Reaction key2 ¹'³A⁺: Fragment containing A-ring key3 ¹'³B⁺: Fragment containing B-ring

Fragmentation pathway of this compound.

Comparative Analysis

To demonstrate the specificity of the fragmentation pattern, we compare the data for this compound with that of Chrysin (5,7-dihydroxyflavone). Chrysin possesses a second hydroxyl group on the A-ring. This structural difference leads to a predictable mass shift in the A-ring-containing fragment, providing a clear method for differentiation.

FeatureThis compoundChrysin (5,7-dihydroxyflavone)
Chemical Structure C₁₅H₁₀O₃C₁₅H₁₀O₄
Molecular Weight 238.24 g/mol 254.24 g/mol
Precursor Ion [M+H]⁺ m/z 239.07m/z 255.07
Key Fragment Ion (RDA) ¹'³A⁺ at m/z 137.02 ¹'³A⁺ at m/z 153.02
Interpretation The ¹,³A⁺ fragment corresponds to the A-ring with a single hydroxyl group.The ¹,³A⁺ fragment corresponds to the A-ring with two hydroxyl groups. The +16 Da shift relative to this compound confirms the additional oxygen atom.
Other Fragments (m/z) 211.08 ([M+H-CO]⁺), 102.04 (¹,³B⁺)227.07 ([M+H-CO]⁺), 102.04 (¹,³B⁺)

Table 1. Comparison of mass spectrometry data for this compound and Chrysin.

The data clearly shows that while both compounds undergo a retro-Diels-Alder fragmentation, the mass of the resulting A-ring fragment (¹'³A⁺) is diagnostic for the number of hydroxyl substitutions on that ring. The fragment at m/z 153 is a well-established diagnostic ion for flavonoids with two hydroxyl groups on the A-ring. The B-ring fragment (¹,³B⁺) remains at m/z 102 for both compounds, as the B-ring is unsubstituted in both cases.

Conclusion

Tandem mass spectrometry provides definitive data for the structural confirmation of this compound. The observed precursor ion mass is consistent with its elemental composition, and the fragmentation pattern, particularly the retro-Diels-Alder cleavage, yields diagnostic ions that confirm the specific substitution pattern of the flavonoid core. By comparing the fragmentation of this compound to that of the related compound Chrysin, it is demonstrated that the mass-to-charge ratio of the fragment ions directly correlates with the molecular structure, allowing for unambiguous identification. This approach underscores the power of LC-MS/MS as a primary tool for the structural elucidation of flavonoids and other natural products in scientific research and development.

References

Structure-activity relationship of 5-Hydroxyflavone and its analogs

Table 3: Androgen Receptor (AR) Antagonism Compound Assay IC50 (µM) Citation(s) this compound AR Antagonism ~0.5 5,4'-Dihydroxyflavone AR Antagonism ~0.5 Apigenin (5,7,4'-Trihydroxyflavone) PR Antagonism 1-2 | Luteolin (5,7,3',4'-Tetrahydroxyflavone) | PR Antagonism | 1-2 | |

Signaling Pathway Modulation

Flavonoids exert their biological effects by interacting with complex intracellular signaling cascades. A primary target in inflammation and cancer is the NF-κB pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival. Many flavonoids, including analogs of this compound, can inhibit this process.

NFkB_Pathwaycluster_stimuliPro-inflammatory Stimuli (e.g., TNF-α)cluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusStimuliTNF-αReceptorTNFRStimuli->ReceptorIKKIKK ComplexReceptor->IKKActivatesNFkB_IkBNF-κB-IκB(Inactive)IKK->NFkB_IkBPhosphorylates IκBIkBIκBNFkBNF-κBNFkB_nucNF-κB(Active)NFkB->NFkB_nucTranslocationNFkB_IkB->NFkBIκB DegradationFlavonoidsThis compoundAnalogsFlavonoids->IKKInhibitsDNADNANFkB_nuc->DNABindsGenesPro-inflammatoryGene Expression(TNF-α, IL-6, COX-2)DNA->GenesTranscription

Caption: Simplified NF-κB signaling pathway showing inhibition by this compound analogs.

Experimental Protocols

Reproducibility and standardization are critical in scientific research. Below are detailed protocols for key assays used to evaluate the biological activities of flavonoids.

Protocol 1: Determination of Anticancer Activity using MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_WorkflowA1. Cell Seeding(96-well plate, 5k-10k cells/well)B2. Overnight Incubation(37°C, 5% CO2)A->BC3. Compound Treatment(Serial dilutions of Flavonoids)B->CD4. Incubation Period(e.g., 48 hours)C->DE5. Add MTT Reagent(Incubate 4 hours)D->EF6. Solubilize Formazan Crystals(Add DMSO or SDS)E->FG7. Measure Absorbance(570 nm)F->GH8. Data Analysis(Calculate % Viability and IC50)G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: Determination of Antioxidant Activity using DPPH Assay

This assay is a rapid and simple method to evaluate the radical scavenging activity of compounds.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color with maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades. The decrease in absorbance is proportional to the antioxidant capacity of the sample.

Materials:

  • DPPH stock solution (e.g., 0.2 mM in methanol)

  • Test compounds (this compound analogs) dissolved in methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Quercetin)

  • Methanol or ethanol (solvent)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure (Microplate Method):

  • Plate Layout: Design the plate to include blanks (solvent only), controls (DPPH + solvent), and samples in triplicate.

  • Add Samples: To the appropriate wells, add 100 µL of various concentrations of the flavonoid solutions and the positive control.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • Measure Absorbance: After incubation, measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex but crucial area of study for the development of new therapeutic agents. The evidence clearly indicates that the number and position of hydroxyl and other substituent groups on the flavonoid scaffold are the primary determinants of antioxidant, anticancer, and anti-inflammatory activities. Hydroxylation at the C5 and C7 positions, a catechol moiety on the B-ring, and a C3 hydroxyl group are generally favorable for potent antioxidant and anti-inflammatory effects. For anticancer activity, the substitution pattern can influence whether the compound acts as a protective antioxidant or a tumor-killing pro-oxidant. This comparative guide highlights key structural features and provides standardized protocols to aid researchers in the rational design and evaluation of novel flavonoid-based drugs with improved efficacy and specificity.

A Head-to-Head Comparison of 5-Hydroxyflavone and 7-Hydroxyflavone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, 5-Hydroxyflavone and 7-Hydroxyflavone, two structurally isomeric C-ring unsubstituted monohydroxyflavones, present distinct profiles in their biological activities. This guide offers a comprehensive, data-driven comparison of their performance in key experimental assays, providing researchers, scientists, and drug development professionals with objective data to inform their work.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and 7-Hydroxyflavone, focusing on their antioxidant capacity, cytotoxic effects, and enzyme inhibition properties.

Antioxidant Activity
CompoundAssayIC50 ValueReference Compound
7-Hydroxyflavone DPPH Radical Scavenging5.5486 ± 0.81 µg/mLAscorbic Acid
This compound DPPH Radical ScavengingData not available-
Cytotoxicity
CompoundCell LineIC50 Value
7-Hydroxyflavone HeLa (Cervical Cancer)22.5602 ± 0.21 µg/mL[1]
MDA-MB-231 (Breast Cancer)3.86474 ± 0.35 µg/mL[1]
This compound HeLa (Cervical Cancer)Not cytotoxic at tested concentrations
MDA-MB-231 (Breast Cancer)Not cytotoxic at tested concentrations

Note: Several sources have reported that this compound exhibits low or no cytotoxic activity against a range of cancer cell lines, including MCF-7, FaDU, MDA-MB-435S, U87, RPE-1, and HEK293 cells.

Enzyme Inhibition
CompoundTarget EnzymeIC50 Value
7-Hydroxyflavone Cyclooxygenase-2 (COX-2)27 µg/mL
5-Lipoxygenase (5-LOX)33 µg/mL
Pyruvate Kinase M2 (PKM2)2.12 µM[2]
This compound Pyruvate Kinase M2 (PKM2)0.99 - 2.120 µM[1]
Cyclooxygenase (COX)Data not available
Lipoxygenase (LOX)Data not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.

    • Prepare various concentrations of the test compound (e.g., 7-Hydroxyflavone) and a reference standard (e.g., Ascorbic Acid) in a suitable solvent.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

    • Add different concentrations of the test compound or reference standard to the wells.

    • Include a control group containing only the DPPH solution and the solvent.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Culture:

    • Seed cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., this compound or 7-Hydroxyflavone) for a specific duration (e.g., 24, 48, or 72 hours).

    • Include a control group of untreated cells.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • The cell viability is expressed as a percentage of the control group.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathway Modulation

Both this compound and 7-Hydroxyflavone have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.

7-Hydroxyflavone: Modulation of ERK/Nrf2/HO-1 and MAPK/NF-κB Pathways

7-Hydroxyflavone has demonstrated protective effects against oxidative stress and inflammation through the activation of the ERK/Nrf2/HO-1 pathway and the inhibition of the MAPK/NF-κB pathway.

7-Hydroxyflavone signaling pathway modulation.
This compound: Potential Modulation of MAPK and NF-κB Pathways

While less extensively characterized than 7-Hydroxyflavone in this context, this compound and its derivatives have been implicated in the modulation of MAPK and NF-κB signaling pathways, suggesting a potential role in regulating inflammatory responses.

Potential signaling pathway modulation by this compound.

Experimental Workflow Diagrams

To further aid in experimental design, the following diagrams illustrate the workflows for the key assays described.

DPPH Assay Workflow

DPPH_Assay_Workflow start Start prep_reagents Prepare DPPH Solution & Test Compounds start->prep_reagents plate_setup Add DPPH and Test Compounds to 96-well Plate prep_reagents->plate_setup incubation Incubate in Dark (e.g., 30 min) plate_setup->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for the DPPH radical scavenging assay.
MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds (e.g., 24-72h) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

References

Cross-Validation of 5-Hydroxyflavone's Biological Activity: A Comparative Guide to In Vitro Assay Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-Hydroxyflavone across various in vitro assay systems. The objective is to offer a clear cross-validation of its antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Quantitative Comparison of this compound Activity

The efficacy of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The following tables summarize the reported IC50 values for this compound and its analogs in various assays.

Antioxidant Activity of Flavonoids
Compound Assay System IC50 Value (µM)
5,6-dihydroxyflavoneDPPH Radical ScavengingNot explicitly found
5,6-dihydroxyflavoneABTS Radical ScavengingTrolox Equivalent Antioxidant Capacity (TEAC) of 0.98 ± 0.05
QuercetinPeroxynitrite Scavenging0.93 ± 0.12[1]
KaempferolPeroxynitrite Scavenging4.35 ± 0.27[1]
Anti-inflammatory Activity of Flavonoids
Compound Assay System (Cell Line) IC50 Value (µM)
5,6-dihydroxyflavoneNitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 macrophages)11.55 ± 0.64[2]
5,6-dihydroxyflavoneAcetylcholinesterase (AChE) Inhibition4.51 ± 0.03[2]
ResveratrolNitric Oxide (NO) Production Inhibition (LPS-stimulated rat kidney mesangial cells)11[3]
Anticancer Activity of Flavonoids
Compound Assay System (Cell Line) IC50 Value (µM)
This compound analogTopoisomerase I Inhibition12.0
Camptothecin (Positive Control)Topoisomerase I Inhibition17.0
Etoposide (Positive Control)Topoisomerase II Inhibition28.0
5,6-dihydroxyflavoneCytotoxicity (RAW 264.7 cells)> 100
A this compound derivative (15f)MCF-7 (Breast Cancer)1.0 ± 0.1
A this compound derivative (15f)MCF-7/DX (Doxorubicin-resistant Breast Cancer)9.1 ± 0.1
A this compound derivative (16f)MCF-7 (Breast Cancer)4.9 ± 0.7
A this compound derivative (16f)MCF-7/DX (Doxorubicin-resistant Breast Cancer)6.5 ± 0.4
A this compound derivative (16f)MDA-MB-231 (Breast Cancer)8.9 ± 0.9

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and aid in the design of future experiments.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound solutions at various concentrations

    • Methanol or ethanol (as solvent)

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution.

    • Add the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the flavonoid.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and reduce the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Test compound solutions at various concentrations

    • Ethanol or phosphate buffer for dilution

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by mixing ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound solution to the diluted ABTS•+ solution.

    • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

a) Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This assay quantifies the inhibition of nitric oxide production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line:

    • RAW 264.7 murine macrophage cell line

  • Reagents:

    • RAW 264.7 cells

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound (this compound) at various concentrations

    • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite (for standard curve)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Anticancer Activity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (this compound) at various concentrations

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by flavonoids like this compound and a generalized workflow for assessing its biological activity.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Treatment AntiInflammatory Anti-inflammatory Assay (NO Production) Compound->AntiInflammatory Treatment Anticancer Anticancer Assay (MTT) Compound->Anticancer Treatment Cells Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) Cells->AntiInflammatory Seeding Cells->Anticancer Seeding Data Absorbance Measurement Antioxidant->Data Endpoint Measurement AntiInflammatory->Data Endpoint Measurement Anticancer->Data Endpoint Measurement IC50 IC50 Value Calculation Data->IC50 Analysis

Caption: Generalized experimental workflow for evaluating the in vitro biological activities of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Flavone This compound Flavone->IKK Inhibits Flavone->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Inflammatory Gene Expression Nucleus->Genes Induces Flavone This compound Flavone->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

References

A Comparative Guide to the Purity Assessment of Synthetic 5-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthetic 5-Hydroxyflavone against structurally similar flavonoid alternatives. Detailed experimental protocols for key analytical techniques are provided to support researchers in their purity assessment workflows.

Introduction

This compound is a synthetic flavonoid investigated for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As with any synthetic compound intended for research or pharmaceutical development, establishing its purity is of paramount importance. Impurities, which can arise from the synthesis process or degradation, may have their own biological effects, potentially confounding experimental results and posing safety risks. This guide outlines common analytical methods for purity determination and compares the typical purity of this compound with other commercially available flavonoids.

Potential Impurities in Synthetic this compound

The synthesis of this compound, often achieved through methods like the Baker-Venkataraman rearrangement, can introduce several types of impurities:

  • Unreacted Starting Materials: Residual amounts of precursors such as 2',6'-dihydroxyacetophenone and benzoyl chloride may remain in the final product.

  • Reaction By-products: Incomplete reactions or side reactions can lead to the formation of intermediate compounds or other flavonoid derivatives.

  • Degradation Products: this compound, like other flavonoids, can be susceptible to degradation under certain conditions of light, temperature, and pH, leading to oxidative products. Flavonoids can undergo degradation to form simpler phenolic acids[1].

Purity Comparison of this compound and Alternatives

The purity of commercially available flavonoids can vary. The following table summarizes the typical purity levels of synthetic this compound and some of its common structural and functional alternatives. This data is compiled from various commercial suppliers and serves as a representative comparison.

CompoundStructureTypical Purity (%)Analytical Method
This compound 5-hydroxy-2-phenyl-4H-chromen-4-one≥95 - ≥97HPLC
6-Hydroxyflavone6-hydroxy-2-phenyl-4H-chromen-4-one≥98HPLC
7-Hydroxyflavone7-hydroxy-2-phenyl-4H-chromen-4-one≥95 - ≥98HPLC
5,7-Dihydroxyflavone (Chrysin)5,7-dihydroxy-2-phenyl-4H-chromen-4-one≥95 - ≥96.5HPLC
Quercetin2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one≥95 - ≥98HPLC

Data compiled from publicly available information from various chemical suppliers.[2][3][4][5]

Experimental Protocols

Detailed methodologies for the most common and effective analytical techniques for flavonoid purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the qualitative and quantitative analysis of flavonoid purity.

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • This compound reference standard of known purity

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., 254 nm and 340 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run the standards to establish a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • The purity is calculated as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.

Objective: To identify the molecular weights of impurities in the synthetic this compound sample.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • C18 reverse-phase column (as in HPLC)

Reagents:

  • Same as for HPLC analysis.

Procedure:

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • LC-MS Conditions:

    • Use similar chromatographic conditions as the HPLC method.

    • MS Detection: Operate in both positive and negative ion modes to maximize the detection of various impurities.

    • Scan Range: A typical mass-to-charge (m/z) range would be 100-1000.

  • Data Analysis:

    • The retention times will correspond to the HPLC analysis.

    • The mass spectra of the impurity peaks can be used to determine their molecular weights. This information, combined with knowledge of the synthetic route, can help in elucidating the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself.

Objective: To confirm the structure of this compound and determine its absolute purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known high purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthetic this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between scans.

  • Data Analysis:

    • Integrate a well-resolved proton signal from this compound and a signal from the internal standard.

    • The purity of the this compound sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthetic this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Synthetic this compound Synthetic this compound Dissolution in Solvent Dissolution in Solvent Synthetic this compound->Dissolution in Solvent HPLC HPLC Dissolution in Solvent->HPLC Quantitative Analysis LC-MS LC-MS Dissolution in Solvent->LC-MS Impurity Profiling NMR NMR Dissolution in Solvent->NMR Structural & Purity Verification Purity Calculation (%) Purity Calculation (%) HPLC->Purity Calculation (%) Impurity Identification Impurity Identification LC-MS->Impurity Identification NMR->Purity Calculation (%) Structural Confirmation Structural Confirmation NMR->Structural Confirmation

Caption: Workflow for Purity Assessment of this compound.

Relevant Signaling Pathway: MAPK Pathway

Flavonoids, including this compound and its alternatives like quercetin, are known to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in inflammation and cell proliferation.

G cluster_mapk MAPK Cascade Extracellular Stimuli Extracellular Stimuli Cell Membrane Receptor Cell Membrane Receptor Extracellular Stimuli->Cell Membrane Receptor MAPKKK MAPKKK Cell Membrane Receptor->MAPKKK This compound This compound MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) This compound->MAPK (ERK, JNK, p38) Inhibition Quercetin Quercetin Quercetin->MAPK (ERK, JNK, p38) Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK (ERK, JNK, p38) Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1, NF-κB) Cellular Response Cellular Response Transcription Factors (e.g., AP-1, NF-κB)->Cellular Response Gene Expression (Inflammation, Proliferation, Apoptosis)

Caption: Modulation of the MAPK Signaling Pathway by Flavonoids.

References

A Comparative Guide to the Metabolic Stability of 5-Hydroxyflavone and its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 5-hydroxyflavone (primuletin) and its glycosidic derivatives. Understanding the metabolic fate of these compounds is crucial for the development of novel therapeutics, as metabolic stability significantly influences bioavailability, efficacy, and potential toxicity. This document summarizes key metabolic pathways, presents available quantitative data, and provides detailed experimental protocols for assessing metabolic stability.

Metabolic Pathways: A Tale of Two Moieties

The metabolic stability of a flavonoid is intrinsically linked to its chemical structure. For this compound and its glycosides, the primary determinants of their metabolic fate are the core flavone structure and the presence or absence of a glycosidic moiety.

This compound (Aglycone): The metabolism of this compound primarily involves two phases. In Phase I, cytochrome P450 (CYP) enzymes can introduce additional hydroxyl groups to the flavonoid skeleton.[1] Subsequently, in Phase II, the hydroxyl groups, including the one at the 5-position, can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronides, which are more water-soluble and readily excreted.[2][3] However, studies have indicated that the 5-hydroxyl group exhibits a degree of resistance to glucuronidation, potentially due to the formation of an intramolecular hydrogen bond with the adjacent 4-carbonyl group, rendering this compound a relatively slow substrate for UGTs.[2]

This compound Glycosides: The metabolic pathway of this compound glycosides is largely influenced by the nature of the glycosidic bond (O-linked or C-linked).

  • O-Glycosides: These are susceptible to hydrolysis by intestinal enzymes, which cleave the sugar moiety to release the aglycone (this compound).[4] The liberated aglycone then follows the metabolic pathway described above. The glycosylation itself generally protects the flavonoid from extensive metabolism, thereby increasing its stability compared to the aglycone form.

  • C-Glycosides: The carbon-carbon bond between the sugar and the flavonoid core is significantly more resistant to enzymatic cleavage than the C-O bond of O-glycosides. This inherent stability means that C-glycosides are less likely to be hydrolyzed to their aglycone in the gastrointestinal tract and are often absorbed intact. Their metabolism in the liver primarily involves conjugation of the remaining free hydroxyl groups.

The metabolic pathways are visualized in the following diagram:

Metabolic Pathways of this compound and its Glycosides cluster_aglycone This compound (Aglycone) Metabolism cluster_glycosides This compound Glycoside Metabolism Aglycone This compound PhaseI Phase I Metabolism (CYP450) Aglycone->PhaseI PhaseII_A Phase II Metabolism (UGTs) Aglycone->PhaseII_A Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Hydroxylated->PhaseII_A Glucuronide_A This compound Glucuronide PhaseII_A->Glucuronide_A OGlycoside This compound O-Glycoside Hydrolysis Intestinal Hydrolysis OGlycoside->Hydrolysis CGlycoside This compound C-Glycoside PhaseII_G Phase II Metabolism (UGTs) CGlycoside->PhaseII_G Hydrolysis->Aglycone Glucuronide_G Glycoside Glucuronide PhaseII_G->Glucuronide_G

Caption: Metabolic pathways for this compound and its glycosides.

Quantitative Comparison of Metabolic Stability

CompoundTest SystemParameterValueReference
This compound Human Liver MicrosomesRate of GlucuronidationSlowest among tested monohydroxyflavones
This compound Glycosides Not AvailableHalf-life (t½)Data not available-
Intrinsic Clearance (CLint)Data not available-

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is a representative method for determining the metabolic stability of a test compound.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its glycosides in human liver microsomes.

2. Materials:

  • Test compounds (this compound, this compound glycosides)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds (e.g., a high clearance and a low clearance compound)

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound to a microcentrifuge tube. The final concentration of the test compound should be low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

The experimental workflow is depicted in the following diagram:

In Vitro Metabolic Stability Assay Workflow Start Start Prep Prepare Incubation Mixture (Buffer, Microsomes, Test Compound) Start->Prep PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Sample Sample at Time Points Initiate->Sample Terminate Terminate Reaction (Acetonitrile + Internal Standard) Sample->Terminate Process Vortex & Centrifuge Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (Calculate t½ and CLint) Analyze->Data End End Data->End

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The metabolic stability of this compound is influenced by its susceptibility to Phase I and Phase II metabolism, with glucuronidation at the 5-position being a relatively slow process. Glycosylation is a key structural modification that generally enhances the metabolic stability of flavonoids. While direct quantitative data for this compound glycosides are limited, it is reasonable to predict that they are more stable than the parent aglycone, with C-glycosides likely exhibiting the highest stability due to the robust C-C linkage. The provided experimental protocol offers a standardized method for researchers to quantitatively assess and compare the metabolic stability of this compound and its various glycosidic forms, which is essential for guiding the development of flavonoid-based therapeutic agents.

References

5-Hydroxyflavone: A Superior Reference Standard for Flavonoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 5-Hydroxyflavone with common alternatives, providing researchers, scientists, and drug development professionals with objective data to guide their analytical standard selection.

In the intricate world of flavonoid analysis, the choice of a reference standard is paramount to achieving accurate and reproducible results. While a variety of flavonoids are available for this purpose, this compound emerges as a robust and reliable option, particularly when compared to commonly used alternatives such as quercetin and luteolin. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to assist researchers in making an informed decision for their specific analytical needs.

Performance Comparison: this compound vs. Alternatives

The ideal reference standard should exhibit high purity, stability, and consistent performance across various analytical techniques. Here, we compare this compound to two other widely utilized flavonoid standards, quercetin and luteolin, highlighting key performance characteristics.

FeatureThis compoundQuercetinLuteolin
Purity (Typical) ≥97% (HPLC)≥95% (HPLC)≥95% (HPLC)
Chemical Stability Stable under normal laboratory conditions.[1]Susceptible to degradation when exposed to atmospheric oxygen.[2]Unstable when exposed to atmospheric oxygen, leading to degradation.[2]
Structural Complexity Simpler structure with a single hydroxyl group.More complex polyhydroxylated structure.Polyhydroxylated structure.
Solubility Soluble in methanol and other organic solvents.Sparingly soluble in water, soluble in alkaline solutions and ethanol.Soluble in ethanol and aqueous alkaline solutions.

The superior stability of this compound is a critical advantage. Quercetin and luteolin are known to be unstable when exposed to atmospheric oxygen, which can lead to the formation of degradation products and compromise the accuracy of analytical determinations[2]. This inherent instability necessitates special handling and storage conditions, such as deaerated solutions, to maintain their integrity. In contrast, this compound's more stable chemical structure minimizes the risk of degradation, ensuring more consistent and reliable quantification over time.

Experimental Protocols

Accurate flavonoid quantification relies on well-defined and validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) that can be adapted for the analysis of this compound and its comparison with other standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation and quantification of flavonoids using a reversed-phase HPLC system with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable acid for mobile phase modification)

  • This compound, Quercetin, and Luteolin reference standards

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound, quercetin, and luteolin in methanol at a concentration of 1 mg/mL. From these, prepare a series of working standards by serial dilution to construct a calibration curve.

  • Mobile Phase: A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and gradually increase over the course of the run.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for each flavonoid (e.g., around 254 nm and 340 nm).

  • Analysis: Inject the standard solutions and samples onto the HPLC system. Identify the peaks based on their retention times compared to the standards. Quantify the analytes by integrating the peak areas and comparing them to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For more sensitive and selective analysis, LC-MS is the method of choice. This protocol outlines a general approach for flavonoid analysis using an LC system coupled to a mass spectrometer.

Instrumentation:

  • LC-MS system (e.g., coupled to a triple quadrupole or time-of-flight mass analyzer)

  • C18 reversed-phase column (as in the HPLC method)

Reagents:

  • Same as for the HPLC protocol.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol. The use of an internal standard (a compound with similar chemical properties but a different mass) is highly recommended for accurate quantification in LC-MS.

  • Chromatographic Conditions: The LC conditions can be similar to the HPLC method, but may be optimized for faster analysis times if using a UHPLC system.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to determine the optimal ionization for each analyte.

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is typically used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows to achieve the best signal for the analytes of interest.

  • Data Analysis: Process the data using the instrument's software. Identify and quantify the flavonoids based on their retention times and specific mass transitions.

Visualizing Flavonoid Interaction with Signaling Pathways

Flavonoids are known to exert biological effects by modulating various cellular signaling pathways. One of the most well-studied is the NF-κB (Nuclear Factor-kappa B) signaling pathway, which plays a crucial role in inflammation and immune responses. The diagram below illustrates this pathway and indicates potential points of inhibition by flavonoids.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK_complex Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK_complex Inhibition Flavonoids->Proteasome Inhibition Flavonoids->NFkB_nucleus Inhibition of Translocation DNA DNA NFkB_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: The NF-κB signaling pathway and points of flavonoid inhibition.

Conclusion

For researchers seeking a reliable and stable reference standard for flavonoid analysis, this compound presents a compelling choice. Its inherent stability, high purity, and straightforward chemical structure minimize the potential for analytical errors that can arise from the degradation of less stable alternatives like quercetin and luteolin. By utilizing robust analytical protocols, such as the HPLC and LC-MS methods detailed here, scientists can achieve accurate and reproducible quantification of flavonoids, contributing to the advancement of research in natural products, drug development, and nutritional science.

References

Comparative Docking Analysis of 5-Hydroxyflavone with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of 5-Hydroxyflavone's binding affinities and interaction mechanisms with various protein targets. This report provides a comparative analysis with other flavonoids, supported by quantitative data and detailed experimental protocols.

This compound, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Molecular docking studies are a crucial in-silico tool to predict and analyze the binding interactions between small molecules like this compound and their protein targets, providing insights into their mechanism of action and potential for drug development. This guide summarizes key findings from comparative docking studies, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Docking Data Summary

The following tables summarize the binding affinities of this compound and other flavonoids against various protein targets, as reported in several studies. Lower binding energy values typically indicate a more stable and favorable interaction.

FlavonoidTarget ProteinBinding Affinity (kcal/mol)Reference
This compound Acetylcholinesterase (AChE) - [1]
This compound Superoxide Dismutase (SOD) - [1]
This compound Xanthine Oxidase (XOD) - [1]
This compound 15-Lipoxygenase (15-LOX) - [1]
This compound α-Amylase - [1]
7-HydroxyflavoneAcetylcholinesterase (AChE)-
7,8,3'-TrihydroxyflavoneSurvivin-7.5
7,3',4'-TrihydroxyflavoneSurvivin-7.7
7-HydroxyflavoneSurvivin-7.9
Isorhamnetinβ-catenin-4.98
Fisetinβ-catenin-5.68
Genisteinβ-catenin-5.44
Silibininβ-catenin-5.32
Catechinβ-catenin-6.50
Luteolinβ-catenin-
Coumestrolβ-catenin-
β-Naphthoflavoneβ-catenin-
Epicatechin gallateAcetylcholinesterase (AChE)-10.42
SterubinAcetylcholinesterase (AChE)-10.16
FisetinAcetylcholinesterase (AChE)-10.11
Biochanin Aβ-secretase (BACE-1)-9.81
Sterubinβ-secretase (BACE-1)-8.96
Epicatechin gallateβ-secretase (BACE-1)-7.47

Note: A '-' indicates that the specific binding affinity value was not explicitly provided in the referenced study, although the interaction was investigated.

FlavonoidTarget ProteinDissociation Constant (KD) (µM)Reference
This compound NR4A1 1.4
FlavoneNR4A13.4
3'-HydroxyflavoneNR4A145.8
7,3'-DihydroxyflavoneNR4A121.4
3,6-DihydroxyflavoneNR4A10.66
3,5,7-Trihydroxyflavone (Galangin)NR4A10.36

Experimental Protocols

The methodologies employed in the cited molecular docking studies are crucial for the interpretation and replication of the results.

General Molecular Docking Workflow

A typical in-silico docking study follows a standardized workflow, as depicted in the diagram below. This process involves the preparation of both the protein target and the ligand, performing the docking simulation using specific algorithms, and finally, analyzing the results to understand the binding interactions.

G General Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Data Bank (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt LigandDB Ligand Database (e.g., PubChem) PrepLig Prepare Ligand (Energy minimization) LigandDB->PrepLig Grid Grid Box Generation PrepProt->Grid Docking Molecular Docking (e.g., AutoDock Vina) PrepLig->Docking Grid->Docking Results Binding Poses & Energies Docking->Results Visualization Visualization & Interaction Analysis (e.g., PyMOL, Discovery Studio) Results->Visualization

Caption: A generalized workflow for molecular docking studies.

Specific Protocols from Cited Studies:
  • Study on Flavonoids with Acetylcholinesterase and β-Secretase:

    • Software: Autodock 1.5.6.

    • Algorithm: Lamarckian Genetic Algorithm.

    • Parameters: 25 Genetic Algorithm (GA) runs, a population size of 150, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations.

    • Grid: Grid dimensions were 60 Å X 60 Å X 60 Å with points separated by 0.375 Å.

    • Analysis: The structure with the lowest binding free energy and the most cluster members was selected. Visualization was performed using Bio-Discovery Studio Visualizer.

  • Study on Flavone Derivatives with CDK6:

    • Software: Autodock 4.2.

    • Algorithm: Lamarckian Genetic Algorithm.

    • Conformations: 10 conformations of the ligand were generated for each docking.

    • Analysis: The ligand binding with the lowest free energy was considered for further analysis. Docked structures were analyzed using PYMOL, Discovery Studio Visualizer, and LigPlot+.

  • Study on Flavonoids with β-catenin:

    • Software: AutoDock.

    • Algorithm: Lamarckian genetic algorithm.

    • Parameters: 100 docking runs, an initial population of 150, 2.5 x 106 energy evaluations, a maximum of 27,000 iterations, a mutation rate of 0.02, and a crossover rate of 0.80.

    • Analysis: Cluster analysis was performed with a root mean square tolerance of 1.0 Å.

Signaling Pathway Diagrams

Understanding the signaling pathways of the target proteins is essential for contextualizing the results of docking studies.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and cellular responses. Flavonoids, including this compound, have been studied for their ability to modulate this pathway.

G Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_nucleus Ligand Ligand (e.g., this compound) AhR_complex Cytosolic AhR Complex (AhR, Hsp90, XAP2, p23) Ligand->AhR_complex Binding & Translocation ARNT ARNT AhR_complex->ARNT Dimerization Nucleus Nucleus DRE DRE (DNA Response Element) ARNT->DRE Binding Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription

Caption: A simplified diagram of the AhR signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is often implicated in cancer. Flavonoids have been investigated as potential inhibitors of this pathway by targeting β-catenin.

G Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Proteasome Proteasomal Degradation beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation & Binding Nucleus Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Flavonoid Flavonoid (e.g., this compound) Flavonoid->beta_catenin Inhibition of TCF/LEF binding

Caption: Inhibition of the Wnt/β-catenin pathway by flavonoids.

Conclusion

This guide provides a comparative overview of the in-silico docking performance of this compound against several key protein targets. The presented data and methodologies offer a valuable resource for researchers in the field of computational drug discovery and development. The visualization of relevant signaling pathways further aids in understanding the potential mechanisms of action of this compound and other flavonoids. Further experimental validation is necessary to confirm these in-silico findings and to fully elucidate the therapeutic potential of these compounds.

References

5-Hydroxyflavone: A Comparative Analysis of its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of natural antioxidants, 5-Hydroxyflavone (5-HF) emerges as a noteworthy flavone, demonstrating significant free-radical scavenging capabilities. This guide provides a comparative analysis of the antioxidant efficacy of this compound against other prominent natural antioxidants, namely quercetin, luteolin, and gallic acid. The comparison is supported by quantitative data from various in vitro antioxidant assays, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and other selected natural antioxidants is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)Reference
This compound Not widely reportedNot widely reported
Quercetin 1.84 - 19.30.5083 - 48.0[1][2][3][4]
Luteolin 2.099 - 26.3040.59 - 17.3[1]
Gallic Acid 13.2 - 29.51.03 (as µg/mL)

Note: The IC50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The absence of widely reported IC50 values for this compound in standardized DPPH and ABTS assays highlights a gap in the current research literature. However, other studies have demonstrated its antioxidant potential through different methods. For instance, this compound has shown a non-concentration-dependent antioxidant effect in reducing hemolysis induced by hydrogen peroxide, with some instances showing more potent antioxidant potential than vitamin C.

Mechanism of Antioxidant Action

The antioxidant activity of flavonoids like this compound is primarily attributed to their chemical structure, specifically the presence and arrangement of hydroxyl (-OH) groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.

Recent research also points towards the ability of flavonoids to modulate cellular signaling pathways involved in the endogenous antioxidant defense system. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, studies on structurally similar flavonoids, such as 5,6-dihydroxyflavone, have shown the induction of heme oxygenase-1 (HO-1), a key downstream target of Nrf2. This suggests a potential mechanism by which this compound may exert its antioxidant effects beyond direct radical scavenging. Flavones, in general, have been shown to regulate the Nrf2 pathway through various mechanisms, including the dissociation of Nrf2 from its inhibitor Keap1, promoting Nrf2 nuclear translocation, and decreasing its degradation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers seeking to conduct their own comparative studies.

DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free-radical scavenging activity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When an antioxidant is added, it donates a hydrogen atom to DPPH, reducing it to DPPH-H, a non-radical, yellow-colored compound. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) and the reference standards (e.g., quercetin, luteolin, gallic acid) in a suitable solvent (e.g., methanol, DMSO). Prepare a series of dilutions from the stock solution.

  • Reaction: In a 96-well microplate or a cuvette, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration that causes 50% inhibition.

ABTS Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the antioxidant capacity of various substances.

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green ABTS•+ chromophore has a characteristic absorption at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and reference standards as described for the DPPH assay.

  • Reaction: Add a specific volume of the sample or standard solution to a defined volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined as described for the DPPH assay.

Visualizing Antioxidant Mechanisms

To illustrate the logical flow of a typical antioxidant assay and the potential signaling pathway involved in the antioxidant action of flavonoids, the following diagrams are provided in DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Antioxidant Solutions (5-HF, etc.) r1 Mix Antioxidant and Radical Solutions p1->r1 p2 Prepare Radical Solution (DPPH/ABTS) p2->r1 r2 Incubate (Dark, RT) r1->r2 a1 Measure Absorbance (Spectrophotometer) r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3 end Comparative Efficacy a3->end Compare Efficacy

Caption: Experimental Workflow for Antioxidant Capacity Assays.

Flavonoid_Nrf2_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Flavonoid This compound Flavonoid->Keap1_Nrf2 Promotes Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Activates Transcription end Enhanced Antioxidant Defense Genes->end Cellular Protection

Caption: Putative Nrf2 Signaling Pathway Activation by Flavonoids.

Conclusion

This compound demonstrates notable antioxidant properties, although a direct quantitative comparison with other well-established natural antioxidants like quercetin, luteolin, and gallic acid is not extensively documented in single, comprehensive studies. The primary mechanism of action for flavonoids involves direct radical scavenging through hydrogen atom donation, with growing evidence suggesting an additional role in modulating cellular antioxidant pathways such as the Nrf2 signaling cascade. Further research is warranted to fully elucidate the comparative efficacy and the precise molecular mechanisms of this compound, which will be crucial for its potential application in the fields of drug development and nutritional science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxyflavone
Reactant of Route 2
5-Hydroxyflavone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。